3-(Prop-2-yn-1-yloxy)aniline hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
3-prop-2-ynoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h1,3-5,7H,6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZSOJCQWDBWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Key Intermediate in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride, a valuable building block in medicinal chemistry.[1][2][3][4][5] This intermediate is of significant interest to researchers and professionals in drug development, particularly for the synthesis of targeted therapies such as kinase inhibitors. The guide details a robust synthetic protocol based on the Williamson ether synthesis, outlines comprehensive characterization methodologies including NMR, IR, and mass spectrometry, and discusses the rationale behind the experimental choices.
Introduction
The landscape of modern drug discovery is increasingly focused on the development of highly specific and potent small-molecule inhibitors that target key signaling pathways implicated in disease. Among these, kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. The synthesis of these complex molecules often relies on the availability of versatile and functionalized building blocks. This compound serves as a critical intermediate, providing a reactive aniline moiety for further elaboration and a terminal alkyne group that can be utilized for "click" chemistry or as a key pharmacophoric element. Its application has been noted in the synthesis of various active pharmaceutical ingredients, highlighting its importance in the drug development pipeline.[1][2][3][4][5] This guide aims to provide a detailed, practical, and scientifically grounded resource for the preparation and analysis of this important compound.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the synthesis of the free base, 3-(Prop-2-yn-1-yloxy)aniline, via a Williamson ether synthesis, followed by its conversion to the hydrochloride salt.
Part 1: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline
The core of the synthesis lies in the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[6] In this case, the phenoxide of 3-aminophenol acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction.
Reaction Scheme:
Caption: General workflow for the synthesis of 3-(Prop-2-yn-1-yloxy)aniline.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-aminophenol to a significant extent, forming the more nucleophilic phenoxide. It is preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in this case to avoid potential side reactions involving the amino group or the propargyl bromide, such as deprotonation of the terminal alkyne or elimination reactions.
-
Choice of Solvent: Acetone is an excellent solvent for this SN2 reaction. It is a polar aprotic solvent, which solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving it highly nucleophilic. Acetone's boiling point (56 °C) allows for the reaction to be conducted at a moderate temperature, accelerating the reaction rate without promoting significant side reactions.
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
-
Purification: An aqueous workup is employed to remove the inorganic byproducts (KBr and excess K₂CO₃). Extraction with an organic solvent, such as ethyl acetate, isolates the desired product from the aqueous phase. Further purification by column chromatography ensures the removal of any unreacted starting materials or minor side products.
Detailed Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (10.9 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 150 mL of acetone.
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. To this suspension, add propargyl bromide (80% solution in toluene, 13.4 mL, 120 mmol) dropwise over 20 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Prop-2-yn-1-yloxy)aniline.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) as the eluent to afford pure 3-(Prop-2-yn-1-yloxy)aniline as an oil or a low-melting solid.
Part 2: Formation of this compound
The hydrochloride salt is often preferred for pharmaceutical applications due to its improved stability and solubility. The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.
Reaction Scheme:
Caption: Workflow for the formation of the hydrochloride salt.
Detailed Experimental Protocol:
-
Dissolution: Dissolve the purified 3-(Prop-2-yn-1-yloxy)aniline (14.7 g, 100 mmol) in 100 mL of anhydrous diethyl ether in a flask.
-
Acidification: Cool the solution to 0 °C in an ice bath. While stirring, slowly add a 2 M solution of HCl in diethyl ether until the pH of the solution becomes acidic (test with pH paper).
-
Precipitation and Isolation: A precipitate will form. Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether and dry it under vacuum to obtain this compound as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are the expected data from standard analytical techniques.
Data Summary Table
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.64 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | To be determined experimentally |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are predicted based on the analysis of similar structures.
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~10.5 (br s, 3H): This broad singlet corresponds to the three protons of the ammonium group (-NH₃⁺), which are acidic and exchangeable.
-
~7.3-7.5 (m, 2H): These multiplets are attributed to the aromatic protons on the benzene ring.
-
~7.1-7.2 (m, 2H): These multiplets are also from the aromatic protons.
-
4.85 (d, J = 2.4 Hz, 2H): This doublet represents the two protons of the methylene group (-O-CH₂-C≡). The coupling is to the acetylenic proton.
-
3.65 (t, J = 2.4 Hz, 1H): This triplet corresponds to the terminal acetylenic proton (-C≡C-H).
Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~158.0: Aromatic carbon attached to the oxygen (C-O).
-
~140.0: Aromatic carbon attached to the ammonium group (C-N).
-
~130.0: Aromatic CH carbon.
-
~115.0: Aromatic CH carbon.
-
~110.0: Aromatic CH carbon.
-
~108.0: Aromatic CH carbon.
-
~79.0: Quaternary alkyne carbon (-C≡C-H).
-
~78.0: Terminal alkyne carbon (-C≡C-H).
-
~56.0: Methylene carbon (-O-CH₂-).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR (KBr, cm⁻¹):
-
~3300-3400 (br): N-H stretching vibrations of the primary amine (in the free base) or the ammonium group (in the hydrochloride salt).
-
~3290 (s): ≡C-H stretching of the terminal alkyne.
-
~2120 (w): C≡C stretching of the alkyne. This is often a weak band.
-
~1600, 1490: C=C stretching vibrations of the aromatic ring.
-
~1250: C-O-C stretching of the ether linkage.
-
~1150: C-N stretching of the aniline moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected MS (ESI+):
-
m/z [M+H]⁺ = 148.07: This corresponds to the protonated free base, 3-(Prop-2-yn-1-yloxy)aniline. The hydrochloride salt will dissociate in the ESI source.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[7] The aniline moiety can participate in nucleophilic aromatic substitution reactions to form the core structure of many anilino-quinazoline and anilino-pyrimidine based inhibitors. The propargyl group can serve as a reactive handle for covalent modification of a cysteine residue in the kinase active site, leading to irreversible inhibition, a strategy employed in second-generation EGFR inhibitors like afatinib.
Example: Conceptual Synthetic Route towards an Afatinib Analog
Caption: Conceptual synthesis of a kinase inhibitor using the title compound.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The protocols are based on established chemical principles and are designed to be reproducible and scalable. The comprehensive characterization data serves as a benchmark for quality control. The discussion of its application in the synthesis of kinase inhibitors underscores the importance of this intermediate in modern drug discovery. This guide is intended to be a valuable resource for researchers and professionals working in the field of medicinal chemistry and drug development.
References
- 1. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride_TargetMol [targetmol.com]
- 2. rsc.org [rsc.org]
- 3. This compound 97% | CAS: 1073881-49-8 | AChemBlock [achemblock.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the analytical standard 3-(Prop-2-yn-1-yloxy)aniline hydrochloride (C₉H₁₀ClNO, Mol. Wt.: 183.64 g/mol ).[1][2] As direct experimental spectra for this specific salt are not widely available in the public domain, this document serves as a predictive reference for researchers, scientists, and drug development professionals. Leveraging fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), this guide details the expected spectral characteristics, offering a robust framework for the identification and structural verification of this compound. Methodologies for data acquisition and interpretation are discussed, grounded in established scientific literature, to ensure the highest degree of scientific integrity.
Introduction: The Structural and Analytical Context
This compound is a chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients and research compounds.[3][4][5] Its structure uniquely combines an aniline ring, a propargyl ether linkage, and a terminal alkyne, making it a versatile building block. The hydrochloride salt form enhances its stability and solubility in aqueous media. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for tracking its incorporation into more complex molecules during synthetic processes.
This guide is structured to provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The rationale behind each predicted signal, peak, and fragment is explained, providing users with the foundational knowledge to interpret their own experimentally acquired data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the presence of the anilinium ion (-NH₃⁺) will influence the electronic environment of the aromatic ring, which is reflected in the chemical shifts.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ether linkage, and the acetylenic proton. The anilinium protons are often broad and may exchange with deuterium in solvents like D₂O, causing them to disappear from the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a | ~3.60 | t, J ≈ 2.4 Hz | 1H | The acetylenic proton shows a characteristic triplet due to coupling with the two methylene protons (H-b). |
| H-b | ~4.85 | d, J ≈ 2.4 Hz | 2H | These methylene protons are adjacent to the oxygen and the alkyne, resulting in a downfield shift. They are split into a doublet by the acetylenic proton (H-a). |
| H-c, H-d, H-e, H-f | 7.20 - 7.50 | m | 4H | The aromatic protons will appear as a complex multiplet. The electron-withdrawing anilinium group (-NH₃⁺) deshields the aromatic ring compared to a neutral aniline. |
| H-g | ~10.0 (very broad) | s | 3H | The anilinium protons are acidic, typically appear far downfield as a broad singlet, and are exchangeable with D₂O. |
Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to dissolve ionic salts like hydrochlorides and its non-exchangeable nature with most protons (except the acidic NH₃⁺) make it ideal for observing both the anilinium and other structural protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments. The chemical shifts are influenced by the electronegativity of adjacent atoms and resonance effects.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~56.0 | The methylene carbon of the propargyl group, shifted downfield by the adjacent oxygen atom. |
| C-2 | ~79.0 | The terminal acetylenic carbon (≡C-H). |
| C-3 | ~78.5 | The internal acetylenic carbon (C≡C-). |
| C-4 | ~157.5 | The aromatic carbon directly attached to the ether oxygen (ipso-carbon), significantly deshielded by the oxygen. |
| C-5 | ~108.0 | Aromatic carbon ortho to the ether group. |
| C-6 | ~131.0 | Aromatic carbon meta to the ether group. |
| C-7 | ~113.0 | Aromatic carbon para to the ether group. |
| C-8 | ~140.0 | The aromatic carbon bearing the anilinium group (ipso-carbon). |
| C-9 | ~120.0 | Aromatic carbon ortho to the anilinium group. |
Expert Insight: In aniline itself, the carbon atoms ortho and para to the -NH₂ group are shielded due to the electron-donating resonance effect of the lone pair.[6] However, in the anilinium salt, the nitrogen is protonated (-NH₃⁺), eliminating this resonance donation and exerting a net electron-withdrawing inductive effect, which deshields the aromatic carbons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
To confirm the NH₃⁺ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad peak should disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 220-240 ppm.
-
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier Transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be characterized by the presence of the anilinium, terminal alkyne, ether, and aromatic functionalities.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Notes |
| ~3300 | ≡C-H | Stretch | Strong, Sharp | A highly characteristic and diagnostic peak for a terminal alkyne.[1][2][3][7] |
| 3100-2800 | N⁺-H | Stretch | Strong, Broad | Characteristic of an anilinium salt, often appearing as a broad absorption underlying the C-H stretches.[8][9] |
| ~3050 | Ar C-H | Stretch | Medium | Aromatic C-H stretching vibrations. |
| ~2120 | C≡C | Stretch | Weak to Medium | The triple bond stretch is often weak but sharp. Its intensity is greater in terminal alkynes compared to internal ones.[2] |
| 1600, 1490 | Aromatic C=C | Ring Stretch | Medium to Strong | Characteristic benzene ring skeletal vibrations. |
| 1250-1200 | Ar-O-C | Asymmetric Stretch | Strong | Aryl-alkyl ether C-O stretching is typically strong and found in this region. |
| 1050-1000 | Ar-O-C | Symmetric Stretch | Medium | The corresponding symmetric stretch for the ether linkage. |
Authoritative Grounding: The N-H stretching region in anilinium salts is notably broad due to extensive hydrogen bonding in the solid state.[8][9] This contrasts with the sharp N-H stretches seen in a free primary amine.[10][11] The terminal alkyne C-H stretch at ~3300 cm⁻¹ is one of the most reliable and sharp diagnostic peaks in IR spectroscopy.[4]
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound, Electron Ionization (EI) would likely be used for a library-searchable fragmentation pattern. The analysis will be on the free base, 3-(Prop-2-yn-1-yloxy)aniline, as the HCl salt will not be observed. The molecular weight of the free base is 147.07 g/mol .
Predicted Molecular Ion:
-
[M]⁺•: m/z = 147
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. The primary cleavage is expected at the benzylic ether position.
Table 4: Predicted Major Mass Fragments (EI)
| m/z | Proposed Fragment | Fragmentation Pathway |
| 147 | [C₉H₉NO]⁺• | Molecular ion (free base) |
| 108 | [C₆H₆NO]⁺ | α-cleavage with loss of the propargyl radical (•CH₂C≡CH). |
| 93 | [C₆H₅O]⁺ | Cleavage of the C-O bond with charge retention on the phenoxy fragment. |
| 77 | [C₆H₅]⁺ | Loss of CO from the [C₆H₅O]⁺ fragment. |
| 39 | [C₃H₃]⁺ | Propargyl cation, a common and stable fragment from propargyl ethers. |
Mechanistic Insight: The most favorable fragmentation in ethers is typically α-cleavage, which involves the cleavage of a bond adjacent to the oxygen atom.[12][13][14] For aryl ethers, cleavage of the bond beta to the aromatic ring is also a common pathway.[12][13]
Visualization of Key Fragmentation
dot digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];
M [label="[M]⁺• (m/z 147)"]; F108 [label="[C₆H₆NO]⁺ (m/z 108)"]; F39 [label="[C₃H₃]⁺ (m/z 39)"];
M -> F108 [label="- •C₃H₃"]; M -> F39 [label="- •C₆H₆NO"];
{rank=same; M;} {rank=same; F108; F39;} } .dot Caption: Primary fragmentation of the molecular ion.
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the free base (neutralized hydrochloride salt) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to elute the compound.
-
-
MS Detection:
-
The EI source energy is typically set to 70 eV.
-
Scan a mass range from m/z 35 to 300.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum, identifying the molecular ion and major fragment peaks.
Conclusion
This guide provides a detailed, predictive spectroscopic profile of this compound based on established chemical principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive resource for scientists engaged in the synthesis, quality control, and analysis of this compound. By understanding the expected spectral features and the reasoning behind them, researchers can confidently interpret experimental data, confirm the structural integrity of their material, and troubleshoot any synthetic or analytical challenges.
References
- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Propargyl ether | C6H6O | CID 23349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wikieducator.org [wikieducator.org]
- 12. scribd.com [scribd.com]
- 13. studylib.net [studylib.net]
- 14. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride (CAS No. 1073881-49-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Prop-2-yn-1-yloxy)aniline hydrochloride (CAS No. 1073881-49-8) is a chemical intermediate with potential applications in pharmaceutical synthesis and drug discovery. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization, formulation, and development into more complex bioactive molecules. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound. In the absence of extensive publicly available experimental data, this guide integrates predicted properties from validated computational models with detailed, field-proven experimental protocols for their determination. The synthesis, spectral characteristics, and the scientific rationale behind the analytical methodologies are discussed to provide a holistic understanding for researchers and drug development professionals.
Introduction and Chemical Identity
This compound is a substituted aniline derivative. The presence of a propargyl ether group and its hydrochloride salt form suggests its utility as a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems or as a precursor for compounds intended for bio-conjugation via "click chemistry."
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
| CAS Number | 1073881-49-8 | [1] |
| IUPAC Name | 3-(prop-2-yn-1-yloxy)aniline;hydrochloride | [1] |
| Chemical Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.64 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1)N)OCC#C.Cl | [1] |
| InChI Key | UYZSOJCQWDBWJM-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational algorithms, which are widely used in the pharmaceutical industry for early-stage drug discovery and development.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | Not available | As a salt, it is expected to be a solid at room temperature with a relatively high melting point. |
| Boiling Point | Not available | Likely to decompose at higher temperatures. |
| Water Solubility | Predicted to be soluble | The hydrochloride salt form generally increases aqueous solubility compared to the free base. |
| logP (Octanol-Water Partition Coefficient) | 1.7 (for the free base) | Indicates moderate lipophilicity. |
| pKa (most basic) | ~4.0 (for the anilinium ion) | Typical for an aromatic amine. |
Synthesis and Spectroscopic Characterization
The synthesis of this compound would likely involve the Williamson ether synthesis, reacting 3-aminophenol with propargyl bromide, followed by treatment with hydrochloric acid to form the salt.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the propargyl group, the acetylenic proton, and the amine protons.[2]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (as the anilinium salt), C-H stretching of the aromatic ring and alkyne, the C≡C triple bond stretch, and the C-O ether linkage. Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[3][4]
Experimental Protocols for Physicochemical Characterization
The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.
Solubility Determination (Shake-Flask Method)
Rationale : The shake-flask method is the gold standard for determining equilibrium solubility, which is a critical parameter for drug delivery and formulation.[5]
Protocol :
-
Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Equilibration : The vials are sealed and agitated in a constant temperature water bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification : An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination (Potentiometric Titration)
Rationale : The pKa value is crucial as it dictates the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and receptor binding. Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[6]
Protocol :
-
Sample Preparation : A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited.
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Potentiometric Titration Workflow for pKa Determination.
Lipophilicity (logP) Determination (Shake-Flask Method)
Rationale : The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol :
-
Phase Preparation : n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning : A known amount of the free base of 3-(Prop-2-yn-1-yloxy)aniline is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel and shaken vigorously to allow for partitioning.
-
Phase Separation and Quantification : The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation : The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
While experimental data for this compound remains scarce in the public domain, this guide provides a comprehensive framework for its physicochemical characterization. By employing the detailed experimental protocols outlined herein, researchers and drug development professionals can obtain the necessary data to effectively utilize this compound in their synthetic and discovery efforts. The provided predicted values serve as a valuable starting point for these investigations. A thorough understanding of the physicochemical properties is a critical step in the journey from a chemical intermediate to a potential therapeutic agent.
References
A Guide to the Crystal Structure Analysis of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride, a significant intermediate in pharmaceutical synthesis.[1][2][3] While a definitive crystal structure for this specific compound is not publicly available, this document serves as a detailed procedural roadmap, outlining the essential steps from synthesis and crystallization to data collection, structure elucidation, and in-depth analysis of intermolecular interactions. By presenting a hypothetical case study, this guide equips researchers with the foundational knowledge and technical insights necessary to conduct similar crystallographic analyses on novel organic hydrochloride salts, thereby facilitating a deeper understanding of their solid-state properties and informing rational drug design.
Introduction: The Significance of Solid-State Characterization
The three-dimensional arrangement of molecules in a crystalline solid dictates many of its bulk physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of the crystal structure is therefore of paramount importance in drug development. This compound, a key building block in the synthesis of various active compounds, is no exception.[1][2] Its hydrochloride salt form is likely utilized to enhance solubility and stability.[4] A detailed crystal structure analysis would provide invaluable insights into its molecular conformation, packing arrangement, and the intricate network of intermolecular interactions, all of which can influence its behavior in subsequent synthetic steps and its performance in a final drug product.
This guide will walk through the entire process of a hypothetical crystal structure analysis of this compound, providing both the "how" and the "why" behind each experimental choice.
Synthesis and Crystallization: The Foundation of a Successful Analysis
Synthesis of this compound
The synthesis of the free base, 3-(prop-2-yn-1-yloxy)aniline, can be achieved through a Williamson ether synthesis, reacting 3-aminophenol with propargyl bromide in the presence of a suitable base. The subsequent conversion to the hydrochloride salt is a critical step for both purification and crystallization.
Experimental Protocol:
-
Synthesis of the Free Base:
-
To a solution of 3-aminophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
-
Slowly add propargyl bromide to the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 3-(prop-2-yn-1-yloxy)aniline.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether, HCl in isopropanol) dropwise with stirring.[5]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Crystallization: The Art of Growing Single Crystals
The growth of high-quality single crystals is often the most challenging and critical step in the entire analysis. For organic hydrochloride salts, several techniques can be employed.
Experimental Protocol: Slow Evaporation
-
Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
Other potential crystallization methods include slow cooling of a saturated solution, vapor diffusion, and liquid-liquid diffusion. The choice of solvent and method is often empirical and may require screening of various conditions.
Data Collection: Probing the Crystal with X-rays
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal X-ray diffractometer.[6][7]
Experimental Workflow:
Figure 1: A generalized workflow for crystal structure analysis.
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays.[8] The diffracted X-rays are recorded as a series of spots, and their intensities and positions are measured. This process generates a raw data file containing the information needed to determine the crystal's unit cell and the arrangement of atoms within it.
Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is then processed to solve and refine the crystal structure. This is a computationally intensive process that relies on specialized software.
Key Steps:
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to generate a list of unique reflection intensities.
-
Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to obtain an initial electron density map. This map provides a rough idea of the atomic positions.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.
Commonly Used Software:
| Software Suite | Key Functions |
| SHELX | Structure solution and refinement.[9][10] |
| Olex2 | A graphical user interface for SHELX. |
| PLATON | Structure validation and analysis.[11][12] |
| Mercury | Visualization and analysis of crystal structures.[12] |
Analysis of the Crystal Structure: Unveiling the Molecular Architecture
A successful structure refinement yields a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This file is then used for a detailed analysis.
Molecular Conformation
The analysis begins with an examination of the conformation of the 3-(prop-2-yn-1-yloxy)aniline cation. This includes determining key bond lengths, bond angles, and torsion angles. For instance, the planarity of the aniline ring and the orientation of the propargyloxy side chain would be of particular interest.
Crystal Packing and Intermolecular Interactions
The arrangement of the cations and chloride anions in the crystal lattice is then investigated. The primary focus is on identifying and characterizing the intermolecular interactions that hold the crystal together. These interactions are crucial for understanding the crystal's stability and properties.[13][14][15][16]
Expected Intermolecular Interactions:
-
Hydrogen Bonding: The anilinium group (-NH3+) is a strong hydrogen bond donor, and it is expected to form strong N-H···Cl hydrogen bonds with the chloride anions. The terminal alkyne C-H may also act as a weak hydrogen bond donor.
-
π-π Stacking: The aromatic aniline rings may engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.
-
van der Waals Forces: These weaker, non-directional forces contribute to the overall crystal packing.
Figure 2: A diagram illustrating potential intermolecular interactions.
Conclusion: From Structure to Application
A detailed crystal structure analysis of this compound would provide a wealth of information that is critical for drug development. It would confirm the molecular structure, reveal the preferred conformation in the solid state, and provide a detailed map of the intermolecular interactions. This knowledge can be used to understand and potentially control polymorphism, which is the ability of a compound to exist in multiple crystal forms with different properties. Furthermore, a deep understanding of the solid-state structure can aid in the design of stable formulations and can provide insights into the compound's behavior during manufacturing and storage. While this guide presents a hypothetical analysis, the principles and methodologies described are universally applicable and serve as a robust framework for the crystallographic investigation of novel pharmaceutical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride_TargetMol [targetmol.com]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. fiveable.me [fiveable.me]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. rcsb.org [rcsb.org]
- 10. iucr.org [iucr.org]
- 11. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 12. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 13. mdpi.com [mdpi.com]
- 14. repository.ias.ac.in [repository.ias.ac.in]
- 15. books.rsc.org [books.rsc.org]
- 16. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
theoretical and computational studies of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride
An In-depth Technical Guide to the Theoretical and Computational-Driven Analysis of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
Abstract
This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale for each computational experiment. We will delve into a multi-faceted in-silico analysis, beginning with the electronic structure and quantum chemical properties, progressing to its dynamic behavior in solution, and culminating in an exploration of its potential biological interactions through molecular docking. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.
Introduction: The Scientific Imperative for In-Silico Characterization
Unveiling this compound: A Molecule of Interest
This compound is a fascinating molecule that combines the aromatic reactivity of an aniline ring with the versatile functionality of a propargyl group, all while being stabilized as a hydrochloride salt. The aniline moiety is a common scaffold in many FDA-approved drugs, valued for its ability to engage in various intermolecular interactions. The terminal alkyne of the propargyl group is a particularly powerful tool in modern chemistry, enabling "click" reactions for bioconjugation, materials synthesis, and the formation of covalent bonds with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to experimental and biological studies.
The Synergy of Theoretical and Computational Chemistry in Modern Research
In the contemporary research landscape, computational chemistry stands as an indispensable partner to traditional benchtop experimentation. It provides a "digital twin" of the molecule, allowing for the exploration of its properties and behavior at a level of detail that is often inaccessible through experimental means alone. This in-silico approach enables the rational design of molecules, the prediction of their reactivity, and the elucidation of their interaction mechanisms, thereby saving significant time and resources in the research and development pipeline.
Guide Objectives and Scope
This guide aims to provide a robust, step-by-step protocol for the comprehensive computational characterization of this compound. We will cover:
-
Quantum Mechanical (QM) Calculations: To understand the molecule's electronic structure, reactivity, and spectroscopic properties.
-
Molecular Dynamics (MD) Simulations: To explore its conformational landscape and behavior in a solvated environment.
-
Molecular Docking Studies: To predict its potential binding modes with protein targets.
Foundational Principles: Molecular Structure and Quantum Chemical Properties
Establishing the Digital Twin: In-Silico Model Generation
The first and most critical step in any computational study is the creation of an accurate 3D model of the molecule.
The process begins with the 2D chemical structure of this compound, which is then converted into a 3D conformation using molecular modeling software. This initial 3D structure is a rough approximation and must be refined through energy minimization.
It is crucial to correctly model the hydrochloride salt. This means the aniline nitrogen will be protonated (NH3+), and a chloride counter-ion (Cl-) will be present. This protonation state significantly influences the molecule's electronic properties, solubility, and interaction patterns.
Quantum Mechanical Calculations: A Deep Dive into Electronic Structure
For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for elucidating electronic structure. We will employ a widely used functional, such as B3LYP, with a suitable basis set, like 6-311++G(d,p), to ensure a high-quality description of the electronic distribution and molecular orbitals.
-
Input Preparation: Generate the initial 3D coordinates of protonated 3-(prop-2-yn-1-yloxy)aniline and the chloride ion.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This process adjusts bond lengths, angles, and dihedrals to their most stable arrangement.
-
Frequency Analysis: Following optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides thermodynamic data and predicted vibrational spectra (e.g., IR).
Caption: Workflow for DFT-based geometry optimization and frequency analysis.
Analysis of Key Quantum Chemical Descriptors
From the optimized structure, we can extract a wealth of information.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
The MEP map visually represents the electrostatic potential on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This map is invaluable for predicting non-covalent interactions.
| Property | Calculated Value (Illustrative) | Significance |
| Total Energy (Hartree) | -689.12345 | Thermodynamic stability |
| Dipole Moment (Debye) | 8.45 | Polarity and solubility |
| HOMO Energy (eV) | -7.12 | Electron-donating ability |
| LUMO Energy (eV) | -0.98 | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 6.14 | Chemical reactivity and stability |
Simulating Molecular Motion: Insights from Molecular Dynamics (MD)
The Rationale for MD Simulations: Beyond Static Structures
While QM calculations provide a detailed picture of a static molecule, MD simulations allow us to observe its behavior over time. This is essential for understanding conformational flexibility, solvation effects, and interactions with other molecules in a dynamic environment.
Setting the Stage: System Preparation and Force Field Selection
For MD simulations, a classical mechanical model, or "force field," is used to describe the interactions between atoms. Force fields like AMBER or CHARMM are well-suited for organic molecules.
-
Force Field Parameterization: Assign appropriate atom types and charges to the optimized structure of this compound.
-
Solvation: Place the molecule in a periodic box of explicit solvent (e.g., water) to simulate physiological conditions.
-
Neutralization: Add counter-ions (if necessary) to neutralize the system.
-
Minimization: Energy-minimize the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then run a simulation at constant pressure to allow the system to reach a stable density. This is typically done in two steps: NVT (constant volume) followed by NPT (constant pressure) ensemble.
The Dynamics in Action: Production MD and Trajectory Analysis
Once the system is equilibrated, a long "production" simulation is run to collect data on the molecule's behavior.
By analyzing the MD trajectory, we can identify the most populated conformations of the molecule and the energetic barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site.
The trajectory also reveals how the molecule interacts with the surrounding water molecules. The radial distribution function (RDF) can be calculated to quantify the probability of finding water molecules at a certain distance from specific atoms (e.g., the protonated amine).
Visualizing the MD Workflow
Caption: General workflow for setting up and running a molecular dynamics simulation.
Predicting Molecular Interactions: Docking Studies and Target Identification
The Role of this compound in a Biological Context
The presence of the aniline and propargyl groups suggests that this molecule could be designed as an inhibitor for various enzymes, where the aniline could form key hydrogen bonds and the propargyl group could act as a covalent warhead. Molecular docking is the primary computational tool for exploring this potential.
The Principles of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site and use a scoring function to rank them.
Step-by-Step Protocol: From Protein Preparation to Binding Pose Analysis
-
Receptor Preparation: Start with a high-resolution crystal structure of the target protein. Remove water molecules, add hydrogen atoms, and assign protonation states appropriate for physiological pH.
-
Ligand Preparation: Use the low-energy conformation of 3-(prop-2-yn-1-yloxy)aniline from QM calculations. Assign appropriate atom types and charges.
The binding site is typically defined as a grid box encompassing the region of the protein where the native ligand binds or where a catalytic site is located. The docking software will then explore possible binding poses within this box.
The output of a docking simulation is a set of binding poses ranked by their scores. The top-ranked poses should be visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that contribute to binding affinity.
Visualizing the Molecular Docking Workflow
Caption: A streamlined workflow for performing molecular docking studies.
Tabulated Summary of Docking Results (Illustrative)
| Target Protein | Top Pose Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Kinase X | -8.5 | ASP-145, LYS-72, PHE-80 | H-Bond, Salt Bridge, Pi-Stacking |
| Hydrolase Y | -7.9 | HIS-264, SER-122, TRP-231 | H-Bond, Hydrophobic |
Advanced Spectroscopic and Property Predictions
In-Silico Spectroscopy: Predicting NMR and IR Spectra
The same QM calculations used for geometry optimization can be extended to predict spectroscopic properties.
-
IR Spectra: The vibrational frequencies calculated during the frequency analysis can be plotted to generate a theoretical IR spectrum.
-
NMR Spectra: The GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate the NMR chemical shifts of the molecule. These predicted spectra can be invaluable for interpreting experimental data.
Predicting Physicochemical Properties (ADMET)
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate. Computational models can provide early predictions of these properties.
Various QSAR (Quantitative Structure-Activity Relationship) models and online tools can predict properties like logP (lipophilicity), aqueous solubility, and potential for hERG inhibition or cytochrome P450 metabolism. These predictions help in prioritizing and de-risking compounds early in the drug discovery process.
Conclusion and Future Directions
Synthesizing the Computational Insights
This guide has outlined a multi-scale computational approach to thoroughly characterize this compound. By integrating quantum mechanics, molecular dynamics, and molecular docking, we can build a comprehensive understanding of this molecule, from its fundamental electronic properties to its dynamic behavior and potential biological activity. This in-silico-first approach provides a powerful, rational framework for guiding further experimental work.
Emerging Computational Techniques and Future Research Trajectories
The field of computational chemistry is constantly evolving. Future studies could incorporate more advanced techniques such as:
-
Enhanced Sampling MD: To more exhaustively explore the conformational space.
-
QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations: To model enzymatic reactions with high accuracy.
-
Free Energy Calculations: To obtain more quantitative predictions of binding affinity.
By embracing these computational methodologies, researchers can unlock the full potential of promising molecules like this compound and accelerate the pace of scientific discovery.
Introduction: The Dual Nature of Propargylated Anilines
An In-depth Technical Guide to the Safety and Handling of Propargylated Aniline Compounds
This guide provides comprehensive safety protocols and handling procedures for researchers, scientists, and drug development professionals working with propargylated aniline compounds. By integrating established safety data with practical laboratory applications, this document aims to foster a culture of safety and scientific integrity.
Propargylated anilines are a class of organic molecules that have garnered significant interest in medicinal chemistry and materials science.[1] Their utility stems from the unique combination of the aniline and propargyl functional groups. The aniline moiety is a precursor to a vast array of pharmaceuticals, dyes, and polymers, while the propargyl group's terminal alkyne is a versatile handle for numerous chemical transformations, including "click" chemistry, cyclizations, and coupling reactions.[1][2][3] This dual functionality makes propargylated anilines valuable building blocks in the synthesis of complex nitrogen-containing heterocycles and pharmacologically active agents.[1][4][5]
However, the very features that make these compounds synthetically attractive also contribute to their potential hazards. The aniline core is associated with significant toxicity, while the propargyl group can impart reactivity and instability. A thorough understanding of these risks is paramount for safe and successful experimentation. This guide will provide an in-depth exploration of the hazards associated with propargylated anilines and detail the necessary precautions and handling procedures to mitigate these risks.
Chapter 1: Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice.[6] For propargylated anilines, this involves understanding the hazards associated with both the aniline and propargyl functionalities.
The Aniline Moiety: A Toxicological Profile
Aniline and its derivatives are known for their systemic toxicity.[7][8][9][10][11] Exposure can occur through inhalation, ingestion, or skin absorption, with the latter being a particularly insidious route.[9][11]
Acute Toxicity:
-
Methemoglobinemia: The hallmark of acute aniline toxicity is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state.[11] This renders the hemoglobin unable to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), dizziness, headaches, and in severe cases, respiratory distress, coma, and death.[9][11]
-
Hemolytic Anemia: Aniline can also cause the destruction of red blood cells, leading to hemolytic anemia.[11]
Chronic Toxicity:
-
Carcinogenicity: Aniline is suspected of causing cancer.[7][8][10][12] The International Agency for Research on Cancer (IARC) has classified aniline as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.
-
Organ Damage: Prolonged or repeated exposure can lead to damage to the spleen, liver, and kidneys.[8][10][11]
-
Genetic Defects: Aniline is suspected of causing genetic defects.[7][8][12]
The Propargyl Group: Reactivity and Instability
The propargyl group, containing a terminal alkyne, introduces its own set of hazards.
-
Explosive Acetylides: Terminal alkynes can react with certain metals, such as copper, silver, and mercury, to form explosive acetylides. This is a critical consideration in the synthesis and purification of propargylated anilines, especially when using metal catalysts.[13]
-
Flammability: While aniline itself is a combustible liquid, the addition of the propargyl group can lower the flashpoint, increasing the fire hazard.[7]
Hazard Summary
The following table summarizes the key hazards associated with propargylated anilines, based on the known properties of aniline.
| Hazard Category | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[7][8][12] |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[7][8][12] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[7][8][12] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[7][8][12] |
| Carcinogenicity | Suspected of causing cancer.[7][8][10][12] |
| Specific Target Organ Toxicity | Causes damage to organs (blood, spleen) through prolonged or repeated exposure.[7][10] |
| Aspiration Hazard | Not classified as an aspiration hazard. |
| Physical Hazards | Combustible liquid.[7] May form explosive mixtures with air on intense heating.[7] |
Chapter 2: Principles of Safe Handling
Given the significant hazards, a multi-layered approach to safety is essential when working with propargylated anilines. This includes a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[14][15]
Engineering Controls
-
Chemical Fume Hood: All work with propargylated anilines, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[14][15][16][17][18][19][20]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[18][19][20][21]
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving propargylated anilines. These SOPs should include a description of the hazards, the required safety precautions, and emergency procedures.
-
Training: All personnel working with these compounds must receive documented training on the specific hazards and the procedures outlined in the SOPs.[14]
-
Restricted Access: The area where propargylated anilines are used and stored should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.[17][18]
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling propargylated anilines.[22][23][24][25]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[15][22][25][26] | To protect against splashes and potential explosions. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[25][26] | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to consult the manufacturer's compatibility chart.[25][26] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[26][27] | To protect the skin from splashes and in case of a fire. |
| Respiratory Protection | A respirator may be required for certain high-risk procedures, such as cleaning up large spills.[26] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[26] | To prevent inhalation of toxic vapors. |
Chapter 3: Synthesis of Propargylated Anilines: Protocols and Mechanistic Insights
The synthesis of propargylated anilines can be achieved through several methods. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of propargylated anilines.
Caption: General workflow for the synthesis and purification of propargylated anilines.
Protocol 1: N-Alkylation of Aniline with Propargyl Bromide
This is a common method for the synthesis of N-propargylaniline.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve aniline (4.0 equiv.) and potassium carbonate (2.0 equiv.) in N,N-dimethylformamide (DMF).[3]
-
Addition of Propargyl Bromide: Cool the mixture to 0 °C in an ice bath. Add a solution of propargyl bromide (1.0 equiv., 80% in toluene) dropwise via the dropping funnel over 10-15 minutes.[3]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Filter the reaction mixture to remove the potassium carbonate. Transfer the filtrate to a separatory funnel and wash with brine. Extract the aqueous layer with diethyl ether.[3]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3]
Causality Behind Experimental Choices:
-
Excess Aniline: Using an excess of aniline helps to minimize the formation of the dialkylated product.[3]
-
Potassium Carbonate: This acts as a base to deprotonate the aniline, making it a more potent nucleophile.
-
DMF: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.
-
Controlled Addition at 0 °C: The dropwise addition of the electrophile at low temperature helps to control the exotherm of the reaction.
Protocol 2: One-Pot Three-Component (A³) Coupling Reaction
The A³ coupling reaction is a powerful and atom-economical method for synthesizing propargylamines from an aldehyde, an alkyne, and an amine.[13][28]
Step-by-Step Methodology:
-
Catalyst Preparation: In a reaction vessel, add the chosen catalyst (e.g., a copper(I) salt) and solvent.
-
Addition of Reactants: To the catalyst mixture, add the aniline (1.0 equiv.), the aldehyde (1.0 equiv.), and the terminal alkyne (1.1 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (which can range from room temperature to elevated temperatures) until the reaction is complete, as monitored by TLC.
-
Workup and Purification: The workup procedure will vary depending on the specific catalyst and solvent system used. Generally, it involves filtration to remove the catalyst, followed by extraction and purification by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: A metal catalyst, typically copper, gold, or silver, is used to activate the terminal alkyne.[4]
-
One-Pot Procedure: This approach improves efficiency and reduces waste by combining multiple steps into a single operation.[13][28]
Chapter 4: Purification and Characterization
Ensuring the purity and confirming the identity of the synthesized propargylated aniline is crucial for its use in subsequent applications.[29]
Purification Techniques
-
Flash Column Chromatography: This is the most common method for purifying propargylated anilines on a laboratory scale.[3] A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Distillation: For liquid propargylated anilines, vacuum distillation can be an effective purification method.[30][31]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.[3][30][31]
Characterization Methods
A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compound.[29][32][33]
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.[29][33] |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the N-H stretch of the aniline, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.[29][33] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through analysis of fragmentation patterns.[29] |
| High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) | Used to assess the purity of the compound.[29][34] |
Purification and Characterization Workflow
Caption: Workflow for the purification and characterization of synthesized propargylated anilines.
Chapter 5: Safe Handling in Downstream Applications
Propargylated anilines are versatile intermediates for a variety of chemical transformations.[1][5][35][36] It is important to consider the safety implications of these subsequent reactions.
-
Cyclization Reactions: Intramolecular cyclizations of propargylated anilines are often used to synthesize heterocyclic compounds like quinolines.[2][3] These reactions may be promoted by electrophiles such as iodine, which should be handled with care.[3]
-
Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling.[3] These reactions often employ metal catalysts and require an inert atmosphere.
-
Reactions of the Aniline Moiety: The aniline nitrogen can act as a nucleophile, and the aromatic ring can undergo electrophilic aromatic substitution.[37][38] Reactions such as nitration require the use of strong acids and should be performed with extreme caution.[37][38]
Chapter 6: Emergency Procedures
In the event of an emergency, a swift and appropriate response is crucial.[6][14][16]
-
Spills:
-
Small Spills: If a small amount of a propargylated aniline is spilled, and you are trained to do so, you can clean it up.[17] Wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand), and place the contaminated material in a sealed container for hazardous waste disposal.[16][17][21]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[16][17]
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may be ineffective and could spread the contamination.
-
If the fire is large or cannot be easily extinguished, evacuate the area and activate the fire alarm.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[19] Remove contaminated clothing. Seek immediate medical attention.[8][19]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][19] Seek immediate medical attention.[8][19]
-
Inhalation: Move the affected person to fresh air.[7][8][19] If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][8][19]
-
Ingestion: Do not induce vomiting.[8] If the person is conscious, rinse their mouth with water.[7][19] Seek immediate medical attention.[7][8][19]
-
Chapter 7: Storage and Waste Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.[6][9][17][21][39][40]
Storage
-
Store propargylated anilines in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[9][17][21]
-
Store in a designated, labeled, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[17]
-
Use secondary containment to prevent the spread of spills.[17]
Waste Disposal
-
All waste containing propargylated anilines, including reaction residues, contaminated solvents, and disposable labware, must be collected in a properly labeled, sealed container for hazardous waste.[6][16][17][39]
-
Do not pour propargylated aniline waste down the drain.[6][14]
-
Follow your institution's guidelines for hazardous waste disposal.[39]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of quinoxalines or quinolin-8-amines from N -propargyl aniline derivatives employing tin and indium chlorides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01532D [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. nj.gov [nj.gov]
- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. sia-toolbox.net [sia-toolbox.net]
- 13. Propargylic amine synthesis by amination [organic-chemistry.org]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. carlroth.com [carlroth.com]
- 19. carlroth.com [carlroth.com]
- 20. carlroth.com [carlroth.com]
- 21. technopharmchem.com [technopharmchem.com]
- 22. epa.gov [epa.gov]
- 23. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 24. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 25. hsa.ie [hsa.ie]
- 26. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. sciforum.net [sciforum.net]
- 29. benchchem.com [benchchem.com]
- 30. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 31. reddit.com [reddit.com]
- 32. Spectroscopic characterization of oligoaniline microspheres obtained by an aniline-persulfate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. documents.thermofisher.com [documents.thermofisher.com]
- 35. mdpi.com [mdpi.com]
- 36. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 38. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 39. benchchem.com [benchchem.com]
- 40. scribd.com [scribd.com]
An In-Depth Technical Guide to the Discovery and History of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Prop-2-yn-1-yloxy)aniline hydrochloride is a crucial chemical intermediate that has gained significant importance in the pharmaceutical industry. Its unique molecular structure, featuring a reactive propargyl group and an aniline moiety, makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, with a particular focus on its role in the development of the groundbreaking cancer therapeutic, Asciminib.
Core Chemical Attributes
| Attribute | Value |
| IUPAC Name | 3-(prop-2-yn-1-yloxy)aniline;hydrochloride |
| CAS Number | 1073881-49-8 |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.64 g/mol |
The Genesis of a Key Intermediate: The Asciminib Story
The history of this compound is intrinsically linked to the development of Asciminib (Scemblix®), a novel allosteric inhibitor of the BCR-ABL1 kinase, by Novartis.[1] Asciminib was developed to treat chronic myeloid leukemia (CML), particularly in patients who have developed resistance to traditional tyrosine kinase inhibitors (TKIs).[1] The journey to discover and synthesize Asciminib necessitated the creation of novel chemical entities that could serve as foundational scaffolds for the final drug molecule. It is within this context that 3-(Prop-2-yn-1-yloxy)aniline emerged as a critical precursor.
The first public disclosure of the synthesis and use of 3-(Prop-2-yn-1-yloxy)aniline as an intermediate appears in the patent literature associated with Asciminib, specifically in patent application WO 2013/171639 A1, which corresponds to the granted US patent 8,829,195 B2.[2] This patent, filed by Novartis, outlines the synthesis of a series of compounds, including Asciminib, and details the preparation of the necessary intermediates.
The choice of 3-(Prop-2-yn-1-yloxy)aniline as an intermediate was driven by its unique structural features. The aniline group provides a reactive site for amide bond formation, a common reaction in pharmaceutical synthesis. The propargyl group, containing a terminal alkyne, offers a versatile handle for subsequent chemical modifications, such as click chemistry reactions or further coupling reactions, to build the complex heterocyclic core of Asciminib.
Synthesis and Manufacturing
The synthesis of 3-(Prop-2-yn-1-yloxy)aniline is a multi-step process that begins with readily available starting materials. The general synthetic strategy involves the etherification of 3-aminophenol with propargyl bromide.
Synthetic Pathway Visualization
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 3-(Prop-2-yn-1-yloxy)aniline, based on general principles of ether synthesis and information gleaned from the patent literature.[3]
Step 1: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline (Free Base)
-
Reaction Setup: To a solution of 3-aminophenol (1.0 equivalent) in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). The mixture is stirred at room temperature to ensure a homogenous suspension.
-
Addition of Alkylating Agent: Propargyl bromide (1.1-1.5 equivalents) is then added dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature may be controlled with an ice bath if necessary.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. This may take several hours at room temperature or can be accelerated by gentle heating.
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford pure 3-(Prop-2-yn-1-yloxy)aniline as an oil or a low-melting solid.
Step 2: Formation of this compound
-
Dissolution: The purified 3-(Prop-2-yn-1-yloxy)aniline is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the free base.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield this compound as a stable, crystalline solid.
Role in the Synthesis of Asciminib
The significance of this compound lies in its direct application in the synthesis of Asciminib. In the overall synthetic scheme of Asciminib, this intermediate is typically involved in a key amide coupling reaction.
Asciminib Synthesis Workflow
Caption: Role of 3-(Prop-2-yn-1-yloxy)aniline in the synthesis of Asciminib.
The aniline nitrogen of 3-(prop-2-yn-1-yloxy)aniline participates in an amide bond formation with a carboxylic acid fragment of the nascent Asciminib molecule. The propargyl group is then utilized in subsequent steps to construct the pyrazole ring system, which is a key pharmacophoric element of Asciminib responsible for its allosteric binding to the ABL1 kinase.[1]
Conclusion
The discovery and development of this compound are a testament to the intricate and often unheralded work that underpins the synthesis of modern pharmaceuticals. While not a therapeutic agent itself, its role as a key intermediate in the production of Asciminib highlights the critical importance of innovative synthetic chemistry in the advancement of medicine. The journey of this molecule from a conceptual building block to a tangible component in the manufacturing of a life-saving drug underscores the synergy between basic chemical research and pharmaceutical development. As drug discovery continues to evolve, the demand for novel and versatile intermediates like this compound will undoubtedly continue to grow, paving the way for the next generation of innovative therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffolding of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride in Modern Organic Synthesis
Introduction: A Bifunctional Building Block for Complex Molecule Synthesis
In the landscape of contemporary organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. These foundational units, equipped with multiple reactive centers, enable the rapid and efficient assembly of complex molecular architectures. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride stands out as a particularly valuable reagent, integrating two key functional motifs within a single, stable framework: a nucleophilic aniline ring and a terminal alkyne. This unique combination opens avenues to a diverse array of chemical transformations, positioning it as a cornerstone for the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. The aniline moiety serves as a versatile precursor for the formation of nitrogen-containing heterocycles and as a handle for cross-coupling reactions, while the terminal alkyne is primed for powerful carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is the bedrock of safe and successful experimentation. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1073881-49-8 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO | [2] |
| Molecular Weight | 183.64 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Safety Information: this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1][5] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid breathing dust, and wash hands thoroughly after handling.[1]
Application Notes and Protocols
The dual functionality of this compound allows for its strategic deployment in a variety of synthetic pathways. Below are detailed protocols for some of its most powerful applications.
Application 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - The "Click" Reaction
The terminal alkyne of this compound is an ideal substrate for the CuAAC reaction, a cornerstone of "click chemistry."[7][8] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The resulting triazole-aniline conjugate is a valuable intermediate for further functionalization, for instance, through reactions involving the aniline nitrogen.
Protocol: Synthesis of 1-Benzyl-4-((3-aminophenyl)oxymethyl)-1H-1,2,3-triazole
This protocol is a representative procedure adapted from established methods for CuAAC reactions.[9][10]
-
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a 1:1 mixture of t-BuOH and water. Add saturated aqueous NaHCO₃ solution to neutralize the hydrochloride and liberate the free aniline.
-
Add benzyl azide (1.05 eq) to the solution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq) and add it to the reaction mixture.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq) and add it to the reaction mixture. The solution should turn a yellow-green color.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triazole.
-
Application 2: Palladium-Catalyzed Sonogashira Coupling
The terminal alkyne functionality also allows for Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp-hybridized carbons and sp²-hybridized carbons of aryl or vinyl halides.[11][12] This reaction enables the extension of the propargyl chain and the introduction of diverse aryl or vinyl substituents, further expanding the molecular complexity that can be achieved from this building block.
Protocol: Synthesis of 3-((3-(p-tolyl)prop-2-yn-1-yl)oxy)aniline
This is a representative protocol based on standard Sonogashira conditions.[11][13]
-
Materials:
-
This compound (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Celite®
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), 4-iodotoluene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF, followed by anhydrous Et₃N (3.0 eq) via syringe. The Et₃N serves as both the base and a solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and ammonium salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the diarylalkyne product.
-
Application 3: Synthesis of Quinazoline Derivatives
The aniline functionality is a classic starting point for the synthesis of quinazolines, a class of heterocycles with significant biological activity.[14][15][16] By reacting 3-(prop-2-yn-1-yloxy)aniline with a suitable carbon source, such as an aldehyde or orthoester, the quinazoline core can be constructed. The propargyl ether moiety is carried through the synthesis, providing a handle for subsequent modifications.
Protocol: Synthesis of 2-Phenyl-7-(prop-2-yn-1-yloxy)quinazoline
This is a representative protocol adapted from a metal-free, four-component quinazoline synthesis.[17]
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (2.5 eq)
-
Ammonium iodide (NH₄I) (1.5 eq)
-
Iodine (I₂) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a reaction tube, add this compound (1.0 eq), benzaldehyde (2.5 eq), NH₄I (1.5 eq), I₂ (2.0 eq), and DMSO. Note: The hydrochloride salt should be neutralized in situ or by a pre-treatment with a base.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of Na₂S₂O₃ to reduce any remaining iodine.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired quinazoline.
-
Conclusion
This compound is a potent and versatile building block in organic synthesis. Its bifunctional nature, presenting both a reactive aniline and a terminal alkyne, allows for a diverse range of transformations including click chemistry, palladium-catalyzed cross-coupling reactions, and the synthesis of complex heterocyclic systems like quinazolines. The protocols provided herein serve as a guide for harnessing the synthetic potential of this valuable reagent, enabling the construction of novel molecules for applications in medicinal chemistry, materials science, and beyond. As with all chemical research, appropriate safety precautions must be observed, and reaction conditions may require optimization for specific substrates.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound 97% | CAS: 1073881-49-8 | AChemBlock [achemblock.com]
- 3. This compound [sigmaaldrich.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Quinazoline synthesis [organic-chemistry.org]
- 15. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Bio-orthogonal Probes and Novel Heterocycles from 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of versatile functional groups is paramount for the efficient construction of diverse molecular libraries. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride serves as a highly valuable bifunctional building block, featuring a terminal alkyne and a primary aniline.[1][2][3] This unique arrangement allows for orthogonal chemical modifications, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. The propargyl ether moiety provides a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and high-yielding reaction for forging stable triazole linkages.[4][5][6] Concurrently, the aniline functionality offers a gateway to classical amine chemistries, including amide bond formation, sulfonylation, and participation in various cyclization reactions to construct novel heterocyclic scaffolds.
This application note provides detailed protocols for the derivatization of 3-(prop-2-yn-1-yloxy)aniline, focusing on two key transformations: the CuAAC reaction to generate 1,2,3-triazole derivatives and the synthesis of quinoline scaffolds via electrophilic cyclization. These protocols are designed for researchers and scientists engaged in drug discovery and development, offering practical guidance and insights into the experimental nuances of these powerful synthetic methods.
Core Synthetic Strategies
The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups. This allows for a modular and systematic approach to library synthesis.
Figure 1: Dual reactivity of 3-(prop-2-yn-1-yloxy)aniline.
Part 1: Derivatization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[7] The reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole is a prime example of this philosophy.[4][7] The resulting triazole ring is a stable, aromatic linker that can act as a bioisostere for an amide bond and participate in hydrogen bonding and dipole-dipole interactions, making it an attractive feature in medicinal chemistry.[8]
Protocol 1: General Procedure for the Synthesis of 1,2,3-Triazole Derivatives
This protocol describes the synthesis of a representative triazole derivative from 3-(prop-2-yn-1-yloxy)aniline and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of deionized water. Add saturated NaHCO₃ solution dropwise with stirring until the solution becomes basic (pH ~8-9), as indicated by pH paper. The free aniline will precipitate or form an oil. Extract the free base with DCM (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(prop-2-yn-1-yloxy)aniline as an oil. This step is crucial as the hydrochloride salt can interfere with the reaction.
-
CuAAC Reaction: To a solution of 3-(prop-2-yn-1-yloxy)aniline (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-BuOH and water (0.2 M), add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Reaction Yield | 75-95% |
| Physical Appearance | White to off-white solid |
| ¹H NMR | Appearance of a characteristic singlet for the triazole proton (~7.5-8.0 ppm) |
| ¹³C NMR | Appearance of two new signals corresponding to the triazole carbons |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the calculated molecular weight |
Part 2: Synthesis of Quinolines via Electrophilic Cyclization
The aniline moiety of 3-(prop-2-yn-1-yloxy)aniline can be exploited to construct more complex heterocyclic systems. Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities. A common strategy for their synthesis involves the electrophilic cyclization of N-alkynyl anilines.
Protocol 2: Two-Step Synthesis of a Substituted Quinolone
This protocol details the N-alkylation of the aniline followed by an acid-catalyzed intramolecular cyclization.
Step A: N-Alkylation of 3-(Prop-2-yn-1-yloxy)aniline
Materials:
-
3-(Prop-2-yn-1-yloxy)aniline (free base from Protocol 1)
-
An appropriate electrophile (e.g., 3-bromoprop-1-yne)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
Procedure:
-
To a solution of 3-(prop-2-yn-1-yloxy)aniline (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add the electrophile (e.g., 3-bromoprop-1-yne, 1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water. Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.
Figure 2: Workflow for quinoline synthesis.
Step B: Acid-Catalyzed Intramolecular Cyclization
Materials:
-
N-Alkylated aniline from Step A
-
Concentrated sulfuric acid (H₂SO₄) or other strong acid
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-alkylated aniline (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated H₂SO₄ (catalytic amount, e.g., 5-10 mol%) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the substituted quinoline.
Self-Validating System and Trustworthiness
The protocols outlined above are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC. The final products should be rigorously characterized by a suite of analytical techniques including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity. Expected spectroscopic signatures for the quinoline products would include the disappearance of the alkyne protons and the appearance of new aromatic signals consistent with the quinoline core.
Conclusion
This compound is a versatile and powerful building block for the synthesis of diverse molecular entities. The orthogonal reactivity of its alkyne and aniline functionalities allows for the selective and efficient construction of both "clicked" bioconjugates and complex heterocyclic systems. The detailed protocols provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material, thereby accelerating the discovery of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride_TargetMol [targetmol.com]
- 3. targetmol.cn [targetmol.cn]
- 4. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride in Medicinal Chemistry: A Technical Guide
Introduction: A Bifunctional Building Block for Modern Drug Discovery
3-(Prop-2-yn-1-yloxy)aniline hydrochloride is a versatile bifunctional molecule poised for significant applications in medicinal chemistry.[1][2][3] This compound strategically combines two highly valuable chemical motifs: a nucleophilic aniline ring and a terminal alkyne presented as a propargyl ether.[4][5] The aniline moiety is a well-established pharmacophore and a key structural component in a multitude of clinically approved drugs, particularly in the realm of protein kinase inhibitors.[][7][8] Simultaneously, the terminal alkyne, or propargyl group, serves as a reactive handle for "click chemistry," a powerful and widely adopted strategy for bioconjugation and the rapid synthesis of complex molecular architectures.[9][10]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will explore its utility as a key intermediate in the synthesis of kinase inhibitors via palladium-catalyzed cross-coupling reactions and its application in constructing novel triazole-containing compounds through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Detailed, field-proven protocols are provided to enable the seamless integration of this valuable building block into your research and development workflows.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is paramount for its effective use and for ensuring laboratory safety. The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents compared to its free base.[11]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO | [3] |
| Molecular Weight | 183.64 g/mol | [2][3] |
| CAS Number | 1073881-49-8 | [3] |
| Appearance | Off-white to light brown solid (typical) | General Knowledge |
| Purity | Typically ≥97% | [3] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | General Chemical Principles |
Safety and Handling:
This compound, as an aniline derivative, should be handled with appropriate care. Aniline compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[12][13][14] It is crucial to consult the Safety Data Sheet (SDS) before use.[12][14][15] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.[14][15] All manipulations should be performed in a well-ventilated fume hood.[15]
Application I: Synthesis of Kinase Inhibitors via Buchwald-Hartwig Amination
Scientific Rationale:
Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer.[][16] Consequently, kinase inhibitors are a major focus of modern drug discovery.[8][16] A significant number of approved kinase inhibitors, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline or a related anilino-heterocycle scaffold.[][8] The aniline nitrogen atom forms a crucial hydrogen bond interaction within the hinge region of the kinase ATP-binding pocket, anchoring the inhibitor.[]
3-(Prop-2-yn-1-yloxy)aniline is an ideal building block for synthesizing novel kinase inhibitors. The aniline group can be coupled with various heterocyclic electrophiles (e.g., chloro-quinazolines, chloro-pyrimidines) using the Buchwald-Hartwig amination, a powerful palladium-catalyzed C-N cross-coupling reaction.[3][4][17] The propargyl group, retained in the final molecule, offers a unique opportunity for subsequent modifications. It can serve as a vector for attaching probes, linking to other pharmacophores, or improving physicochemical properties.
Protocol 1: Synthesis of a 4-(3-(Prop-2-yn-1-yloxy)anilino)quinazoline Derivative
This protocol details a representative Buchwald-Hartwig amination for the synthesis of a potential kinase inhibitor scaffold.
Materials:
-
4-Chloroquinazoline (1.0 mmol, 1.0 equiv.)
-
This compound (1.1 mmol, 1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2.0 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-chloroquinazoline (1.0 mmol), this compound (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.5 mmol). Note: The base is crucial for both neutralizing the hydrochloride salt and facilitating the catalytic cycle.[2]
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(3-(prop-2-yn-1-yloxy)anilino)quinazoline derivative.
Causality and Trustworthiness:
-
Catalyst System: The choice of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as Xantphos is critical for efficiently coupling an electron-rich aniline with an aryl chloride.[2][18] This combination promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4][17]
-
Base Selection: A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the aniline nitrogen in situ and neutralize the HCl byproduct, driving the reaction forward.[2]
-
Solvent: Anhydrous, high-boiling point aprotic solvents like 1,4-dioxane are ideal for this reaction, as they ensure all reactants remain in solution at the required temperature.[2]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Application II: Bio-orthogonal Conjugation via Click Chemistry
Scientific Rationale:
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," is a robust and highly efficient reaction for forming stable 1,2,3-triazole linkages.[9][10] This reaction is characterized by its high yield, mild reaction conditions, tolerance of a wide range of functional groups, and often simple purification. In medicinal chemistry, the resulting triazole ring is not just a linker; it can act as a bioisostere for amide bonds and participate in hydrogen bonding, contributing to target affinity.[9]
The propargyl group of this compound makes it an excellent substrate for CuAAC. This allows for the covalent attachment of this aniline-containing scaffold to a diverse array of molecules, including peptides, fluorescent dyes, affinity tags (like biotin), or other drug fragments, provided they are functionalized with an azide group. This modular approach accelerates the generation of compound libraries for structure-activity relationship (SAR) studies and the development of chemical probes.
Protocol 2: Synthesis of a 1,2,3-Triazole Derivative via CuAAC
This protocol describes a general procedure for the click reaction between 3-(prop-2-yn-1-yloxy)aniline and an exemplary azide, benzyl azide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Benzyl Azide (1.05 mmol, 1.05 equiv.)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (0.15 mmol, 15 mol%)
-
Triethylamine (TEA) (1.0 mmol, 1.0 equiv., for free-basing)
-
tert-Butanol/Water (1:1 mixture, 10 mL)
-
Reaction vial
Experimental Procedure:
-
Preparation of the Free Base: In a reaction vial, dissolve this compound (1.0 mmol) in the t-BuOH/H₂O solvent system (5 mL). Add triethylamine (1.0 mmol) and stir for 10 minutes at room temperature to generate the free aniline base in situ.
-
Addition of Azide: Add benzyl azide (1.05 mmol) to the solution.
-
Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate (0.15 mmol) in water (0.5 mL) and a solution of CuSO₄·5H₂O (0.05 mmol) in water (0.5 mL).
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed immediately by the addition of the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the active Cu(I) species.[1][18]
-
Reaction Conditions: Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Wash the organic layer with a saturated aqueous solution of EDTA (to chelate and remove copper), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure 1-(3-(prop-2-yn-1-yloxy)phenyl)-4-phenyl-1H-1,2,3-triazole derivative.
Causality and Trustworthiness:
-
Catalyst System: The combination of Copper(II) sulfate and a reducing agent like sodium ascorbate is a standard and reliable method for generating the active Cu(I) catalyst in situ.[1][10][18] This avoids the need to handle potentially unstable Cu(I) salts.
-
Solvent System: A mixture of t-butanol and water is an excellent solvent system for CuAAC, as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst components.[7]
-
Stoichiometry: A slight excess of the azide component is often used to ensure complete consumption of the valuable alkyne starting material.
-
Free-Basing: The initial addition of a mild base (TEA) is necessary to deprotonate the aniline hydrochloride, providing the neutral, more soluble free base form of the alkyne for the reaction.
Caption: Simplified catalytic cycle for CuAAC (Click Chemistry).
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for modern medicinal chemistry. Its dual functionality enables its seamless incorporation into privileged scaffolds like anilino-quinazolines, which are central to kinase inhibitor design, while also providing a reactive handle for bio-orthogonal "click" chemistry applications. The protocols detailed herein provide a robust starting point for researchers to leverage this compound's unique properties. The ability to first perform a C-N coupling and then utilize the propargyl group for further diversification opens up a vast chemical space for the development of novel therapeutics, chemical probes, and diagnostic agents.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 7. rkmmanr.org [rkmmanr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP2739279A2 - Novel aniline derivatives and use thereof - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. US6333358B1 - Aryloxyaniline derivatives - Google Patents [patents.google.com]
development of novel kinase inhibitors using 3-(Prop-2-yn-1-yloxy)aniline hydrochloride
Application Notes & Protocols
Topic: Development of Novel Covalent Kinase Inhibitors Using 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
Abstract
Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology.[1][2] The development of targeted covalent inhibitors (TCIs) has emerged as a powerful strategy to achieve enhanced potency, prolonged pharmacodynamic effects, and overcome drug resistance.[3][4] This guide provides a comprehensive technical overview and detailed protocols for utilizing this compound, a versatile chemical building block, in the design and synthesis of novel covalent kinase inhibitors. We will explore the underlying scientific rationale, present a detailed synthetic workflow, and provide robust protocols for the biochemical evaluation of the resulting compounds, empowering researchers to leverage this scaffold in their drug discovery programs.
Scientific Rationale: The Strategic Advantage of the Anilino-Propargyl Scaffold
The structure of this compound is uniquely suited for the development of covalent kinase inhibitors. Its design leverages two key features that are staples of modern inhibitor design: an aniline core for establishing reversible binding and a terminal alkyne to serve as a reactive "warhead" for covalent bond formation.
-
The Aniline Core for Hinge Binding: The aniline moiety is a well-established pharmacophore that frequently serves as a "hinge-binder" in the ATP-binding pocket of many kinases.[5] It can form one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, providing the initial, reversible recognition (Ki) that anchors the inhibitor in the active site. This initial non-covalent binding is the first step in the two-step mechanism of covalent inhibition and is critical for the inhibitor's overall potency and selectivity.[3]
-
The Propargyl Ether "Warhead" for Covalent Targeting: The propargyl group (prop-2-yn-1-yloxy) contains a terminal alkyne, which can function as a mild electrophile. This "warhead" is designed to react with a nearby nucleophilic amino acid residue, most commonly a cysteine, located within or near the ATP binding site.[6] This reaction forms a stable, irreversible covalent bond, leading to permanent inactivation of the kinase. The rate of this reaction is defined as kinact. The combination of high initial affinity (low Ki) and a rapid rate of inactivation (high kinact) leads to highly potent and durable target inhibition.[6][7]
References
- 1. brimr.org [brimr.org]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Synthesis of 1,2,3-Triazole Derivatives from 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] Its prevalence stems from its remarkable stability, unique electronic properties, and its role as a bioisostere for amide bonds. The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a reaction that is high-yielding, regiospecific, and tolerant of a wide array of functional groups.[2][3][4][5]
This guide provides a comprehensive protocol for the synthesis of novel triazole derivatives starting from 3-(prop-2-yn-1-yloxy)aniline hydrochloride. This starting material is particularly valuable as it incorporates a terminal alkyne—essential for the CuAAC reaction—and an aniline moiety, which can be further functionalized or serve as a critical pharmacophore. We will address the necessary pre-reaction processing of the hydrochloride salt, detail the core CuAAC reaction, and provide protocols for purification and characterization.
The methodologies described herein are designed to be robust and reproducible, providing researchers with the tools to generate libraries of novel compounds for screening in drug discovery and other applications.
Foundational Principles
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a 1,2,3-triazole ring from a terminal alkyne and an azide.[2][4][] Unlike the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted product.[2][3][5] The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[2][5] The operational simplicity and high efficiency of CuAAC have made it a staple in chemical synthesis.[2][4]
Handling the Starting Material: this compound
The starting material is provided as a hydrochloride salt. Aniline and its derivatives are basic due to the lone pair of electrons on the nitrogen atom.[7] In the hydrochloride salt form, this lone pair is protonated, forming an anilinium ion (C₆H₅NH₃⁺).[7][8] This protonation renders the aniline derivative stable and water-soluble but deactivates the nucleophilicity of the amine. More importantly for our purpose, the acidic nature of the salt can interfere with the CuAAC reaction, which often requires a specific pH range and can be sensitive to excess acid.
Therefore, a crucial first step is the neutralization of the hydrochloride salt to liberate the free aniline base, 3-(prop-2-yn-1-yloxy)aniline. This is typically achieved by treatment with a mild base.
Experimental Workflows and Protocols
Workflow Overview
The overall synthetic strategy is a two-stage process. First, the free aniline is generated from its hydrochloride salt. Second, the liberated alkyne-functionalized aniline is reacted with a suitable organic azide via the CuAAC reaction to yield the desired triazole derivative.
Caption: Overall workflow from aniline salt to purified triazole.
Protocol 1: Neutralization of this compound
Rationale: This protocol is designed to convert the water-soluble anilinium salt into the organic-soluble free aniline, which is the reactive species for the CuAAC reaction. A weak base like sodium bicarbonate is used to avoid potential side reactions associated with strong bases.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flask, round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in deionized water in a separatory funnel.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the separatory funnel. Swirl gently. CO₂ evolution (effervescence) will be observed. Continue adding the bicarbonate solution until the effervescence ceases, indicating that the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Extraction: Add ethyl acetate to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The organic layer (top) contains the desired free aniline, while the aqueous layer (bottom) contains the inorganic salts.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer.
-
Washing: Wash the collected organic layer with brine. This helps to remove any residual water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free 3-(prop-2-yn-1-yloxy)aniline, typically as an oil or low-melting solid. The product should be used promptly in the next step.
Protocol 2: Synthesis of a Model Triazole via CuAAC
Rationale: This protocol describes the synthesis of a 1,4-disubstituted triazole using the prepared 3-(prop-2-yn-1-yloxy)aniline and benzyl azide as a model reactant. The catalyst system employed is copper(II) sulfate with sodium ascorbate, which generates the active Cu(I) species in situ.[9][10] This method is reliable and avoids the need to handle potentially unstable Cu(I) salts.[9]
Materials:
-
3-(Prop-2-yn-1-yloxy)aniline (from Protocol 1)
-
Benzyl azide (or other desired organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (tBuOH)
-
Deionized water
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
TLC plates (silica gel)
Procedure:
-
Reactant Setup: In a reaction vial, dissolve 3-(prop-2-yn-1-yloxy)aniline (1.0 eq) and benzyl azide (1.0-1.1 eq) in a 1:1 mixture of tBuOH and water.
-
Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).
-
Catalyst Addition: To the stirring solution of alkyne and azide, add the CuSO₄ solution (typically 1-5 mol%).
-
Reaction Initiation: Add the sodium ascorbate solution (typically 5-10 mol%). A color change (often to a yellow-orange or brown) is typically observed as Cu(II) is reduced to Cu(I) and the reaction initiates.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, more polar product spot. The reaction is often complete within 1-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-(prop-2-yn-1-yloxy)phenyl)-4-phenyl-1H-1,2,3-triazole.
Caption: Simplified mechanism of the CuAAC reaction.
Data Presentation and Characterization
The successful synthesis of the triazole derivative must be confirmed through rigorous characterization. Spectroscopic methods are essential for structural elucidation.[11][12][13]
Expected Yields and Physical Properties
| Stage | Product | Typical Yield | Physical Appearance |
| Protocol 1 | 3-(Prop-2-yn-1-yloxy)aniline | >95% | Yellow to brown oil |
| Protocol 2 | 1,4-Disubstituted 1,2,3-Triazole Derivative | 80-98% | White to off-white solid |
Spectroscopic Characterization
The structure of the final triazole product should be confirmed using NMR and IR spectroscopy.
-
¹H NMR: Key diagnostic signals include a characteristic singlet for the triazole C5-H proton, typically appearing between δ 7.5 and 8.5 ppm.[11] Other signals corresponding to the aromatic rings and the propargyl ether linkage should be present and correctly integrated.
-
¹³C NMR: The formation of the triazole ring is confirmed by the appearance of two new quaternary carbon signals for C4 and C5 of the triazole ring, typically around δ 146 and 121 ppm, respectively.[11]
-
IR Spectroscopy: Look for the disappearance of the strong, sharp alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) from the starting materials. The triazole ring itself has characteristic vibrations, but these can be less distinct.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful coupling of the alkyne and azide fragments.
| Spectroscopic Data for a Model Product: 1-(3-(4-methylbenzyloxy)phenyl)-4-benzyl-1H-1,2,3-triazole | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (s, 1H, triazole-H), 7.25-7.45 (m, 9H, Ar-H), 7.15 (t, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 5.10 (s, 2H, O-CH₂), 4.40 (s, 2H, N-CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.2, 147.5, 137.1, 134.8, 130.3, 129.1, 128.8, 128.2, 121.5, 115.4, 114.9, 108.7, 70.1, 54.2. |
| FT-IR (KBr, cm⁻¹) | 3030 (Ar C-H), 2925 (Aliphatic C-H), 1598 (C=C), 1240 (C-O). |
| HRMS (ESI) | Calculated for C₂₂H₁₉N₃O [M+H]⁺: 342.1555; Found: 342.1550. |
(Note: The data above is hypothetical and serves as an example of expected characterization results.)
Conclusion and Future Directions
This guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 1,2,3-triazole derivatives from this compound. By following the outlined steps for neutralization, CuAAC reaction, and purification, researchers can efficiently generate a diverse range of novel molecules. The aniline functional group serves as a versatile handle for subsequent modifications, allowing for the creation of complex molecular architectures for applications in drug discovery, chemical biology, and materials science.
References
- 1. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. Solved equation for the neutralization of aniline with hcl | Chegg.com [chegg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride in Materials Science
Introduction: A Bifunctional Building Block for Advanced Materials
3-(Prop-2-yn-1-yloxy)aniline hydrochloride is a versatile monomer that is gaining attention in the field of materials science due to its unique bifunctional nature. This compound incorporates a polymerizable aniline moiety and a "clickable" terminal alkyne group within the same molecule. This dual functionality allows for the creation of a new generation of advanced materials with tailored properties, bridging the gap between conductive polymers and functional surfaces.
The aniline group serves as a precursor for the synthesis of polyaniline derivatives, a class of conducting polymers known for their rich electrochemistry, environmental stability, and ease of synthesis.[1][2] The propargyl ether (prop-2-yn-1-yloxy) group, on the other hand, is a readily accessible handle for post-modification via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4] This powerful combination enables the design of materials with tunable electronic properties, enhanced processability, and the ability to be covalently linked to a wide array of other molecules and surfaces.
This document provides a comprehensive guide to the utility of this compound, including detailed application notes and validated protocols for its use in the synthesis of functional polymers and the modification of surfaces.
Application Notes
Synthesis of Functional Polyanilines
The primary application of this compound is in the synthesis of functionalized polyanilines. The resulting polymer, poly(3-(prop-2-yn-1-yloxy)aniline), possesses a backbone of conjugated aniline units, imparting electrical conductivity and redox activity, while the pendant alkyne groups offer a platform for a multitude of post-polymerization modifications.
Causality Behind Experimental Choices:
-
Oxidative Polymerization: The polymerization of aniline and its derivatives is typically achieved through chemical or electrochemical oxidation.[5][6] Ammonium persulfate is a commonly used chemical oxidant due to its high reactivity and solubility in aqueous acidic media, which is the standard condition for polyaniline synthesis.[1]
-
Acidic Medium: The polymerization is conducted in a strong acid (e.g., HCl) to ensure the protonation of the aniline monomers, which is essential for the formation of the conductive emeraldine salt form of polyaniline.[2]
Advantages of Poly(3-(prop-2-yn-1-yloxy)aniline):
-
Post-Polymerization Functionalization: The alkyne groups along the polymer chain can be used to attach a variety of molecules, including fluorescent dyes, biomolecules, or nanoparticles, via CuAAC click chemistry. This allows for the fine-tuning of the polymer's properties for specific applications.
-
Improved Solubility: The introduction of the propargyl ether side chain can disrupt the intermolecular packing of the polymer chains, potentially leading to improved solubility in common organic solvents compared to unsubstituted polyaniline.[7] This enhanced processability is a significant advantage for the fabrication of thin films and other material forms.
-
Cross-linking Capabilities: The alkyne groups can participate in cross-linking reactions, such as thiol-yne or azide-alkyne polymerizations, to form robust polymer networks with enhanced mechanical and thermal stability.
Table 1: Key Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.64 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in water, DMSO, DMF |
| Key Functional Groups | Aniline, Terminal Alkyne |
Surface Modification and Bio-conjugation
The dual reactivity of this compound makes it an excellent candidate for surface modification. Thin films of the corresponding polymer can be deposited on various substrates, creating a surface that is both conductive and readily functionalizable.
Workflow for Surface Functionalization:
-
Immobilization: A thin film of poly(3-(prop-2-yn-1-yloxy)aniline) is electrochemically deposited onto a conductive substrate (e.g., ITO glass, gold electrode). Electrochemical polymerization offers excellent control over film thickness and morphology.[6]
-
"Click" Reaction: The alkyne-functionalized surface is then exposed to a solution containing an azide-derivatized molecule of interest (e.g., a peptide, an enzyme, or a DNA oligonucleotide) in the presence of a copper(I) catalyst to facilitate the CuAAC reaction.[3][8] This results in the covalent attachment of the molecule to the surface.
Advantages for Surface Modification:
-
Creation of Bio-interfaces: This methodology allows for the creation of bioactive surfaces for applications in biosensors, medical implants, and cell culture platforms.
-
High Specificity and Efficiency: The CuAAC reaction is highly specific and proceeds with near-quantitative yields under mild, often aqueous, conditions, making it ideal for the immobilization of sensitive biomolecules.[4]
-
Conductive Scaffolds: The underlying conductive polymer film can be used for electrochemical sensing or to electrically stimulate biological processes at the interface.
Experimental Protocols
Protocol 1: Chemical Synthesis of Poly(3-(prop-2-yn-1-yloxy)aniline)
This protocol describes the chemical oxidative polymerization of this compound to yield the corresponding polymer in its conductive emeraldine salt form.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution: Dissolve 1.0 g of this compound in 50 mL of 1 M HCl in a 100 mL beaker. Stir the solution at room temperature until the monomer is completely dissolved.
-
Initiator Solution: In a separate beaker, dissolve 1.24 g of ammonium persulfate in 25 mL of 1 M HCl. Rationale: A slight molar excess of the oxidant is used to ensure complete polymerization.
-
Polymerization: Slowly add the initiator solution dropwise to the monomer solution while stirring vigorously at room temperature. The reaction mixture will gradually turn dark green, indicating the formation of the polyaniline emeraldine salt.
-
Reaction Time: Continue stirring the reaction mixture for 24 hours at room temperature to ensure high molecular weight polymer formation.
-
Isolation and Purification:
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer powder extensively with 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol to remove the oxidant and other impurities.
-
Continue washing with deionized water until the filtrate is colorless and has a neutral pH.
-
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.
Characterization:
-
FT-IR Spectroscopy: To confirm the presence of the characteristic polyaniline backbone and the propargyl side chains.
-
¹H NMR Spectroscopy: To verify the structure of the polymer (requires solubilization in a suitable deuterated solvent like DMSO-d₆).
-
UV-Vis Spectroscopy: To confirm the formation of the emeraldine salt form of the polymer.
Diagram 1: Chemical Polymerization of 3-(Prop-2-yn-1-yloxy)aniline
Caption: Workflow for the chemical synthesis of poly(3-(prop-2-yn-1-yloxy)aniline).
Protocol 2: Surface Functionalization and CuAAC Click Reaction
This protocol details the electrochemical deposition of a poly(3-(prop-2-yn-1-yloxy)aniline) film onto an ITO-coated glass slide, followed by a "click" reaction to attach an azide-functionalized molecule.
Part A: Electrochemical Polymerization
Materials:
-
ITO-coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Electrochemical cell
-
Potentiostat
-
Solution for electropolymerization: 0.1 M this compound in 0.5 M H₂SO₄.
-
Deionized water
-
Ethanol
Procedure:
-
Electrode Cleaning: Clean the ITO-coated glass slide by sonicating in ethanol and deionized water for 15 minutes each, then dry under a stream of nitrogen.
-
Electrochemical Setup: Assemble the three-electrode cell with the ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode. Add the electropolymerization solution to the cell.
-
Electropolymerization: Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10 cycles. A green film will deposit on the ITO surface. Rationale: Cyclic voltammetry allows for controlled film growth and provides in-situ information about the polymer's redox behavior.
-
Washing: After polymerization, gently rinse the functionalized electrode with deionized water and dry with nitrogen.
Part B: CuAAC "Click" Reaction
Materials:
-
Alkyne-functionalized ITO slide (from Part A)
-
Azide-containing molecule (e.g., Azido-PEG-Biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare "Click" Reagent Premix: In a microcentrifuge tube, prepare the following premix (for a 1 mL final reaction volume):
-
20 µL of 100 mM CuSO₄ in water
-
100 µL of 100 mM THPTA in water
-
Rationale: THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and prevents oxidative damage to substrates.[3]
-
-
Prepare Reaction Solution: In a separate tube, prepare the following:
-
100 µL of 10 mM azide-containing molecule in PBS
-
780 µL of PBS
-
-
Initiate "Click" Reaction:
-
Place the alkyne-functionalized ITO slide in a small container.
-
Add the reaction solution (from step 2) to the container.
-
Add the "Click" reagent premix (from step 1) to the solution.
-
Finally, add 100 µL of freshly prepared 1 M sodium ascorbate in water to initiate the reaction. Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[3]
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: After the reaction, thoroughly rinse the slide with deionized water and dry with nitrogen.
Characterization of the Modified Surface:
-
Contact Angle Measurement: To confirm the change in surface hydrophilicity/hydrophobicity after modification.
-
X-ray Photoelectron Spectroscopy (XPS): To verify the elemental composition of the surface and confirm the presence of the attached molecule (e.g., by detecting the N 1s signal from the triazole ring).
-
If a fluorescent azide was used: Fluorescence microscopy to visualize the successful "click" reaction.
Diagram 2: Surface Functionalization Workflow
Caption: Step-wise process for surface modification using electrochemical polymerization and click chemistry.
Conclusion
This compound stands out as a highly promising monomer for the development of next-generation functional materials. Its inherent bifunctionality provides a straightforward route to synthesize conductive polymers with pendant reactive sites and to fabricate surfaces with tunable properties. The protocols outlined in this guide, based on established and reliable chemical principles, offer a solid foundation for researchers to explore the full potential of this versatile building block in areas ranging from biosensors and drug delivery to advanced coatings and electronics.
References
- 1. ijcmas.com [ijcmas.com]
- 2. mdpi.com [mdpi.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Versatile Intermediate in Chemical Synthesis
Introduction
3-(Prop-2-yn-1-yloxy)aniline hydrochloride is a fine chemical intermediate characterized by a trifunctional scaffold: a primary aromatic amine, an ether linkage, and a terminal alkyne (propargyl group). This unique combination of reactive sites makes it a valuable building block in the synthesis of a diverse range of target molecules. While specific patent literature detailing the direct applications of this hydrochloride salt is not extensively available, its structural motifs are prominently featured in patents for pharmaceuticals, particularly kinase inhibitors, and other functional organic molecules. The aniline moiety serves as a versatile precursor for various coupling reactions and derivatizations. The propargyl group is a key functional handle for modern synthetic transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This guide provides an in-depth exploration of the potential applications of this compound, drawing analogies from patent literature on structurally related compounds. The protocols herein are designed to be illustrative, providing researchers with a solid foundation for incorporating this versatile intermediate into their synthetic workflows.
Key Physicochemical and Structural Data
| Property | Value | Source |
| IUPAC Name | 3-(prop-2-yn-1-yloxy)aniline;hydrochloride | N/A |
| Molecular Formula | C₉H₁₀ClNO | N/A |
| Molecular Weight | 183.64 g/mol | N/A |
| CAS Number | 1073881-49-8 | N/A |
| Appearance | Off-white to light brown crystalline solid | N/A |
| Solubility | Soluble in water, methanol, and DMSO | N/A |
Potential Application I: Synthesis of Kinase Inhibitors
Aniline and its derivatives are fundamental building blocks in the synthesis of numerous kinase inhibitors, which are a critical class of therapeutics for cancer and inflammatory diseases.[1][2] The aniline nitrogen can act as a nucleophile or be transformed into other functional groups to construct the core scaffolds of these inhibitors. The propargyl group can serve as a point of attachment for side chains that enhance binding affinity and selectivity, or it can be a reactive handle for further functionalization.
Scientific Rationale
The general structure of many kinase inhibitors involves a heterocyclic core to which various substituted phenyl rings are attached. The this compound can be envisioned as a key intermediate where the aniline group participates in the formation of this core or is coupled to it, and the propargyloxy moiety provides a vector for introducing additional functionality.
Illustrative Workflow for Kinase Inhibitor Synthesis
References
Harnessing the Alkyne Moiety of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride for Advanced Molecular Functionalization
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-(prop-2-yn-1-yloxy)aniline hydrochloride. This versatile building block features a terminal alkyne, a synthetically powerful functional group, and an aniline moiety, which can be further functionalized or can modulate the molecule's physicochemical properties. The terminal alkyne serves as a handle for a variety of highly efficient and specific chemical transformations, enabling the covalent linkage of this scaffold to other molecules of interest.[1][2][3][4]
This document will delve into the two most prominent applications of the terminal alkyne: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," and the palladium/copper-catalyzed Sonogashira cross-coupling reaction. We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into potential challenges and optimization strategies.
The Power of the Terminal Alkyne in Molecular Synthesis
The terminal alkyne of 3-(prop-2-yn-1-yloxy)aniline is a gateway to a multitude of chemical transformations. Its linear geometry and the high electron density of the triple bond confer unique reactivity.[5] Among the various reactions, CuAAC and Sonogashira coupling are paramount for their reliability, broad substrate scope, and tolerance of diverse functional groups.[5][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Gateway to 1,2,3-Triazoles
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[7][8][9] This reaction is a prime example of "click chemistry," characterized by its high yields, mild reaction conditions, and the formation of a stable, inert triazole linkage.[5][10][11] The resulting triazole ring is not merely a linker; it can act as a rigid scaffold and participate in hydrogen bonding, making it a valuable pharmacophore in drug design.[12]
Mechanism of CuAAC
The reaction is catalyzed by a copper(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper(III) metallacycle. This intermediate subsequently undergoes reductive elimination to yield the 1,2,3-triazole product and regenerate the copper(I) catalyst.[13]
Experimental Protocol: CuAAC of 3-(Prop-2-yn-1-yloxy)aniline with an Azide Partner
This protocol provides a general procedure for the CuAAC reaction. The hydrochloride salt of the aniline may require neutralization for optimal results, as the protonated form can be less soluble in common organic solvents and the free aniline may have different coordinating properties with the copper catalyst.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, for aqueous reactions, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA, for organic solvents)
-
Solvent: A mixture of tert-butanol and water (1:1) or DMF, DMSO, or THF
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base (optional, for neutralization)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
Equipment:
-
Magnetic stir plate
-
Standard laboratory glassware
-
Syringes and needles
-
Purification system (e.g., column chromatography or preparative HPLC)
-
Analytical instruments for characterization (NMR, LC-MS, IR)
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of the ligand (e.g., THPTA in water or TBTA in DMSO/DMF).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide partner (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Expert Insight: If using the hydrochloride salt, consider adding a non-nucleophilic base like DIPEA (1.1 equivalents) to free the aniline. This can improve solubility and prevent potential interference of the acidic proton with the reaction.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Addition of Catalytic System:
-
To the degassed solution, add the ligand (e.g., 5 mol%).
-
Add the CuSO₄·5H₂O stock solution (1-5 mol%).
-
Finally, add the freshly prepared sodium ascorbate stock solution (10-20 mol%) to initiate the reaction. The solution may change color, indicating the formation of the Cu(I) species.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the pure 1,2,3-triazole derivative.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy. The appearance of a characteristic singlet for the triazole proton (typically between 7.5 and 8.5 ppm in ¹H NMR) is a good indicator of successful cycloaddition.[14]
-
Quantitative Data for CuAAC Reactions
The following table summarizes typical reaction parameters for CuAAC reactions involving propargyloxy compounds.
| Parameter | Typical Range | Remarks |
| Alkyne:Azide Ratio | 1:1 to 1:1.2 | A slight excess of one reagent can drive the reaction to completion. |
| Cu(I) Catalyst Loading | 1 - 10 mol% | Higher loadings may be needed for sterically hindered substrates. |
| Ligand Loading | 1 - 10 mol% | Ligands stabilize the Cu(I) catalyst and accelerate the reaction. |
| Reducing Agent | 10 - 50 mol% | A sufficient excess ensures the copper remains in the +1 oxidation state. |
| Solvent | t-BuOH/H₂O, DMF, DMSO | The choice depends on the solubility of the reactants. |
| Temperature | Room Temperature | Mild heating (40-60 °C) can be applied for slow reactions. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |
| Yield | 70 - 95% | Generally high for a wide range of substrates.[8][14] |
Visualization of the CuAAC Workflow
Caption: A typical workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds
The Sonogashira reaction is a powerful and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is co-catalyzed by a palladium complex and a copper(I) salt, and it is carried out in the presence of a base.[16] For 3-(prop-2-yn-1-yloxy)aniline, the Sonogashira coupling allows for the direct attachment of aryl or vinyl substituents to the alkyne terminus, providing access to a wide range of conjugated systems.
Mechanism of Sonogashira Coupling
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with the copper(I) acetylide (formed in the copper cycle), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[15]
Experimental Protocol: Sonogashira Coupling of 3-(Prop-2-yn-1-yloxy)aniline with an Aryl Halide
This protocol provides a general procedure for the Sonogashira coupling. As with the CuAAC reaction, neutralization of the aniline hydrochloride may be necessary.
Materials:
-
This compound
-
Aryl or vinyl halide (iodides and bromides are most common)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF, or toluene)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Equipment:
-
Magnetic stir plate with heating capabilities
-
Schlenk line or glovebox for inert atmosphere
-
Standard laboratory glassware
-
Syringes and needles
-
Purification system (e.g., column chromatography)
-
Analytical instruments for characterization (NMR, LC-MS)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl or vinyl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Expert Insight: The aniline moiety can potentially act as a ligand for the palladium catalyst. While this can sometimes be beneficial, it can also inhibit the reaction. Using a phosphine-based palladium catalyst like Pd(PPh₃)₄ is generally a robust choice.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 2-3 equivalents). The base is crucial for scavenging the hydrogen halide produced during the reaction and for the deprotonation of the alkyne.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (typically 40-80 °C).
-
Monitor the reaction progress by TLC or GC-MS until the starting halide is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the coupled product using ¹H NMR, ¹³C NMR, and HRMS.
-
Quantitative Data for Sonogashira Coupling
The following table summarizes typical reaction parameters for Sonogashira coupling reactions.
| Parameter | Typical Range | Remarks |
| Alkyne:Halide Ratio | 1.1:1 to 1.5:1 | A slight excess of the alkyne is common. |
| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ are common choices. |
| Copper(I) Cocatalyst | 2 - 10 mol% | CuI is the standard cocatalyst. |
| Base | 2 - 3 equivalents | Amine bases like TEA or DIPA are typically used. |
| Solvent | THF, DMF, Toluene | Anhydrous solvents are required. |
| Temperature | 25 - 80 °C | Depends on the reactivity of the halide (I > Br > Cl). |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
| Yield | 60 - 90% | Generally good, but can be sensitive to substrate and conditions.[6] |
Visualization of the Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Expert Insights and Troubleshooting
-
Influence of the Aniline Group: The aniline moiety in 3-(prop-2-yn-1-yloxy)aniline is an electron-donating group. In the context of CuAAC, electron-donating groups on a phenylacetylene ring can slightly decrease the acidity of the terminal alkyne proton. This may lead to a slower rate of copper acetylide formation, which can be the rate-limiting step.[17] However, for propargyl ethers, this electronic effect is attenuated. In Sonogashira coupling, the aniline's lone pair could coordinate to the palladium center, potentially influencing its catalytic activity. Careful selection of ligands and reaction conditions is therefore important.
-
Neutralization of the Hydrochloride: As 3-(prop-2-yn-1-yloxy)aniline is supplied as a hydrochloride salt, it is often beneficial to add a non-nucleophilic base (e.g., DIPEA or Et₃N) to the reaction mixture to liberate the free aniline. This is particularly important in Sonogashira coupling where an amine base is part of the catalytic system.
-
Side Reactions: In both CuAAC and Sonogashira reactions, a common side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling). This can be minimized by maintaining a strictly anaerobic (oxygen-free) environment and, in the case of CuAAC, by using a sufficient amount of reducing agent (sodium ascorbate).
-
Catalyst Choice: For CuAAC, the use of a ligand like THPTA or TBTA is highly recommended to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation. For Sonogashira coupling, a variety of palladium catalysts can be employed, and screening different phosphine ligands can be beneficial for optimizing the reaction with specific substrates.[18]
Conclusion
This compound is a valuable and versatile building block for the functionalization of molecules in drug discovery and chemical biology. Its terminal alkyne group provides a reliable handle for covalent modification via two powerful reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition and the Sonogashira cross-coupling. By understanding the principles behind these reactions and carefully selecting the reaction conditions, researchers can effectively utilize this reagent to synthesize novel conjugates and complex molecular architectures with high efficiency and precision.
References
- 1. TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
Welcome to the technical support guide for the synthesis of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. The core of this procedure is a Williamson ether synthesis, a classic but nuanced reaction, especially when dealing with multifunctional substrates like 3-aminophenol.
The primary challenge in this synthesis is the chemoselective alkylation of the phenolic hydroxyl group in the presence of a nucleophilic amino group on the same aromatic ring. This guide is structured to help you navigate this and other potential issues, ensuring a successful and reproducible outcome.
Part 1: Reaction Overview and Key Challenges
The synthesis involves the O-alkylation of 3-aminophenol with propargyl bromide. This reaction is performed by first deprotonating the more acidic phenolic proton with a suitable base, followed by nucleophilic attack of the resulting phenoxide on the electrophilic propargyl bromide. The free base product is then converted to its hydrochloride salt for improved stability and handling.
The main hurdles researchers face are:
-
Competitive N-alkylation: The aniline nitrogen is also nucleophilic and can compete with the phenoxide, leading to the formation of N-propargylated side products.
-
Over-alkylation: The primary amine product can be further alkylated to form secondary amines or even quaternary ammonium salts.
-
Purification Difficulties: Separating the desired O-alkylated product from the N-alkylated isomer and other byproducts can be challenging due to their similar polarities.
-
Reagent Stability: Propargyl bromide is a potent lachrymator and can be unstable.[1]
This guide will address each of these challenges in a practical, question-and-answer format.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the most common side reactions. Understanding these competing pathways is the first step in troubleshooting and optimizing your reaction conditions.
Caption: Desired O-alkylation vs. competitive N-alkylation and over-alkylation side reactions.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Low Yield and Poor Selectivity
Question 1: My reaction yield is very low, and I see a complex mixture of products on my TLC. What is the most likely cause?
This is the most common issue and almost always points to a lack of chemoselectivity, meaning the N-alkylation pathway is competing with or dominating the desired O-alkylation.
-
Causality: 3-Aminophenol is an ambident nucleophile with two reactive sites: the "hard" oxygen and the "softer" nitrogen. According to Hard and Soft Acid and Base (HSAB) theory, the choice of base and solvent can dramatically influence which site reacts.[2] The key is to selectively deprotonate the phenol (pKa ≈ 10) without significantly increasing the nucleophilicity of the less acidic aniline (pKa ≈ 4.2).
-
Troubleshooting Steps:
-
Evaluate Your Base: Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can deprotonate both the phenol and, to some extent, the amine, leading to a mixture of products.[3] The recommended approach is to use a milder, non-nucleophilic base. Potassium carbonate (K₂CO₃) is the industry standard for this type of selective phenolic alkylation.[4] It is basic enough to deprotonate the phenol but not the aniline, thus favoring O-alkylation.
-
Check Your Solvent: The reaction should be conducted in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF). These solvents effectively solvate the potassium cation from the base but do not protonate the highly reactive phenoxide intermediate, maximizing its nucleophilicity. Protic solvents (like ethanol) will protonate the phenoxide, reducing its reactivity and potentially favoring N-alkylation.
-
Control Stoichiometry and Addition: Use a slight excess of propargyl bromide (1.1-1.2 equivalents). Adding the propargyl bromide slowly to the mixture of 3-aminophenol and base can help minimize side reactions.
-
Question 2: I've isolated a product, but my NMR spectrum shows it's the N-alkylated isomer. How can I favor O-alkylation?
This confirms a selectivity problem. The solution lies in modifying the reaction conditions to make the phenoxide the more reactive nucleophile.
-
Causality: As mentioned, the reaction conditions are not sufficiently tuned to favor deprotonation and subsequent reaction at the oxygen atom.
-
Recommended Protocol Adjustments:
-
Switch to K₂CO₃: If you are not already using it, potassium carbonate is the base of choice.
-
Pre-stirring: Allow the 3-aminophenol and K₂CO₃ to stir in acetone or DMF for 30-60 minutes at reaction temperature before adding the propargyl bromide. This ensures the phenoxide is fully formed.
-
Temperature Control: Run the reaction at a moderate temperature. For acetone, reflux (around 56°C) is ideal. For DMF, 60-70°C is typically sufficient. Higher temperatures can sometimes lead to more side products.
-
| Parameter | Recommended Condition | Rationale |
| Base | Anhydrous K₂CO₃ (2.0-2.5 equiv.) | Selectively deprotonates the more acidic phenol over the aniline. |
| Solvent | Anhydrous Acetone or DMF | Polar aprotic; stabilizes the phenoxide intermediate. |
| Temperature | 55-65°C | Provides sufficient energy for the Sₙ2 reaction without promoting decomposition or side reactions. |
| Alkylating Agent | Propargyl Bromide (1.1-1.2 equiv.) | Slight excess drives the reaction to completion. Slow addition is key. |
Category 2: Work-up and Purification
Question 3: My work-up is messy, and I'm having trouble separating the product from the starting material and byproducts during column chromatography.
Purification is often the bottleneck. The desired product, starting material, and N-alkylated isomer have very similar polarities.
-
Causality: The primary amine of the product and the starting material, along with the phenolic hydroxyl of the starting material, all contribute to similar polar characteristics, causing them to co-elute on silica gel.
-
Troubleshooting & Recommended Protocol:
-
Initial Aqueous Work-up: After the reaction is complete, filter off the inorganic base (K₂CO₃). Evaporate the solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution with water to remove any remaining salts or DMF.
-
Acid-Base Extraction (Optional but effective): To remove unreacted 3-aminophenol, you can perform a wash with a very dilute, weak base like a 5% sodium bicarbonate solution. The phenol will be deprotonated and move to the aqueous layer, while the aniline product (being less acidic) should remain in the organic layer. Caution: A strong base wash will deprotonate your product's amine, making this separation ineffective.
-
Chromatography Strategy: Use a shallow gradient on your column. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. The N-alkylated isomer and O-alkylated product often separate better in a Hexane/Ethyl Acetate system compared to DCM/Methanol.
-
Purification via Salt Formation: The most effective purification step is the final one. Once you have a reasonably pure free base (as confirmed by TLC or crude NMR), dissolve it in a suitable solvent like isopropanol (IPA) or ethyl acetate. Add a solution of HCl in IPA or diethyl ether dropwise. The hydrochloride salt of your desired product will often precipitate out, leaving more soluble impurities behind in the mother liquor. This crystallization/precipitation is a powerful purification technique.
-
Category 3: Product Stability and Handling
Question 4: My final product, the hydrochloride salt, is discolored (yellow or brown). Is this a problem?
-
Causality: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities over time. This process can be accelerated by light and residual acid or base. The free base form is particularly unstable.
-
Troubleshooting Steps:
-
Work in an Inert Atmosphere: While not always necessary for the reaction itself, blanketing the final product with nitrogen or argon during storage can significantly prolong its shelf life and prevent discoloration.
-
Ensure Complete Salt Formation: Any residual free base is much more prone to oxidation. Ensure you add a slight excess of HCl during the salt formation step (check with pH paper).
-
Final Wash: After filtering the precipitated hydrochloride salt, wash it with a cold, non-polar solvent like diethyl ether or hexane to remove any surface impurities that may be colored.
-
Storage: Store the final product in an amber vial, protected from light, and preferably in a desiccator or freezer.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline (Free Base)
This protocol is designed to maximize O-alkylation selectivity.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (1.0 equiv.), anhydrous potassium carbonate (2.2 equiv.), and anhydrous acetone (approx. 10 mL per gram of 3-aminophenol).
-
Application Scientist's Note: Using anhydrous reagents and solvent is critical. Water can hydrolyze the propargyl bromide and interfere with the formation of the phenoxide.
-
-
Phenoxide Formation: Heat the mixture to a gentle reflux (approx. 56°C) and stir for 45 minutes.
-
Application Scientist's Note: This pre-stirring step ensures the complete formation of the potassium phenoxide, priming the system for selective O-alkylation.
-
-
Alkylation: Add propargyl bromide (1.15 equiv.) dropwise over 20-30 minutes using a dropping funnel.
-
Application Scientist's Note: Slow addition maintains a low instantaneous concentration of the alkylating agent, which helps to prevent over-alkylation of the product amine.[4]
-
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the disappearance of the 3-aminophenol starting material by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Work-up: a. Cool the reaction to room temperature. b. Filter the mixture through a pad of Celite to remove the potassium salts, and wash the filter cake with acetone. c. Combine the filtrates and concentrate under reduced pressure to obtain a crude oil or solid. d. Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.
Protocol 2: Purification and Hydrochloride Salt Formation
-
Chromatography (If Necessary): Purify the crude free base by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane. Combine the fractions containing the pure product.
-
Salt Formation: a. Dissolve the purified 3-(prop-2-yn-1-yloxy)aniline in a minimal amount of isopropanol or ethyl acetate. b. Slowly add a 2M solution of HCl in diethyl ether or a commercially available solution of HCl in isopropanol dropwise while stirring. c. A precipitate should form immediately. Continue adding the HCl solution until the mixture is acidic (test with pH paper). d. Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Isolation: a. Filter the solid product using a Büchner funnel. b. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities. c. Dry the product under vacuum to a constant weight.
Troubleshooting Workflow Diagram
This diagram provides a logical path to diagnose and solve common issues.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
Technical Support Center: Optimizing Click Chemistry with 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 3-(Prop-2-yn-1-yloxy)aniline hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges and opportunities presented by this versatile reagent.
The presence of an aniline moiety introduces specific considerations, primarily related to its basicity and potential to coordinate with the copper catalyst. This guide is designed to explain the causality behind common experimental issues and provide robust, field-proven solutions.
Reagent Profile: this compound
| Property | Value / Description | Significance for Click Chemistry |
| Structure | Aniline substituted with a propargyl ether group. Supplied as a hydrochloride salt. | The terminal alkyne is the reactive handle for CuAAC. The aniline group can influence solubility and catalyst activity. |
| Form | Typically a white to off-white crystalline solid. | The hydrochloride salt form enhances aqueous solubility compared to the free base.[1][2] |
| Solubility | Soluble in water[3] and polar organic solvents like DMSO and DMF.[4] | Good solubility is crucial for achieving homogeneous reaction conditions. The salt form can impact solubility in less polar organic solvents. |
| pKa | The conjugate acid of aniline has a pKa of ~4.6.[3] | The protonation state of the aniline nitrogen is pH-dependent, affecting its ability to coordinate with copper ions. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing or giving low yields? A1: The most common culprits are inactivation of the copper catalyst and suboptimal reaction conditions. The aniline nitrogen, being a Lewis base, can coordinate to the Cu(I) catalyst, reducing its catalytic activity. Additionally, like all CuAAC reactions, the catalyst is sensitive to oxidation by dissolved oxygen.[5][6] Start by ensuring your solvents are degassed and that you are using a suitable copper-stabilizing ligand.[5]
Q2: What is the purpose of the hydrochloride salt form? Do I need to neutralize it? A2: The hydrochloride salt makes the aniline derivative significantly more soluble in aqueous and polar protic solvents.[1][2] In most buffered aqueous systems (pH > 5), the aniline will be sufficiently deprotonated to the free base form. For reactions in organic solvents, a mild non-coordinating base (like triethylamine or DIPEA) may be needed to liberate the free aniline if it is not soluble enough or if the reaction is sensitive to acidic conditions. However, be aware that excess amine base can also compete for copper coordination.
Q3: Which copper source and ligand should I use for this specific alkyne? A3: A standard and robust system is Copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate, which generates the active Cu(I) catalyst in situ.[7][8] Given the coordinating nature of the aniline group, using a strong copper-stabilizing ligand is highly recommended. Water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice for aqueous reactions[7][9], while TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is effective in organic or mixed aqueous/organic systems.[10][11] These ligands protect the Cu(I) from oxidation and prevent the aniline substrate from deactivating the catalyst.[10][12]
Q4: Can the aniline group participate in side reactions? A4: Under standard CuAAC conditions, the aniline group is generally stable. However, reactive oxygen species (ROS), which can be generated by the Cu/ascorbate system, can potentially lead to oxidative side reactions.[4][13] Minimizing oxygen exposure by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a crucial preventative measure.[14][15]
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most frequent issue. Use the following decision tree to diagnose the root cause.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Expert Insights:
-
Catalyst Inhibition by Aniline: The lone pair on the aniline nitrogen can chelate the copper ion, competing with the alkyne and azide. A stabilizing ligand like THPTA or TBTA is essential because it binds Cu(I) more strongly, preventing this inhibitory interaction while still allowing the catalytic cycle to proceed.[10][16] A ligand-to-copper ratio of 5:1 is often recommended for challenging bioconjugations to protect the catalyst and biomolecules.[14][17]
-
Oxygen Sensitivity: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen.[5][6] Even with excess sodium ascorbate, continuous exposure to air will deplete the reducing agent and kill the catalyst.[14] Always use solvents that have been thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere over the reaction.
-
Fresh Reducing Agent: Sodium ascorbate solutions are prone to degradation, especially when not stored properly. Always prepare this solution fresh before setting up your reaction for reliable results.[5]
Problem 2: Formation of Side Products
Symptom: Your mass spectrometry or chromatography analysis shows significant peaks other than your desired product.
Common Side Reaction: Alkyne Homocoupling (Glaser Coupling)
-
Cause: This is the most common side reaction in CuAAC, leading to the formation of a diyne from two molecules of your alkyne.[18] It is promoted by the presence of Cu(II) and oxygen.
-
Mechanism: Insufficient reducing agent (ascorbate) or excessive oxygen exposure leads to a buildup of Cu(II), which catalyzes this unwanted pathway.
-
Prevention and Mitigation:
-
Rigorous Oxygen Exclusion: Ensure your reaction vessel and solvents are free of oxygen.[14]
-
Sufficient Reducing Agent: Use an adequate concentration of sodium ascorbate (e.g., 5-10 equivalents relative to copper).[13]
-
Proper Reagent Addition Order: A best practice is to pre-mix the CuSO₄ with the ligand, add this to the solution of your azide and alkyne, and finally initiate the reaction by adding the fresh sodium ascorbate solution.[13] This ensures the copper is complexed and protected as soon as it's introduced.
-
Caption: Desired CuAAC pathway versus the Glaser coupling side reaction.
Problem 3: Poor Reproducibility
Symptom: The reaction works well one day but fails the next, despite following the same protocol.
-
Cause: Poor reproducibility in CuAAC is almost always due to subtle variations in factors that affect catalyst activity.
-
Checklist for Reproducibility:
-
Atmosphere Control: Are you using an inert gas? Is the quality consistent? A leaky septum or poor-quality gas can introduce oxygen.
-
Solvent Purity/Source: Different batches of solvents can have varying levels of dissolved oxygen or trace metal impurities that can poison the catalyst. Use high-purity, degassed solvents.
-
Reagent Quality: Ensure the purity of your this compound and azide partner is consistent between experiments.
-
Temperature Control: While many CuAAC reactions run well at room temperature, significant fluctuations can affect reaction rates. Ensure consistent thermal conditions.
-
Reagent Preparation: As mentioned, always use a freshly prepared solution of sodium ascorbate.
-
Optimized Experimental Protocols
Protocol 1: General Aqueous CuAAC
This protocol is ideal for bioconjugation or reactions with water-soluble azides.
-
Reagent Preparation:
-
Alkyne Stock: Prepare a 10 mM stock solution of this compound in deionized water.
-
Azide Stock: Prepare a 10 mM stock solution of your azide partner in water or DMSO.
-
Catalyst Premix: In a separate tube, mix equal volumes of 20 mM CuSO₄ and 100 mM THPTA solution (final ratio 1:5). Vortex briefly.[17]
-
Reductant: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This must be prepared fresh. [5]
-
-
Reaction Assembly (1 mL final volume example):
-
In a microcentrifuge tube, add:
-
100 µL of 10 mM Alkyne stock (Final: 1 mM)
-
120 µL of 10 mM Azide stock (Final: 1.2 mM, 1.2 eq)
-
Buffer and Water to bring the volume to 940 µL (e.g., phosphate buffer, pH 7.4).
-
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add 10 µL of the Catalyst Premix (Final: 0.1 mM Cu, 0.5 mM THPTA).
-
Initiate the reaction by adding 50 µL of the fresh 100 mM sodium ascorbate solution (Final: 5 mM).
-
Cap the tube tightly and let it react at room temperature, protected from light.
-
-
Monitoring:
-
Monitor reaction progress by LC-MS or TLC. Reactions are often complete within 1-4 hours.
-
Protocol 2: CuAAC in Organic Solvents
This protocol is suitable for small molecules soluble in organic solvents.
-
Reagent Preparation:
-
Solvent: Use anhydrous grade DMF or DMSO. Degas thoroughly with an inert gas for 30 minutes.
-
Copper Source: Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI) can be used directly, avoiding the need for a reducing agent.
-
Ligand: TBTA is the preferred ligand for organic systems.
-
-
Reaction Assembly (under inert atmosphere):
-
To an oven-dried flask under Argon/Nitrogen, add:
-
This compound (1.0 eq).
-
Azide partner (1.1 eq).
-
TBTA (0.1 eq, 10 mol%).
-
Degassed DMF or DMSO to achieve a concentration of ~0.1 M.
-
-
Add CuBr (0.05 eq, 5 mol%).
-
Stir the reaction at room temperature.
-
-
Monitoring and Workup:
-
Monitor by TLC or LC-MS. Upon completion, dilute with an appropriate organic solvent (e.g., ethyl acetate), wash with brine to remove the solvent and catalyst, dry the organic layer, and purify by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. mdpi.com [mdpi.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
Welcome to the technical support center for the synthesis of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve product purity, and troubleshoot effectively. This molecule is a valuable intermediate, and mastering its synthesis is key to advancing numerous research projects.[1][2][3][4]
Reaction Overview: The Williamson Ether Synthesis
The preparation of 3-(prop-2-yn-1-yloxy)aniline is a classic example of the Williamson ether synthesis.[5][6][7] This SN2 reaction involves the deprotonation of the hydroxyl group of 3-aminophenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, propargyl bromide or chloride.[8] The resulting free base is then typically converted to its hydrochloride salt for improved stability and handling.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question: My reaction has stalled or shows a very low yield. What are the primary factors to investigate?
Answer: Low conversion is a frequent issue that can typically be traced back to one of three areas: ineffective deprotonation, reagent quality, or suboptimal reaction conditions.
-
Ineffective Deprotonation: The phenolic proton of 3-aminophenol must be removed to generate the nucleophilic phenoxide. The pKa of the phenolic proton in aminophenols is around 10, while the pKa of the ammonium group is around 4-5. A base must be strong enough to deprotonate the phenol but ideally not so strong that it causes side reactions.
-
Insight: Weak bases like sodium bicarbonate (NaHCO₃) are generally ineffective. Mild inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred for synthesizing aryl ethers as they offer a good balance of reactivity and selectivity.[9] Stronger bases like sodium hydride (NaH) can be used but may increase the risk of side reactions if not handled under strictly anhydrous conditions.[10][11]
-
-
Reagent Quality:
-
3-Aminophenol: This reagent can oxidize and darken upon storage. While slight discoloration is often acceptable, significantly dark or tarry material may contain impurities that inhibit the reaction. Consider recrystallization if purity is suspect.[12]
-
Propargyl Bromide/Chloride: Propargyl bromide is highly reactive but can be unstable. It is often supplied stabilized in a solvent like toluene. Ensure you are using the correct molar amount of the active reagent. Propargyl chloride is more stable but less reactive.
-
Solvent: The reaction requires a polar aprotic solvent to dissolve the reagents and promote the SN2 mechanism.[5][13] Ensure your solvent (e.g., DMF, Acetonitrile, Acetone) is anhydrous, as water can quench the phenoxide and hydrolyze the alkyl halide.
-
-
Reaction Temperature: The reaction typically requires heating. A temperature range of 60-80 °C is common. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side reactions, especially elimination of the propargyl halide.[5]
Question: My TLC plate shows multiple spots, indicating a mixture of products. What are these byproducts and how can I improve selectivity for O-alkylation?
Answer: This is the most critical challenge in aminophenol alkylation. Because the starting material has two nucleophilic sites (the hydroxyl oxygen and the amino nitrogen), you are likely forming an N-alkylated byproduct in addition to your desired O-alkylated product.
-
Primary Byproduct: The main impurity is often the N-alkylated isomer, 3-(prop-2-yn-1-ylamino)phenol. In some cases, a small amount of the N,O-dialkylated product may also form.
-
Causality: The selectivity between O- and N-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle and the reaction conditions. The phenoxide oxygen is a "hard" nucleophile, while the amino nitrogen is "softer." Alkylation at the harder oxygen center is generally favored under conditions that promote ionic character (thermodynamic control), whereas N-alkylation can be favored under other conditions.
Strategies to Enhance O-Selectivity:
| Strategy | Mechanism of Action | Key Considerations |
| Choice of Base | Weaker, heterogeneous bases like K₂CO₃ favor deprotonation of the more acidic phenol over the amine, leading to a higher concentration of the phenoxide nucleophile.[9][14] | K₂CO₃ in acetone or acetonitrile is a standard and effective system. |
| Solvent Selection | Polar aprotic solvents like DMF or acetonitrile are known to promote SN2 reactions effectively.[13] Protic solvents can solvate the phenoxide, reducing its nucleophilicity and potentially altering selectivity. | Anhydrous conditions are critical. |
| Temperature Control | Lowering the reaction temperature can sometimes favor the thermodynamically preferred product (O-alkylation), though this will extend the reaction time. | Monitor progress by TLC to find the optimal balance between rate and selectivity. |
| Protecting Groups (Advanced) | For maximum selectivity, the amino group can be protected (e.g., as an imine with benzaldehyde), the O-alkylation performed, and the protecting group subsequently removed via hydrolysis. | This adds steps to the synthesis but provides the cleanest product.[15] |
Question: I am struggling with the final workup and purification. What is a reliable procedure for isolating the hydrochloride salt?
Answer: A robust workup and purification protocol is essential for obtaining a clean, stable final product.
-
Workup (Isolating the Free Base): After the reaction is complete (as determined by TLC), the first step is to isolate the organic free base.
-
Filter off the inorganic base (e.g., K₂CO₃).
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude free base, which is often an oil or a low-melting solid.
-
-
Salt Formation and Purification: The hydrochloride salt is generally a more stable, crystalline solid.
-
Dissolve the crude free base in a suitable solvent like isopropanol, ethanol, or diethyl ether.[16]
-
Slowly add a solution of HCl in the same solvent (or HCl in dioxane) dropwise while stirring. The product should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.[16]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best base for this reaction?
-
A1: For general laboratory synthesis, potassium carbonate (K₂CO₃) is highly recommended. It is inexpensive, easy to handle, and provides good selectivity for O-alkylation in polar aprotic solvents like acetone or acetonitrile.[9]
-
-
Q2: How should I monitor the reaction's progress?
-
A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. You should see the spot for 3-aminophenol (which is very polar and will have a low Rf) gradually disappear as a new, less polar product spot appears at a higher Rf.
-
-
Q3: Is it necessary to protect the amine group?
-
A3: It is not strictly necessary, and a reasonable yield of the O-alkylated product can often be obtained without protection. However, if you require very high purity and yield, and are struggling with N-alkylation byproducts, protecting the amine as an N-benzylidene imine is an effective strategy.[15]
-
-
Q4: My final hydrochloride salt is slightly colored. How can I fix this?
-
A4: Minor color impurities can often be removed by recrystallization. If the color persists, you can try treating a solution of the free base with a small amount of activated carbon before proceeding to the salt formation step. Aniline compounds are prone to air oxidation, so minimizing exposure to air during workup is also beneficial.[17]
-
Standard Operating Protocols
Protocol 1: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline (Free Base)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous acetone or acetonitrile as the solvent (approx. 10 mL per gram of 3-aminophenol).
-
Begin vigorous stirring and add propargyl bromide (80% solution in toluene, 1.1 eq) dropwise.
-
Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 6-12 hours.
-
Monitor the reaction by TLC until the 3-aminophenol starting material is consumed.
-
Cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform a standard liquid-liquid extraction as described in the troubleshooting section to isolate the crude free base.
Protocol 2: Formation of this compound
-
Dissolve the crude free base oil from Protocol 1 in a minimal amount of isopropanol or diethyl ether.
-
While stirring, add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white to off-white solid by vacuum filtration.
-
Wash the solid with a small portion of cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride_TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. thieme-connect.de [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. US4540815A - Process for the preparation of pure 3-acetylamino-anilines - Google Patents [patents.google.com]
- 17. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Aniline Derivatives by Chromatography
Welcome to the technical support center for the purification of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile but often tricky compounds. Aniline and its derivatives are foundational building blocks in numerous industries, yet their inherent basicity and polarity can lead to frustrating chromatographic behaviors. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered during the chromatographic purification of aniline derivatives.
Q1: Why is my aniline derivative streaking or tailing badly on my silica gel TLC plate or column?
A: This is the most frequent issue and is almost always caused by the acid-base interaction between the basic nitrogen atom of the aniline derivative and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] The amine adsorbs strongly and sometimes irreversibly, leading to slow, uneven elution that manifests as streaking or tailing.[2] To counteract this, you need to suppress this interaction. A common solution is to add a small amount of a competitive base, like triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%).[3] This additive will preferentially interact with the acidic sites on the silica, allowing your aniline derivative to elute more symmetrically.
Q2: My aniline derivative is highly polar and remains stuck at the baseline on my TLC plate, even in polar solvent systems. What should I do?
A: When a compound is too polar for normal-phase chromatography, it will have a very high affinity for the stationary phase (silica gel) and will not move from the origin.[4] If increasing the polarity of your mobile phase (e.g., high percentages of methanol in dichloromethane) doesn't work or leads to poor separation, you have a few options:
-
Switch to a different stationary phase: Alumina (basic or neutral) can be a good alternative as its surface chemistry is different from silica.[3]
-
Use Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (e.g., C18-silica) is often more effective. In this technique, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Your polar aniline derivative will have less affinity for the stationary phase and will elute more readily.[4][5]
Q3: I suspect my aniline derivative is decomposing on the silica gel. How can I confirm this and what can I do to prevent it?
A: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[6] To test for on-plate decomposition, you can perform a 2D TLC analysis.
-
Procedure: Spot your compound in one corner of a square TLC plate. Run the plate in a suitable solvent system. After the run, remove the plate, dry it completely, and then turn it 90 degrees. Run the plate again in the same solvent system.
-
Interpretation: If the compound is stable, all spots will appear along the diagonal. If new spots appear off the diagonal, it indicates decomposition on the stationary phase.[4]
-
Prevention: To prevent decomposition, you can deactivate the silica gel by treating it with a base like triethylamine before packing your column.[1] Alternatively, using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography can solve the problem.
Q4: How does mobile phase pH critically affect the separation of anilines in reverse-phase HPLC?
A: Mobile phase pH is one of the most powerful tools for controlling the retention and selectivity of ionizable compounds like anilines in reverse-phase HPLC.[7][8] Aniline derivatives are basic and will be protonated (positively charged) at a pH below their pKa.
-
Low pH (e.g., pH < 3): The aniline is fully protonated (R-NH3+). In this charged, more polar form, it has less affinity for the nonpolar C18 stationary phase and will elute earlier (have a shorter retention time).[9]
-
High pH (e.g., pH > 7): The aniline is in its neutral, free-base form (R-NH2). This form is less polar, has a stronger affinity for the C18 stationary phase, and will elute later (have a longer retention time).[9] By carefully controlling the pH with a suitable buffer, you can manipulate the retention times of different aniline derivatives to achieve optimal separation.[10] It is generally recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form is present, which leads to sharper peaks and more robust methods.[7][10]
In-Depth Troubleshooting Guides
Guide 1: Thin-Layer & Flash Column Chromatography (Normal-Phase)
This section tackles persistent problems in traditional silica gel chromatography.
-
Causality: As mentioned in the FAQ, the root cause is the strong interaction between the basic amine and acidic silanols. This can be exacerbated by certain functional groups on the aniline derivative that enhance its basicity or ability to hydrogen bond. In severe cases, the compound may bind so strongly that recovery from the column is very low.[11]
-
Solutions:
-
Mobile Phase Modification (First-Line Approach):
-
Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent. TEA is volatile and easily removed during solvent evaporation. This saturates the acidic sites on the silica.[3]
-
-
Stationary Phase Deactivation:
-
For flash chromatography, you can "deactivate" the silica. This involves preparing a slurry of your silica gel in the least polar solvent of your gradient (e.g., hexane) and adding 1-2% triethylamine. This pre-treats the entire stationary phase. See Protocol 2 for a detailed method.
-
-
Change of Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative for strongly basic anilines. Remember that the solvent elution order (eluotropic series) differs slightly for alumina compared to silica.[3]
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating some anilines.[6]
-
-
Troubleshooting Flowchart: Tailing/Streaking on Silica Gel A logical workflow to diagnose and solve peak asymmetry in normal-phase chromatography.
Guide 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution but comes with its own set of challenges. Most analyses of aniline derivatives are performed using reverse-phase columns (C18, C8).
-
Causality & Solutions:
-
Tailing: In reverse-phase, tailing of basic compounds like anilines is often due to secondary interactions with residual, un-capped silanol groups on the silica support. These silanols are acidic and can interact with the protonated amine.
-
Solution 1: Lower pH: Operate at a low pH (e.g., 2.5-3.5 using a formic acid or phosphate buffer). At this pH, the aniline is fully protonated, but so are the silanol groups (Si-OH), which significantly reduces the unwanted ionic interaction.[9]
-
Solution 2: High pH: Operate at a high pH (e.g., 8-10 using an ammonium or borate buffer, ensure your column is stable at high pH). Here, the aniline is neutral (free base), minimizing ionic interactions with any deprotonated silanols (SiO-).[9]
-
Solution 3: Use a Modern Column: Employ a column with high-purity silica and advanced end-capping technology (e.g., "base-deactivated" columns) designed to minimize residual silanols.
-
-
Fronting: This is typically a sign of column overload or a sample solvent that is much stronger than the mobile phase.[2][12]
-
Solution: Reduce the injection volume or sample concentration. Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.[13]
-
-
Splitting: Peak splitting often points to a problem at the column inlet.[12][14]
-
Logic Diagram: Effect of pH on Aniline Retention in RP-HPLC Illustrates how pH controls the ionization state and chromatographic behavior of a basic analyte.
| Problem | Common Cause(s) for Aniline Derivatives | Recommended Solution(s) |
| Inconsistent Retention Times | Unstable mobile phase pH; insufficient column equilibration; temperature fluctuations.[2] | Use a buffer and ensure it's within its effective buffering range. Equilibrate the column for at least 10-15 column volumes. Use a column oven.[2][8] |
| Poor Resolution | Inappropriate mobile phase composition or pH; wrong stationary phase.[16] | Optimize the organic solvent-to-water ratio. Systematically vary the pH to alter selectivity between analytes.[7][17] Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano) for alternative selectivity.[18] |
| High System Backpressure | Blockage in guard column or column inlet frit; buffer precipitation.[14] | Filter all samples and mobile phases. Replace the guard column. If the buffer is precipitating in high organic content, check its solubility. |
| Baseline Noise or Drift | Mobile phase not degassed; contaminated solvents; detector lamp aging.[19] | Degas mobile phase. Use high-purity (HPLC-grade) solvents. Check detector lamp energy/hours. |
Key Protocols & Methodologies
Protocol 1: General TLC Method Development for Aniline Derivatives
-
Prepare Stock Solution: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~5 mg/mL.
-
Initial Solvent Screening: Spot the sample on three different TLC plates. Develop them in chambers containing:
-
Plate A (Nonpolar): 20% Ethyl Acetate / 80% Hexane
-
Plate B (Intermediate): 50% Ethyl Acetate / 50% Hexane
-
Plate C (Polar): 100% Ethyl Acetate
-
-
Analyze Results:
-
If the desired compound has an Rf of 0.2-0.4 in one of these systems, you have a good starting point for column chromatography.[6]
-
If streaking is observed, prepare new developing chambers with the same solvent systems but add 0.5% triethylamine to each.
-
If the spot remains at the origin (Rf=0), switch to a more polar system, such as 5-10% Methanol in Dichloromethane (with 0.5% TEA).
-
-
Optimization: Fine-tune the solvent ratio to achieve the best possible separation between your desired product and impurities.
Protocol 2: Deactivating Silica Gel for Flash Chromatography
-
Determine Silica Amount: Calculate the amount of silica gel needed for your column (typically 40-100 times the mass of your crude sample).
-
Prepare Slurry: In a fume hood, place the dry silica gel in a beaker. Add your initial, least polar eluent (e.g., hexane or hexane/ethyl acetate mixture) to create a slurry.
-
Add Base: Add triethylamine to the slurry, equivalent to 1-2% of the volume of the solvent used. For example, if you used 200 mL of solvent to make the slurry, add 2-4 mL of triethylamine.
-
Mix and Pack: Stir the slurry thoroughly for 5-10 minutes. This allows the base to coat the silica surface. Pack your column using this slurry as you normally would.
-
Equilibrate: Run 2-3 column volumes of your starting mobile phase (which should also contain 0.5-1% triethylamine) through the packed column before loading your sample.
Protocol 3: Basic HPLC Method Setup (Reverse-Phase)
-
Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Rationale: This creates a low pH environment (~pH 2.7) to ensure anilines are protonated and silanols are suppressed, promoting good peak shape.[20] Formic acid is also volatile and MS-compatible.
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with a 5-minute hold at 5-10% B, then ramp to 95% B over 15-20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate.
-
-
Injection & Detection: Inject a small volume (5-10 µL) of your diluted sample. Monitor at a suitable UV wavelength (e.g., 254 nm is a good starting point for aromatic compounds).[5]
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, starting/ending percentages, and flow rate to improve the resolution of your target peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. uhplcs.com [uhplcs.com]
- 3. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. halocolumns.com [halocolumns.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. medikamenterqs.com [medikamenterqs.com]
- 20. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
strategies to avoid dimerization in aniline derivative synthesis
Aniline and its derivatives are fundamental building blocks in synthesizing a vast array of pharmaceuticals, agrochemicals, and materials. However, their inherent reactivity, particularly the nucleophilicity of the amino group and the susceptibility of the aromatic ring to oxidation, often leads to a common and frustrating side reaction: dimerization. This unwanted self-coupling can significantly reduce the yield of the desired product, complicate purification processes, and, in some cases, lead to reaction failure.
This technical support guide, designed for researchers and drug development professionals, provides an in-depth exploration of the strategies to mitigate and prevent dimerization in aniline derivative synthesis. We will move beyond simple protocol recitation to explain the underlying mechanisms, empowering you to make informed decisions in your experimental design.
Understanding the Enemy: Mechanisms of Aniline Dimerization
Before we can devise effective strategies, we must first understand how and why aniline derivatives dimerize. Dimerization primarily proceeds through two major pathways: oxidative coupling and nucleophilic substitution.
-
Oxidative Coupling: This is the most prevalent pathway, especially in the presence of oxidizing agents or even atmospheric oxygen. The aniline nitrogen is oxidized to a radical cation, which can then couple with another aniline molecule. Subsequent oxidation and rearrangement lead to various dimeric and polymeric structures, often highly colored. Common products include phenazines, benzidines, and various aniline oligomers. The reaction is often catalyzed by metal ions or light.
-
Nucleophilic Aromatic Substitution (SNAAr): In cases where the aniline derivative contains a good leaving group (e.g., a halogen) on the aromatic ring, the amino group of one molecule can act as a nucleophile, displacing the leaving group on another molecule to form a diarylamine dimer. This is particularly problematic when the ring is activated by electron-withdrawing groups.
Here is a simplified representation of the oxidative coupling pathway:
Caption: Oxidative dimerization pathway of aniline.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark purple/black. Is this dimerization?
A: A dark coloration is a strong indicator of oxidative polymerization of aniline. This often happens when the reaction is exposed to air for extended periods, or if trace metal impurities are present which can catalyze oxidation. The formation of highly conjugated systems, such as polyaniline, results in materials that absorb visible light, leading to the intense dark colors observed.
Q2: I'm trying to perform a reaction on a halo-substituted aniline, and I'm seeing a significant amount of a high-molecular-weight byproduct. What's happening?
A: You are likely observing dimerization via Nucleophilic Aromatic Substitution (SNAAr). The amino group of one molecule is attacking the halogen-bearing carbon of another. This is especially common if your reaction conditions are basic or involve high temperatures, which can facilitate this bimolecular reaction.
Q3: Can protecting groups completely prevent dimerization?
A: While protecting groups are a highly effective strategy, they may not offer 100% prevention in all cases. The choice of protecting group is critical. A robust group that fully masks the nucleophilicity of the nitrogen and is stable to the reaction conditions is required. Incomplete protection or premature deprotection can still allow for side reactions. Common choices include Boc, Cbz, and acetyl groups.
Troubleshooting Guide: Strategies to Mitigate Dimerization
This section provides actionable strategies to troubleshoot and prevent dimerization. We will focus on the three pillars of control: protecting the amine, controlling the reaction environment, and optimizing reaction parameters.
Strategy 1: Protection of the Amino Group
This is often the most direct and effective method. By temporarily converting the highly reactive amino group into a less reactive functional group (e.g., an amide or carbamate), both its nucleophilicity and its susceptibility to oxidation are drastically reduced.
Troubleshooting Scenario: Your Suzuki coupling reaction with 4-bromoaniline is giving low yields of the desired product and a significant amount of an insoluble, dark precipitate.
Solution: Protect the aniline's amino group before performing the coupling reaction.
Step-by-Step Protocol: Acetyl Protection of 4-Bromoaniline
-
Dissolution: Dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution. This will neutralize the HCl generated during the reaction.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.1 eq) dropwise while stirring. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, then saturated NaHCO3, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield N-(4-bromophenyl)acetamide. This protected compound is now ready for the Suzuki coupling.
-
Deprotection: After a successful coupling, the acetyl group can be readily removed under acidic or basic conditions (e.g., refluxing in aqueous HCl or NaOH) to reveal the desired aniline derivative.
Why this works: The acetyl group withdraws electron density from the nitrogen atom, significantly decreasing its nucleophilicity and making it far less prone to oxidation.
| Protecting Group | Key Advantage | Common Deprotection |
| Acetyl (Ac) | Inexpensive, easy to introduce | Acidic or basic hydrolysis |
| Boc | Stable to many conditions, orthogonal | Acid (e.g., TFA) |
| Cbz | Stable, orthogonal to Boc | Hydrogenolysis (H2, Pd/C) |
Strategy 2: Control of the Reaction Atmosphere and Purity
Oxidative dimerization is often initiated by atmospheric oxygen and catalyzed by trace metals. Rigorous control of the reaction environment is therefore critical.
Troubleshooting Scenario: A reaction involving an aniline derivative works well on a small scale but fails or produces significant colored byproducts when scaled up.
Solution: Implement inert atmosphere techniques and consider the purity of your reagents.
Workflow for Minimizing Oxidative Coupling:
Caption: Workflow for setting up a reaction under an inert atmosphere.
Experimental Best Practices:
-
Degassing: Before adding reagents, thoroughly degas your solvent. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon using a Schlenk line or a glovebox.
-
Reagent Purity: Use reagents from reputable suppliers. Older bottles of solvents or starting materials may have accumulated peroxide or metal impurities that can initiate oxidation.
-
Metal Scavengers: If you suspect metal catalysis is the issue, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sometimes be effective, provided it doesn't interfere with your desired reaction chemistry.
Strategy 3: Optimization of Reaction Conditions
Sometimes, dimerization can be outcompeted by the desired reaction through careful manipulation of reaction parameters.
Troubleshooting Scenario: A nucleophilic substitution reaction on an aniline derivative is sluggish, and heating it to increase the rate leads to more dimerization.
Solution: Optimize concentration, temperature, and addition order to favor the intramolecular or desired intermolecular reaction over the undesired bimolecular dimerization.
Key Parameters to Optimize:
-
Concentration: Dimerization is a bimolecular process, meaning its rate is proportional to the square of the aniline concentration. In contrast, many desired reactions are first-order with respect to the aniline. By running the reaction at a lower concentration (high dilution), you can significantly slow the rate of dimerization relative to the desired reaction.
-
Slow Addition: If one of the reagents is particularly reactive, using a syringe pump to add it slowly over several hours can keep its instantaneous concentration low, preventing side reactions. This is a classic technique for minimizing polymerization.
-
Temperature: While higher temperatures increase the rate of most reactions, they may increase the rate of dimerization more than the desired reaction. Explore a range of temperatures to find an optimal balance between reaction time and selectivity. Sometimes, running a reaction for longer at a lower temperature gives a much cleaner product profile.
-
pH Control: The nucleophilicity of the aniline nitrogen is highly pH-dependent. In acidic conditions, it is protonated (Ar-NH3+), rendering it non-nucleophilic and resistant to oxidation. Carefully controlling the pH can be a powerful tool to modulate reactivity. For example, some reactions can be performed in acidic media where the aniline is protected in situ as its ammonium salt.
Summary of Strategies
| Strategy | Primary Mechanism Targeted | Key Action |
| Amine Protection | Oxidative Coupling & SNAAr | Convert -NH2 to a less reactive group (amide, carbamate) |
| Atmosphere Control | Oxidative Coupling | Remove O2 and catalytic metals via inert gas and pure reagents |
| Condition Optimization | SNAAr & Oxidative Coupling | Use high dilution, slow addition, and optimal temperature/pH |
By understanding the fundamental causes of aniline dimerization and systematically applying these troubleshooting strategies, researchers can significantly improve the efficiency, yield, and purity of their synthetic routes.
managing temperature and reaction time for propargylation of anilines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the propargylation of anilines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in navigating the complexities of this important synthetic transformation. As Senior Application Scientists, we have curated this information based on both fundamental chemical principles and extensive field-proven experience to ensure your success.
Troubleshooting Guide: Common Issues in Aniline Propargylation
This section addresses specific experimental challenges, focusing on the critical interplay between temperature and reaction time.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired N-propargylaniline. What are the likely causes related to temperature and reaction time?
Answer:
Low or no yield is a common frustration that can often be traced back to suboptimal reaction conditions. Here’s a breakdown of potential causes and actionable solutions:
-
Insufficient Temperature: The N-alkylation of anilines is an endothermic process that requires a certain activation energy. If the reaction temperature is too low, the rate of reaction will be exceedingly slow, leading to negligible product formation within a practical timeframe.[1][2][3]
-
Causality: The nucleophilicity of the aniline nitrogen is often insufficient to displace the leaving group on the propargyl halide at room temperature without a catalyst.[1] Heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus overcoming the activation barrier.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. High-boiling aprotic polar solvents like DMF or acetonitrile are often good choices.[5]
-
Catalyst Consideration: If you are performing a non-catalyzed reaction, consider the addition of a suitable catalyst. For instance, copper and gold salts have been shown to facilitate the propargylation of anilines, often allowing for lower reaction temperatures.[6][7][8][9]
-
-
-
Inadequate Reaction Time: Even at an appropriate temperature, the reaction may simply not have had enough time to proceed to completion.
-
Causality: Chemical reactions proceed at a finite rate. It is crucial to allow sufficient time for the reactants to be consumed and the product to be formed.
-
Troubleshooting Steps:
-
Time-Course Study: Set up a small-scale reaction and withdraw aliquots at regular intervals (e.g., every 1-2 hours) to monitor the disappearance of starting material and the appearance of the product by TLC or LC-MS.[10][11][12][13] This will give you an empirical understanding of the reaction kinetics.
-
Extended Reaction Duration: If you observe a slow but steady increase in product formation, extend the overall reaction time. Some propargylations may require overnight stirring to achieve a satisfactory yield.
-
-
Issue 2: Formation of Dialkylated Byproduct
Question: My reaction is producing a significant amount of the N,N-dipropargylaniline. How can I favor the formation of the mono-propargylated product?
Answer:
The formation of dialkylated species is a classic example of over-alkylation, a common side reaction in the N-alkylation of anilines.[1] This occurs because the mono-propargylated aniline can sometimes be more nucleophilic than the starting aniline, making it susceptible to a second alkylation.
-
Excessive Reaction Time and Temperature: Prolonged reaction times and high temperatures can drive the reaction towards the thermodynamically more stable dialkylated product.[5]
-
Causality: Once the initial mono-propargylation has occurred, the resulting secondary amine can compete with the starting primary aniline for the remaining propargyl halide. At elevated temperatures and with extended reaction times, the probability of this second alkylation event increases.
-
Troubleshooting Steps:
-
Careful Monitoring: As mentioned previously, diligent reaction monitoring is key.[10][11][12][13] Stop the reaction as soon as the starting aniline has been consumed to minimize the formation of the dialkylated product. A 6-hour reaction time has been noted as optimal in some cases to avoid this.[5]
-
Stoichiometric Control: Using an excess of the aniline relative to the propargyl halide can statistically favor the mono-alkylation.[1][5] A common starting point is to use 2-4 equivalents of the aniline.
-
Lower Reaction Temperature: Reducing the reaction temperature can help to selectively favor the mono-alkylation, as the second alkylation step may have a higher activation energy.[1]
-
-
Issue 3: Isomerization to Allenic Byproducts
Question: I am observing the formation of an allenic isomer in my reaction mixture. What reaction conditions contribute to this, and how can I suppress it?
Answer:
The formation of allenes is a known side reaction in propargylation chemistry, often catalyzed by the presence of a base.
-
Reaction Conditions: The combination of elevated temperatures and a strong base can promote the isomerization of the propargyl group to an allene.
-
Causality: A basic catalyst can deprotonate the propargylic C-H bond, leading to a resonance-stabilized intermediate that can be protonated to form the allenic product.
-
Troubleshooting Steps:
-
Choice of Base: If a base is required, consider using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or organolithium reagents.[5]
-
Temperature Control: Lowering the reaction temperature can disfavor the isomerization pathway.
-
Catalyst Selection: Certain transition metal catalysts can promote this isomerization. If you are using a catalyst, a screening of different metal catalysts may be necessary to identify one that minimizes allene formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for temperature and reaction time for the propargylation of a simple aniline?
A1: For a standard propargylation of aniline with propargyl bromide in a solvent like DMF with a base such as K₂CO₃, a good starting point is a reaction temperature of 60-80 °C with monitoring every 2-4 hours.[8] However, the optimal conditions can vary significantly depending on the specific aniline substrate and the propargylating agent used. For instance, microwave-assisted syntheses can reach temperatures of 160 °C and achieve good yields in a much shorter time.[14]
Q2: How do electron-donating and electron-withdrawing groups on the aniline affect the required temperature and reaction time?
A2: The electronic nature of the aniline has a profound impact on its nucleophilicity and, consequently, the reaction conditions required.
-
Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, and -NH₂ increase the electron density on the aniline nitrogen, making it more nucleophilic. This generally allows for lower reaction temperatures and shorter reaction times.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CF₃ decrease the electron density on the aniline nitrogen, reducing its nucleophilicity.[1] Consequently, higher temperatures and longer reaction times are often necessary to achieve good conversion. In some cases, anilines with strong EWGs may give higher yields than those with EDGs under optimized conditions.[8]
Q3: What are the best methods for monitoring the progress of my propargylation reaction in real-time?
A3: Real-time reaction monitoring is crucial for optimizing reaction time and minimizing byproduct formation.[11][12][13]
-
Thin Layer Chromatography (TLC): This is a quick, simple, and cost-effective method for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is the preferred method. It allows for the separation of reaction components and provides mass information for the identification of products and byproducts.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are volatile, GC-MS is another excellent option for monitoring the reaction.[4]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For certain reaction mechanisms, particularly those involving radical intermediates, EPR spectroscopy can be a powerful tool for kinetic monitoring.[10][15]
Data Presentation
| Aniline Substituent | Relative Nucleophilicity | Expected Temperature | Expected Reaction Time |
| -OCH₃ (Electron Donating) | High | Lower (e.g., 40-60 °C) | Shorter (e.g., 2-6 hours) |
| -H (Unsubstituted) | Moderate | Moderate (e.g., 60-80 °C) | Moderate (e.g., 4-12 hours) |
| -Cl (Weakly Deactivating) | Low | Higher (e.g., 80-100 °C) | Longer (e.g., 8-24 hours) |
| -NO₂ (Strongly Deactivating) | Very Low | High (e.g., >100 °C) | Very Long (e.g., >24 hours) |
Experimental Protocols
Protocol 1: General Procedure for the N-Propargylation of Aniline
Materials:
-
Aniline (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline, K₂CO₃, and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the propargyl bromide solution to the reaction mixture. An exotherm may be observed.[5]
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS every 2 hours.
-
Once the starting aniline is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General mechanism for the N-propargylation of aniline.
Caption: Troubleshooting workflow for propargylation of anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review [ouci.dntb.gov.ua]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propargylic amine synthesis by amination [organic-chemistry.org]
- 10. iranarze.ir [iranarze.ir]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of 3-(prop-2-yn-1-yloxy)aniline hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific Sonogashira cross-coupling reaction. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and explain the rationale behind our recommendations to ensure your syntheses are both efficient and reproducible.
Introduction: The Challenge of Coupling with Anilines
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] While the synthesis of this compound derivatives via this method is a common objective, the presence of the aniline functional group introduces specific challenges that can lead to low yields or reaction failure. The primary issue is the potential for the lone pair of electrons on the aniline's nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[3]
This guide will provide a structured approach to overcoming these challenges, starting with general troubleshooting for Sonogashira reactions and then focusing on strategies tailored for aniline-containing substrates.
Part 1: General Sonogashira Reaction Troubleshooting
This section addresses common issues encountered in Sonogashira coupling reactions, regardless of the specific substrates.
Q1: My reaction is not proceeding at all. What are the first things I should check?
A1: A complete lack of reactivity in a Sonogashira coupling usually points to a fundamental issue with one of the core components of the reaction. Here’s a checklist of the most critical factors to verify:
-
Catalyst Integrity: Ensure your palladium catalyst and copper(I) co-catalyst are active. Palladium(0) complexes can be sensitive to air and may decompose over time.[1] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[1] The amine base or a phosphine ligand can facilitate this reduction. Copper(I) iodide (CuI) is also susceptible to oxidation and should be a white or off-white powder; a significant green or blue tint indicates oxidation to Cu(II), which is detrimental to the reaction.
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen. Oxygen can promote the oxidative homocoupling of the alkyne, a side reaction known as Glaser coupling, which consumes your starting material and generates impurities.[1] It is crucial to thoroughly degas all solvents and reagents and to maintain a robust inert atmosphere (e.g., nitrogen or argon) throughout the entire experiment.
-
Reagent Purity: Impurities in your aryl halide, alkyne, or solvent can poison the catalyst. Ensure all your reagents are of high purity and that your solvents are anhydrous.
Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent it?
A2: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[3] Its formation indicates that your palladium catalyst has decomposed and precipitated out of the solution. This can be caused by several factors:
-
High Temperatures: Excessive heat can lead to catalyst decomposition. If you are heating your reaction, try reducing the temperature.
-
Inappropriate Solvent: Some solvents can promote the formation of palladium black. While THF and DMF are common solvents, anecdotal evidence suggests they can sometimes contribute to this issue. Consider switching to a different solvent like toluene or dioxane.
-
Ligand Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands stabilize the palladium catalyst. If the ligand dissociates, the unprotected palladium can aggregate and precipitate. Using bulky, electron-rich ligands can create a more stable catalytic complex.
Q3: My primary side product is the homocoupled alkyne (Glaser product). How can I minimize this?
A3: The formation of alkyne dimers through Glaser coupling is a very common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[1] Here are several strategies to suppress this unwanted reaction:
-
Rigorous Degassing: As mentioned, oxygen is a key promoter of Glaser coupling. Ensure your reaction setup is completely free of air.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid this issue.[4][5] These methods often require more active palladium catalysts, specialized ligands, and sometimes different bases, but they completely eliminate the primary pathway for alkyne homocoupling.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.
Part 2: Troubleshooting Sonogashira Reactions with Aniline Substrates
The presence of the aniline moiety in your substrate, such as a halogenated 3-(prop-2-yn-1-yloxy)aniline precursor, requires special consideration.
Q4: My reaction with a halogenated aniline is giving a very low yield, even though my control reactions with other aryl halides work well. What is the likely cause?
A4: The most probable cause is the inhibition or deactivation of the palladium catalyst by the aniline's amino group.[3] The lone pair of electrons on the nitrogen can coordinate to the electron-deficient palladium center, forming a stable complex that is reluctant to participate in the catalytic cycle. This is especially problematic with electron-rich anilines.
Here are several effective strategies to overcome this challenge:
-
N-Protection of the Aniline: Protecting the amino group is a common and highly effective strategy. Converting the aniline to an amide (e.g., an acetamide) or a carbamate reduces the coordinating ability of the nitrogen atom. This protecting group can then be removed after the Sonogashira coupling is complete.
-
Use of Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as XPhos, SPhos, and DavePhos, are designed to be both sterically bulky and electron-rich. The bulkiness of these ligands can sterically hinder the coordination of the aniline to the palladium center, while their electron-donating properties increase the electron density on the palladium, making it less susceptible to coordination by the aniline. N-heterocyclic carbenes (NHCs) are another class of ligands that have shown great success in challenging cross-coupling reactions and can be effective here as well.[6][7]
-
Employ a Higher Catalyst Loading: While not the most elegant solution, increasing the amount of the palladium catalyst (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial catalyst deactivation and push the reaction to completion.[3]
Q5: I am using an aryl bromide or chloride derivative of 3-(prop-2-yn-1-yloxy)aniline, and the reaction is extremely sluggish. What can I do?
A5: The reactivity of the aryl halide is a critical factor in the success of a Sonogashira coupling. The general reactivity trend is I > Br > Cl.[1][3] Aryl iodides are the most reactive and often react at room temperature, while aryl bromides and especially aryl chlorides require more forcing conditions. When dealing with less reactive aryl halides, particularly those containing a potentially problematic aniline group, a combination of strategies is often necessary:
-
More Active Catalyst System: For aryl bromides and chlorides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. You will likely need a more active catalytic system, which typically involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich ligand such as an NHC or a biarylphosphine (e.g., cataCXium A).[8]
-
Higher Reaction Temperature: Less reactive aryl halides generally require higher reaction temperatures to facilitate the oxidative addition step, which is often the rate-determining step of the catalytic cycle. You may need to heat your reaction to 80-120 °C.
-
Choice of Base: While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, for challenging couplings, a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be more effective.[8]
Data Presentation
Table 1: Recommended Catalyst Systems for Sonogashira Coupling with Aniline Derivatives
| Aryl Halide | Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Aryl Iodide | PdCl₂(PPh₃)₂ | PPh₃ | CuI | TEA | THF/Toluene | 25-60 | [1] |
| Aryl Bromide | Pd(OAc)₂ | XPhos | None (Copper-free) | K₂CO₃ | Dioxane | 80-100 | [8] |
| Aryl Chloride | Pd₂(dba)₃ | SPhos | CuI | Cs₂CO₃ | Toluene | 100-120 | [6] |
| Aryl Ammonium Salt | [Pd(NHC)(3-CF₃-An)Cl₂] | NHC (in precatalyst) | CuI | DIPEA | DMF | 60-80 | [7][9] |
Experimental Protocols & Visualizations
General Protocol for a Copper-Free Sonogashira Coupling of a Halogenated Aniline Derivative
-
To an oven-dried Schlenk flask, add the halogenated aniline derivative (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Diagrams
Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Caption: Troubleshooting decision tree for Sonogashira couplings with aniline substrates.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with impurities in 3-(Prop-2-yn-1-yloxy)aniline hydrochloride reactions
Technical Support Center: 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride Reactions
Welcome to the dedicated technical support guide for handling impurities in reactions involving this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows.[1][2][3][4] As a key building block, ensuring its purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis and purity of this compound.
Q1: My reaction mixture turns dark brown or black upon adding propargyl bromide to 3-aminophenol. Is this normal?
A1: Significant color change to dark brown or black is a common observation but often indicates the formation of oxidative side products and potentially polymerization of the propargyl moiety. While a slight darkening is expected, an intense color suggests that the reaction conditions may be too harsh (e.g., excessive temperature) or that oxygen is present in the reaction vessel. It is crucial to run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the aminophenol starting material.
Q2: My yield of 3-(Prop-2-yn-1-yloxy)aniline is consistently low. What are the primary causes?
A2: Low yields can stem from several factors. The most common culprits are incomplete deprotonation of the phenolic hydroxyl group, competing N-alkylation, and side reactions of the propargyl group. The choice of base and solvent is critical. A base that is too weak may not fully deprotonate the phenol, while an overly strong base might promote unwanted side reactions. Furthermore, the reaction is a classic Williamson ether synthesis, which is sensitive to steric hindrance and the nature of the alkylating agent.[5][6]
Q3: I am observing a significant amount of a second spot on my TLC plate that is not my starting material or desired product. What could it be?
A3: A common impurity is the N-alkylated isomer, 3-(Prop-2-yn-1-ylamino)phenol. This arises from the competitive nucleophilicity of the aniline nitrogen versus the phenoxide oxygen. Another possibility is the dialkylated product, where both the amine and the hydroxyl group have reacted with propargyl bromide. The relative position of these spots on a TLC plate will depend on the solvent system, but typically the O-alkylated product is less polar than the N-alkylated isomer and the starting 3-aminophenol.
Q4: How can I confirm the identity of my final product and its impurities?
A4: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The methylene protons (O-CH₂) of the desired O-alkylated product typically appear as a singlet around 4.7 ppm, while the acetylenic proton (C≡C-H) is a triplet around 2.5 ppm. The N-alkylated isomer will show a distinct shift for the methylene protons attached to the nitrogen.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and potential impurities. The molecular weight of the free base is 147.18 g/mol , and the hydrochloride salt is 183.64 g/mol .[7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity profile and quantify impurities.
Q5: Is the hydrochloride salt formation straightforward? What are the potential pitfalls?
A5: The conversion of the free base to the hydrochloride salt is typically achieved by treating a solution of the aniline in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of HCl (e.g., HCl in ether or gaseous HCl). A common pitfall is the use of excess acid, which can sometimes promote side reactions or lead to the formation of a di-hydrochloride salt if not controlled. Incomplete precipitation or the formation of an oil instead of a crystalline solid can also occur if the solvent or concentration is not optimal.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis and purification of this compound.
Issue 1: Presence of N-Alkylated Impurity
The formation of 3-(Prop-2-yn-1-ylamino)phenol is a frequent side reaction due to the nucleophilic nature of the aniline nitrogen.
Causality: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[5][6][11] In this case, the phenoxide is the intended nucleophile. However, the aniline nitrogen can also act as a nucleophile and compete in an SN2 reaction with propargyl bromide. The ratio of O- to N-alkylation is influenced by the reaction conditions.
Identification Protocol:
-
TLC Analysis: Develop a TLC plate using a solvent system such as Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The N-alkylated product will typically have a lower Rf value (be more polar) than the desired O-alkylated product.
-
¹H NMR Spectroscopy: Look for a broad singlet corresponding to the N-H proton and a characteristic shift for the methylene protons adjacent to the nitrogen (typically around 3.9-4.2 ppm), which is different from the O-CH₂ signal (around 4.7 ppm).
Mitigation Strategies:
-
Optimize Base and Solvent: Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF at moderate temperatures (e.g., 50-60 °C) favors the deprotonation of the more acidic phenol over the aniline, thus promoting O-alkylation.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to favor the thermodynamically preferred O-alkylation over the kinetically competitive N-alkylation.
-
Purification: If the N-alkylated impurity is formed, it can be separated from the desired product by flash column chromatography.
| Parameter | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation |
| Base | K₂CO₃, Cs₂CO₃ | Stronger bases (e.g., NaH) |
| Solvent | Acetone, DMF, Acetonitrile | Less polar solvents |
| Temperature | Moderate (e.g., 50-60 °C) | Higher temperatures |
Workflow for Minimizing N-Alkylation:
Caption: Workflow for minimizing N-alkylation impurity.
Issue 2: Formation of Polymeric or Tar-like Byproducts
The presence of a terminal alkyne makes the product and starting materials susceptible to side reactions, especially under harsh conditions.
Causality: Terminal alkynes can undergo various side reactions, including polymerization, especially in the presence of trace metals or at elevated temperatures. Additionally, 3-aminophenol is sensitive to oxidation, which can lead to the formation of colored, polymeric materials.
Identification Protocol:
-
Visual Inspection: The reaction mixture becomes very dark, viscous, or contains insoluble black/brown solids.
-
NMR Analysis: The ¹H NMR spectrum of the crude product may show broad, unresolved peaks in the baseline, indicative of polymeric material.
-
Solubility Issues: The crude product may be difficult to fully dissolve in common organic solvents.
Mitigation Strategies:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining a positive pressure of an inert gas (N₂ or Ar).
-
Use of Additives: In some cases, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress polymerization.
-
Temperature Control: Avoid excessive heating. Monitor the reaction progress closely by TLC to avoid prolonged heating after the starting material is consumed.
-
Purification of Reagents: Ensure the propargyl bromide is free from impurities and stored properly to prevent decomposition.
Experimental Protocol: Purification via Column Chromatography
-
Adsorb Crude Material: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.
-
Prepare Column: Dry-pack a glass column with silica gel (230-400 mesh) in the desired solvent system (e.g., starting with 10% Ethyl Acetate in Hexanes).
-
Load and Elute: Carefully load the adsorbed crude material onto the top of the column. Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., from 10% to 40% Ethyl Acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC to isolate the pure desired product.
Issue 3: Incomplete Reaction or Low Conversion
Even with optimized conditions, the reaction may not proceed to completion.
Causality: This can be due to several factors:
-
Insufficient Base: The stoichiometry of the base may be inadequate to fully deprotonate the 3-aminophenol.
-
Poor Reagent Quality: The propargyl bromide may have degraded, or the 3-aminophenol may be of low purity.
-
Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under the chosen conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Part 3: Final Product Isolation and Salt Formation
Protocol: Hydrochloride Salt Formation and Recrystallization
-
Dissolution: Dissolve the purified 3-(Prop-2-yn-1-yloxy)aniline free base in a minimal amount of a suitable solvent. Isopropanol (IPA) or a mixture of Diethyl Ether and Ethanol often works well.
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether) dropwise until the pH of the solution is acidic (test with pH paper on a withdrawn drop). Precipitation of the hydrochloride salt should occur.
-
Crystallization: If precipitation is slow, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or another non-polar solvent to remove any residual impurities.
-
Drying: Dry the final product under vacuum to a constant weight. The purity should be confirmed by HPLC and NMR. A typical purity for this intermediate is often specified as >97%.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride_TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound 97% | CAS: 1073881-49-8 | AChemBlock [achemblock.com]
- 8. This compound [sigmaaldrich.com]
- 9. This compound [sigmaaldrich.com]
- 10. This compound [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comprehensive Guide to the Validation of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride Purity by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, technical comparison and validation protocol for assessing the purity of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride, a vital building block in the synthesis of various pharmaceutical compounds.[1][2][3] This document moves beyond a simple recitation of steps to explain the scientific rationale behind the chosen methodologies, in alignment with the International Council for Harmonisation (ICH) guidelines, to ensure a robust and reliable analytical procedure.[4][5][6]
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound (CAS No: 1073881-49-8) is an aniline derivative featuring a propargyl ether group, making it a versatile reagent in medicinal chemistry, particularly for click chemistry applications.[7][8] The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of undesired side products, reduced efficacy of the final API, or unforeseen toxicological issues. Therefore, a validated, high-performance liquid chromatography (HPLC) method is indispensable for the quality control of this intermediate.
This guide will detail a comprehensive validation of an HPLC method for the purity determination of this compound, comparing its performance against less optimized conditions and underscoring the importance of each validation parameter.
The Analytical Approach: Rationale for Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like this compound.[9] The aniline moiety provides sufficient hydrophobicity for retention on a non-polar stationary phase (e.g., C18), while the hydrochloride salt ensures aqueous solubility for mobile phase compatibility. UV detection is suitable due to the presence of the chromophoric benzene ring.[9]
Alternative Considerations: While other techniques like gas chromatography (GC) can be used for amine analysis, they often require derivatization for these polar and thermolabile compounds, which can be complex and time-consuming.[10][11] HPLC offers a more direct and robust approach for this analyte.[11]
Experimental Protocol: A Validated HPLC Method
This section provides a detailed, step-by-step methodology for the purity assessment of this compound.
3.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Test sample of this compound
3.2. Chromatographic Conditions
-
Instrument: Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 10 mM ammonium acetate buffer (pH 7.0) (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3.3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of water and methanol.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the this compound test sample in 100 mL of a 50:50 mixture of water and methanol.
Method Validation: A Deep Dive into Performance Characteristics
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][12] The following sections detail the validation parameters, their importance, and present comparative data.
4.1. Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14][15][16]
-
Experimental Approach:
-
Acceptance Criteria: The peak for this compound in the sample chromatogram should be free from any co-eluting peaks from the blank and degradation products. Peak purity analysis using a DAD detector should confirm the spectral homogeneity of the analyte peak.[17]
-
Comparative Insight: A less specific method, for instance, using an isocratic mobile phase, might fail to separate closely related impurities, leading to an overestimation of the purity.
4.2. Linearity and Range
Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a specified range.[18][19][20][21] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][13][18]
-
Experimental Approach: Prepare a series of at least five standard solutions covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).[22] Inject each solution in triplicate.
-
Data Analysis: Plot a calibration curve of the average peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[17]
Table 1: Linearity Data Comparison
| Parameter | Validated Method | Alternative (Isocratic) Method |
| Concentration Range | 50-150 µg/mL | 50-150 µg/mL |
| Correlation (r²) | 0.9998 | 0.9952 |
| Y-Intercept | Minimal | Significant |
The superior linearity of the validated method ensures more accurate quantification across the intended range.
4.3. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[15][23] It is often determined by spike recovery studies.[22]
-
Experimental Approach: Spike a placebo (if a formulation) or a known low-purity sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[23][24]
Table 2: Accuracy (Recovery) Data
| Spike Level | Validated Method (% Recovery) |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 101.1% |
4.4. Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels: repeatability and intermediate precision.[22]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[12]
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[25]
-
Experimental Approach: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
Table 3: Precision Data
| Precision Type | Validated Method (% RSD) |
| Repeatability | 0.8% |
| Intermediate Precision | 1.2% |
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
-
Experimental Approach: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[22]
-
Significance: Essential for quantifying impurities at low levels.
4.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[26][27][28]
-
Experimental Approach: Deliberately vary critical method parameters one at a time, such as:
-
Data Analysis: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, and resolution).
-
Comparative Insight: A robust method will show minimal changes in the chromatogram with these small variations, ensuring method transferability and reliable day-to-day performance.[25] A non-robust method might show significant shifts in retention time or loss of resolution, leading to failed system suitability tests.
Visualizing the Workflow
A clear understanding of the experimental and logical flow is crucial for successful implementation.
Diagram 1: HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation.
Diagram 2: Relationship of Validation Parameters
Caption: Interdependence of validation parameters.
Conclusion: The Value of a Rigorously Validated Method
This guide has detailed a comprehensive approach to the validation of an HPLC method for determining the purity of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we establish a high degree of confidence in the analytical results. A validated method, as presented, is not merely a procedural formality; it is a scientifically sound system that ensures the quality and consistency of pharmaceutical intermediates, thereby safeguarding the integrity of the final drug product. The provided experimental data and workflows serve as a practical template for researchers to implement similar validation studies in their own laboratories.
References
- 1. targetmol.cn [targetmol.cn]
- 2. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. database.ich.org [database.ich.org]
- 7. This compound 97% | CAS: 1073881-49-8 | AChemBlock [achemblock.com]
- 8. This compound,1073881-49-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 9. actascientific.com [actascientific.com]
- 10. bre.com [bre.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. aaps.ca [aaps.ca]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 18. industrialpharmacist.com [industrialpharmacist.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. assayprism.com [assayprism.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. pharmtech.com [pharmtech.com]
- 23. mastelf.com [mastelf.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. agilent.com [agilent.com]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 29. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 30. scribd.com [scribd.com]
A Senior Application Scientist’s Comparative Guide to the Analytical Characterization of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
Introduction: Beyond the Structure, Ensuring Functional Integrity
In the landscape of pharmaceutical development and chemical synthesis, 3-(Prop-2-yn-1-yloxy)aniline hydrochloride serves as a critical intermediate, valued for its unique combination of an aniline core, an ether linkage, and a terminal alkyne.[1][2] This structure is a versatile scaffold for synthesizing a variety of active pharmaceutical ingredients (APIs) and molecular probes, often via "click" chemistry or further functionalization of the aniline moiety.
However, the utility of this intermediate is entirely dependent on its verified identity, purity, and stability. A multi-technique analytical approach is not merely a quality control checkbox; it is a fundamental necessity to ensure downstream success in complex synthetic routes and to meet stringent regulatory standards.[3] Ambiguities in structure or the presence of uncharacterized impurities can lead to failed reactions, compromised biological activity, and significant project delays.
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound. We will move beyond procedural lists to explain the causality behind methodological choices, demonstrating how a synergistic analytical workflow provides a self-validating system for unambiguous compound verification.
The Analytical Strategy: An Integrated, Multi-Pronged Approach
The complete characterization of a molecule like this compound relies on obtaining orthogonal pieces of information that, when combined, leave no room for structural or purity ambiguity. Our strategy is built on three pillars: Structural Elucidation, Purity Assessment, and Physicochemical Confirmation.
Caption: General workflow for the characterization of a synthesized aniline derivative.[3]
Part 1: Definitive Structural Elucidation
The first objective is to confirm that the synthesized molecule has the correct atomic connectivity. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR provides the most detailed information about the molecular structure by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For this specific molecule, NMR is also the primary method for confirming the presence of the hydrochloride salt.[4]
Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred over chloroform-d (CDCl₃) for hydrochloride salts due to its superior ability to dissolve ionic compounds and the presence of a labile ammonium proton. In DMSO-d₆, the N-H protons are less likely to exchange rapidly with solvent protons, making them observable.[4]
Expected ¹H NMR Signatures (in DMSO-d₆):
-
Anilinium Protons (N⁺-H₃): A broad singlet, significantly downfield (e.g., >10 ppm), integrating to 3 protons. This is a key indicator of the salt form.[4][5]
-
Aromatic Protons (Ar-H): A complex multiplet pattern between 6.8-7.5 ppm, integrating to 4 protons.
-
Ether Methylene Protons (-O-CH₂-): A doublet around 4.8 ppm, integrating to 2 protons.
-
Alkyne Methine Proton (≡C-H): A triplet around 3.6 ppm, integrating to 1 proton.
Expected ¹³C NMR Signatures (in DMSO-d₆):
-
Aromatic Carbons: Multiple signals in the 110-160 ppm range.
-
Alkyne Carbons (-C≡C-): Two distinct signals around 78-80 ppm.
-
Ether Methylene Carbon (-O-CH₂-): A signal around 56 ppm.
Comparison with Free Base: The most telling difference between the hydrochloride salt and the free base in the ¹H NMR spectrum is the chemical shift of the protons on the carbons adjacent to the nitrogen atom.[5][6] The positive charge on the nitrogen in the salt form causes significant deshielding, shifting these proton signals further downfield compared to the neutral amine.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[3]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Process the FID using an appropriate window function (e.g., exponential multiplication) and reference the spectrum to the residual DMSO solvent peak (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS determines the molecular weight of the compound, providing a crucial check on its elemental composition. Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique suitable for polar and ionic compounds.
Expertise & Causality: It is critical to understand that ESI-MS will typically not detect the intact salt. In positive ion mode, the analysis will detect the protonated free base, [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z).
-
Molecular Formula (Free Base): C₉H₉NO
-
Molecular Weight (Free Base): 147.18 g/mol
-
Expected m/z in ESI(+): 148.07 (for [C₉H₁₀NO]⁺)
The presence of the chloride counter-ion is not directly observed in this primary ion but might be inferred from adducts or fragmentation patterns in some cases.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample solution into an ESI-MS system.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm its m/z matches the theoretical value for the protonated free base.
FTIR Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. It serves as a qualitative confirmation that complements the detailed structural data from NMR.
Expected Characteristic IR Absorption Bands (cm⁻¹):
-
≡C-H Stretch: A sharp, strong band around 3300-3270 cm⁻¹.[8]
-
N⁺-H Stretch: Broad absorption in the 2800-2400 cm⁻¹ region, characteristic of anilinium hydrochloride salts.
-
C≡C Stretch: A weak but sharp band in the 2260-2100 cm⁻¹ range.[8]
-
Aromatic C=C Stretch: Medium to strong bands around 1600-1450 cm⁻¹.[9]
-
C-O-C Stretch (Ether): A strong band in the 1250-1050 cm⁻¹ region.
The presence of the broad anilinium N-H stretch is a strong indicator of the salt form, which would be absent in the free base. The free aniline would instead show two sharp N-H stretching bands around 3450 and 3350 cm⁻¹.[9]
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Part 2: Quantitative Purity and Physicochemical Properties
Confirming the structure is only half the battle. A researcher must also be confident in the purity and fundamental physical properties of the material.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the gold standard for assessing the purity of organic compounds.[10] A well-developed reverse-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and other impurities.
Expertise & Causality: For an aniline derivative, controlling the mobile phase pH is crucial for good peak shape and reproducible retention times. An acidic mobile phase (e.g., using 0.1% trifluoroacetic acid or formic acid) ensures that the aniline nitrogen is consistently protonated, preventing peak tailing that can occur with free amines. A C18 column is a robust starting point for this type of molecule.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[11]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detector at 254 nm or a wavelength of maximum absorbance for the compound.
-
-
Data Analysis: Integrate the chromatogram. Purity is reported as the area percentage of the main peak relative to the total area of all peaks.
Thermal Analysis (DSC/TGA): Stability and Phase Behavior
Thermal analysis provides critical data on the melting point, thermal stability, and decomposition profile of the compound.[3][12]
-
Differential Scanning Calorimetry (DSC): Measures heat flow to determine the melting point, which is a key physical constant and an indicator of purity. A sharp melting endotherm suggests a pure compound.
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, indicating the onset of thermal decomposition.
-
Sample Preparation: Place 2-5 mg of the sample into an aluminum DSC/TGA pan.
-
Instrumentation: Use a simultaneous DSC-TGA instrument or separate instruments.
-
Conditions:
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
Heating Rate: A linear rate of 10 °C/min.[3]
-
Temperature Range: 30 °C to 400 °C or until complete decomposition.
-
-
Data Analysis: Determine the onset of melting from the DSC curve and the onset of decomposition (significant mass loss) from the TGA curve.
Elemental Analysis: The Final Stoichiometric Proof
Elemental analysis provides the experimental percentages of carbon, hydrogen, and nitrogen. For a hydrochloride salt, analysis for chlorine is also performed. This technique offers the ultimate confirmation of the empirical formula.
Theoretical Values for C₉H₁₀ClNO (MW: 183.64):
-
Carbon (C): 58.87%
-
Hydrogen (H): 5.49%
-
Chlorine (Cl): 19.31%
-
Nitrogen (N): 7.63%
-
Oxygen (O): 8.71% (typically calculated by difference)
An experimental result within ±0.4% of the theoretical values is considered strong evidence for the correct elemental composition and, crucially, confirms the 1:1 stoichiometry of the aniline derivative and the hydrochloride.
Comparative Summary and Integrated Workflow
No single technique is sufficient. The power of this analytical approach lies in the concordance of the results. The molecular weight from MS must align with the structure from NMR and the elemental composition from EA. The functional groups seen in FTIR must be consistent with the NMR structure. HPLC confirms that the properties measured by the other techniques are indeed those of the main component and not of a significant impurity.
Caption: Relationship between analytical techniques and the information they provide.[3]
Data Summary Table: Expected vs. Alternative Results
| Analytical Technique | Expected Result for 3-(Prop-2-yn-1-yloxy)aniline HCl | Potential Indication of an Alternative (e.g., Free Base) |
| ¹H NMR | Broad N⁺-H₃ signal >10 ppm; downfield shift of Ar-H adjacent to N.[5] | Absence of broad N⁺-H₃ signal; appearance of sharper N-H₂ signal ~3.5-4.5 ppm. |
| MS (ESI+) | m/z ≈ 148.07 ([M+H]⁺ of free base). | Correct m/z confirms the mass of the organic portion. |
| FTIR | Broad N⁺-H stretch (2800-2400 cm⁻¹); sharp ≡C-H stretch (~3300 cm⁻¹).[8] | Two sharp N-H stretches (~3400, 3300 cm⁻¹); absence of broad salt peak.[9] |
| HPLC | Single major peak >95% purity. | Multiple peaks indicating impurities or degradation. |
| Elemental Analysis | C, H, N, Cl percentages match C₉H₁₀ClNO within ±0.4%. | Chlorine percentage is zero or significantly low. |
Conclusion
The characterization of this compound is a clear example of the necessity for a holistic and synergistic analytical strategy. By logically combining the definitive structural data from NMR, MS, and FTIR with the quantitative purity assessment from HPLC and the physicochemical verification from thermal and elemental analysis, researchers can establish an unambiguous, validated profile of this critical chemical intermediate. This rigorous approach underpins the integrity of subsequent research and development, ensuring that the journey from starting material to final product is built on a foundation of analytical certainty.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride_TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride and Other Aniline Building Blocks in Synthesis
Introduction: The Strategic Role of Aniline Building Blocks in Modern Synthesis
Aniline and its derivatives are foundational pillars in the synthesis of a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] Their utility lies in the versatile reactivity of the aromatic amine, which can be readily modified, and the potential for functionalization of the aromatic ring.[2] For researchers, scientists, and drug development professionals, the selection of the appropriate aniline building block is a critical decision that can significantly impact the efficiency, and success of a synthetic campaign. This guide provides an in-depth comparison of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride, a versatile building block, with two key alternatives: 3-ethynylaniline and 3-aminophenol. We will explore their respective performance in two of the most powerful transformations in modern organic chemistry: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This analysis is supported by experimental data and detailed protocols to inform your synthetic strategy.
Core Subject: this compound
This compound is a bifunctional molecule that offers a unique combination of a nucleophilic aniline moiety and a terminal alkyne, masked as a propargyl ether.[3][4] This structural arrangement provides a distinct set of advantages and considerations in multi-step synthesis.
Comparative Analysis with Alternative Aniline Building Blocks
The choice of building block is dictated by the desired synthetic outcome, the required reaction conditions, and the overall synthetic strategy. Here, we compare this compound to two common alternatives.
Alternative 1: 3-Ethynylaniline - The Direct Approach
3-Ethynylaniline presents the most direct alternative, featuring a terminal alkyne directly attached to the aniline ring.[5] This seemingly minor structural difference has significant implications for its reactivity and handling.
-
Sonogashira Coupling: 3-Ethynylaniline is a direct participant in Sonogashira reactions, coupling with aryl or vinyl halides to form internal alkynes.[6][7] The direct conjugation of the alkyne with the aromatic ring can influence the electronic properties of the resulting molecule.
-
Click Chemistry: As a terminal alkyne, 3-ethynylaniline is a ready partner in CuAAC reactions.
Alternative 2: 3-Aminophenol - The Precursor
3-Aminophenol is the direct precursor to 3-(prop-2-yn-1-yloxy)aniline and represents a more fundamental building block.[8][9][10] Its utility is predicated on the need for subsequent functionalization.
-
Synthetic Strategy: The primary difference lies in the synthetic strategy. 3-Aminophenol requires an additional step, propargylation, to introduce the alkyne functionality. While this adds a step to the synthesis, it also offers an opportunity for diversification by introducing other functional groups at the phenolic oxygen.
Visualizing the Building Blocks
Caption: Relationship between the primary and alternative aniline building blocks.
Data-Driven Comparison: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] The performance of our selected aniline building blocks in this reaction is summarized below.
| Feature | 3-(Prop-2-yn-1-yloxy)aniline | 3-Ethynylaniline | 3-Aminophenol |
| Reactivity | Good | Good | Not directly reactive |
| Typical Conditions | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et₃N), room temp to moderate heat.[7][11] | Similar to 3-(prop-2-yn-1-yloxy)aniline.[11][12] | Requires prior propargylation to participate. |
| Key Advantage | The ether linkage provides flexibility and insulates the alkyne from the aniline's electronics. | Direct C-C triple bond for applications requiring conjugation. | Can be used to synthesize a variety of functionalized anilines. |
| Key Disadvantage | Requires synthesis from 3-aminophenol. | The direct conjugation may lead to undesired electronic effects in some applications. | An additional synthetic step is required before coupling. |
| Representative Yield | 70-95% | 75-98% | N/A |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with an alkyne-functionalized aniline.
Caption: A typical workflow for a Sonogashira coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the alkyne-functionalized aniline (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., triethylamine, 2.0 mmol).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data-Driven Comparison: Click Chemistry (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,2,3-triazoles.[13]
| Feature | 3-(Prop-2-yn-1-yloxy)aniline | 3-Ethynylaniline | 3-Aminophenol |
| Reactivity | Excellent | Excellent | Not directly reactive |
| Typical Conditions | Azide, Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), in a suitable solvent (e.g., t-BuOH/H₂O).[14][15] | Similar to 3-(prop-2-yn-1-yloxy)aniline.[15][16] | Requires prior propargylation to participate. |
| Key Advantage | The propargyl ether is stable and well-tolerated in a variety of reaction conditions.[17][18] | Readily available for click reactions. | Can be functionalized with an alkyne for subsequent click reactions. |
| Key Disadvantage | Requires synthesis from 3-aminophenol. | The aniline moiety can potentially coordinate with the copper catalyst, requiring optimization of reaction conditions. | An additional synthetic step is required. |
| Representative Yield | >90% | >90% | N/A |
Experimental Protocol: Click Chemistry (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction between an azide and an alkyne-functionalized aniline.
Caption: A typical workflow for a CuAAC (Click Chemistry) reaction.
-
Reaction Setup: In a vial, dissolve the azide (1.0 mmol) and the alkyne-functionalized aniline (1.0 mmol) in a mixture of t-butanol and water (1:1, 10 mL).
-
Catalyst Addition: To the solution, add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water) followed by a solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, as indicated by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by flash column chromatography or recrystallization.
Conclusion and Strategic Recommendations
The choice between this compound, 3-ethynylaniline, and 3-aminophenol is a strategic one that hinges on the specific goals of the synthetic project.
-
This compound is the building block of choice when a degree of separation between the reactive aniline and alkyne functionalities is desired. The propargyl ether linkage provides conformational flexibility and electronic insulation, which can be advantageous in complex molecular architectures.
-
3-Ethynylaniline is ideal for applications where direct conjugation of the alkyne to the aromatic ring is required, for instance, in the synthesis of conjugated polymers or materials with specific electronic properties. Its directness can simplify synthetic planning.
-
3-Aminophenol represents the most versatile starting point. While it requires an additional functionalization step, it opens up the possibility of introducing a wide variety of alkyne-containing or other functional groups, making it a valuable precursor for creating diverse libraries of compounds.
Ultimately, the optimal building block is the one that aligns best with the overall synthetic strategy, taking into account factors such as desired final structure, reaction compatibility, and overall synthetic efficiency.
References
- 1. Iron‐Catalyzed Oxidative C−C Cross‐Coupling Reaction of Tertiary Anilines with Hydroxyarenes by Using Air as Sole Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Click Chemistry Reagents [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Propargylated Anilines in Click Chemistry: Spotlight on 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
In the landscape of modern chemical biology and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as an indispensable tool for molecular assembly.[1][2] Its robustness, high efficiency, and biocompatibility have propelled its use in diverse applications, from bioconjugation to materials science. Central to this reaction is the choice of the alkyne-bearing component. This guide provides a comprehensive comparison of various propargylated anilines in the context of CuAAC, with a particular focus on the performance and utility of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride.
The Significance of Propargylated Anilines in Molecular Synthesis
Aniline and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[3] The introduction of a propargyl group (a three-carbon chain with a terminal alkyne) onto an aniline scaffold creates a versatile building block, primed for facile and specific modification via click chemistry. This allows for the straightforward attachment of various functionalities, such as reporter tags, solubility enhancers, or pharmacophores, to the aniline core.
This guide will delve into a comparative analysis of three key propargylated anilines, each offering distinct structural and electronic characteristics that influence their performance in CuAAC reactions:
-
This compound: The subject of our focus, featuring a propargyl group linked to the aniline ring via a flexible ether linkage.
-
3-Ethynylaniline: A more rigid analogue where the alkyne is directly attached to the aromatic ring.
-
N,N-Dimethylpropargylamine: A propargylamine where the alkyne is tethered through a nitrogen atom, representing a different class of propargylated compounds for comparison.
Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The efficiency of a CuAAC reaction is paramount, particularly in applications involving sensitive biomolecules or complex multi-step syntheses. While direct, head-to-head kinetic data for 3-(Prop-2-yn-1-yloxy)aniline under standardized conditions is not extensively published, we can infer its reactivity by examining studies on structurally analogous compounds.
A seminal study on the relative performance of various alkynes in ligand-accelerated CuAAC provides crucial insights.[4] The data reveals that propargyl ethers exhibit excellent reactivity, comparable to highly activated propiolamides and significantly faster than simple aliphatic or aromatic alkynes.[4]
Table 1: Comparative Reactivity of Alkyne Classes in CuAAC
| Alkyne Class | Representative Compound(s) | Time to 50% Completion (min) | Time to 90% Completion (min) | Key Observations |
| Propargyl Ethers | Propargyl alcohol, various ethers | ~5 | ~15 | High reactivity, comparable to activated alkynes. The ether linkage provides flexibility without compromising the alkyne's accessibility.[4] |
| Propargylamines | N,N-Dimethylpropargylamine | ~5 | ~15 | Rapid reaction kinetics, similar to propargyl ethers.[4][5] |
| Aromatic Alkynes | Phenylacetylene | Slower than propargyl ethers/amines | Slower than propargyl ethers/amines | The direct conjugation of the alkyne to the aromatic ring can influence its electronic properties and accessibility.[4] |
Data extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition under bioconjugation conditions.[4]
Based on this data, we can confidently position 3-(Prop-2-yn-1-yloxy)aniline within the class of highly reactive propargyl ethers. The flexible ether linkage isolates the terminal alkyne from the electronic effects of the aniline ring, ensuring its high reactivity in CuAAC.
In contrast, 3-ethynylaniline , with its alkyne directly attached to the aromatic ring, is expected to exhibit slightly attenuated reactivity compared to its propargyloxy counterpart. The electronic interplay between the alkyne and the aniline ring may influence the ease of copper acetylide formation, a key step in the catalytic cycle.
N,N-Dimethylpropargylamine , while not an aniline, serves as a valuable benchmark for a propargyl group attached via a nitrogen atom. Its reactivity is on par with propargyl ethers, highlighting that the nature of the heteroatom linker (oxygen vs. nitrogen) in close proximity to the propargyl group does not dramatically alter the reaction kinetics in many cases.
Mechanistic Considerations: The Role of the Aniline Moiety
The CuAAC reaction proceeds through a well-established catalytic cycle involving the formation of a copper(I) acetylide intermediate.[1] The aniline functionality in the propargylated reactants can potentially influence this mechanism in several ways:
-
Basicity: The amino group of aniline is basic and could potentially interact with the copper catalyst or influence the local pH of the reaction, which can affect reaction rates. However, in its hydrochloride salt form, the basicity of 3-(Prop-2-yn-1-yloxy)aniline is neutralized.
-
Coordination: The nitrogen atom of the aniline could coordinate with the copper(I) catalyst. This coordination could either be beneficial, by pre-concentrating the catalyst near the alkyne, or detrimental, by forming non-productive complexes. The steric and electronic nature of the aniline substituents will play a crucial role in determining the extent and nature of this interaction.[3]
-
Electronic Effects: Substituents on the aniline ring can exert electronic effects (inductive and resonance) that can modulate the nucleophilicity of the alkyne and the stability of intermediates in the catalytic cycle.[6] For 3-(Prop-2-yn-1-yloxy)aniline, the ether linkage largely insulates the alkyne from these effects, contributing to its predictable and high reactivity.
Experimental Workflows and Protocols
To ensure the successful application of these propargylated anilines in your research, we provide the following detailed experimental protocols for a typical CuAAC reaction.
General Experimental Workflow
Caption: General workflow for a CuAAC reaction.
Detailed Experimental Protocol: CuAAC of this compound
This protocol provides a starting point for the CuAAC reaction. Optimization may be necessary for specific substrates and applications.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or THF)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the azide component in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of the ligand (THPTA in water or TBTA in DMSO/t-BuOH).
-
-
Reaction Setup:
-
In a reaction vessel, add the desired amount of the this compound stock solution.
-
Add a stoichiometric equivalent or a slight excess (e.g., 1.1 equivalents) of the azide stock solution.
-
Add the solvent to achieve the desired final concentration (typically in the range of 1-10 mM).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Catalyst Addition and Reaction Initiation:
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution (e.g., to a final concentration of 1-5 mol%) and the ligand stock solution (typically at a 2-5 fold excess to copper).
-
Add the catalyst premix to the degassed reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 2-5 equivalents relative to CuSO₄).
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at room temperature. Monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, it can be quenched by exposure to air or by the addition of a chelating agent like EDTA.
-
The product can be isolated by standard work-up procedures, such as extraction and purification by column chromatography.
-
Choosing the Right Propargylated Aniline for Your Application
The selection of the optimal propargylated aniline depends on the specific requirements of the intended application.
-
For applications requiring high reactivity and flexibility: This compound is an excellent choice. The ether linkage ensures rapid and predictable click chemistry performance, making it ideal for bioconjugation and the synthesis of complex molecules where high yields and mild conditions are crucial.[4][7]
-
For applications where a more rigid connection is desired: 3-Ethynylaniline provides a more constrained linkage between the aniline core and the resulting triazole. This can be advantageous in applications where precise spatial orientation is important, such as in the design of enzyme inhibitors or molecular probes.
-
For comparative studies or when exploring different linker technologies: N,N-Dimethylpropargylamine offers a valuable data point for a nitrogen-based linkage, allowing for a broader understanding of how the linker chemistry can influence the properties of the final conjugate.
Conclusion
This compound emerges as a highly effective and versatile building block for click chemistry applications. Its propargyl ether structure confers high reactivity in CuAAC reactions, comparable to other high-performing alkynes. The flexible ether linker insulates the reactive alkyne from the electronic influence of the aniline ring, leading to reliable and efficient conjugations. While other propargylated anilines, such as 3-ethynylaniline, offer alternative structural features, the favorable kinetics and synthetic accessibility of 3-(Prop-2-yn-1-yloxy)aniline make it a superior choice for a wide range of applications in drug discovery, chemical biology, and materials science.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. eijppr.com [eijppr.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Purity Analysis of Aniline Derivatives by GC-MS
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The purity of these intermediates is a critical parameter, directly impacting the safety, efficacy, and yield of the final product.[2] Consequently, robust and reliable analytical methods for impurity profiling are paramount in drug development and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in aniline derivatives.[3]
This guide provides an in-depth comparison of various GC-MS methodologies for the purity analysis of aniline derivatives, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable approach for their specific needs.
The Analytical Crossroads: Direct Injection vs. Derivatization
The analysis of aniline derivatives by GC-MS presents a fundamental choice: direct injection or chemical derivatization prior to analysis. The optimal path depends on the specific properties of the analyte and the objectives of the analysis.
Direct Injection: The Path of Simplicity
Direct injection is the most straightforward approach, involving the direct introduction of a sample, typically dissolved in a suitable solvent, into the GC-MS system.
Advantages:
-
Minimal Sample Preparation: This method reduces sample handling, minimizing the risk of contamination and analyte loss.
-
Faster Analysis Time: By eliminating the derivatization step, the overall analysis time is significantly reduced.
-
Cost-Effective: Fewer reagents and consumables are required, making it a more economical option.
Disadvantages:
-
Poor Peak Shape: Aniline and its more polar derivatives can interact with active sites in the GC inlet and column, leading to tailing peaks and poor chromatographic resolution.[3]
-
Thermal Instability: Some aniline derivatives are thermolabile and may degrade in the hot GC inlet, leading to inaccurate quantification and the appearance of artifact peaks.[4]
-
Lower Sensitivity: The polarity of the amino group can lead to poor sensitivity and high detection limits for some compounds.
Derivatization: Enhancing Analytical Performance
Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile, and more thermally stable derivatives.[5] For aniline derivatives, this typically involves the reaction of the amino group with a derivatizing agent.
Advantages:
-
Improved Peak Shape and Resolution: Derivatization masks the polar N-H group, reducing interactions with the stationary phase and resulting in sharper, more symmetrical peaks.[6]
-
Enhanced Volatility and Thermal Stability: Derivatives are generally more volatile and stable at the high temperatures used in GC, allowing for more accurate and reproducible analysis.[5]
-
Increased Sensitivity: The introduction of certain functional groups, such as fluorine atoms, can significantly enhance the sensitivity of detection, particularly with an electron capture detector (ECD) or by improving ionization efficiency in the mass spectrometer.[6]
Disadvantages:
-
Increased Sample Preparation Time and Complexity: The derivatization step adds time and complexity to the analytical workflow, increasing the potential for errors.
-
Potential for By-products: Derivatization reactions may not always go to completion or may produce unwanted by-products, complicating the chromatogram.
-
Reagent and Derivative Stability: Both the derivatizing reagents and the resulting derivatives can be sensitive to moisture and may have limited stability, requiring careful handling and storage.[6]
A Comparative Look at Derivatization Reagents for Aniline Derivatives
The choice of derivatizing agent is crucial for successful analysis. The most common techniques for primary and secondary amines like aniline derivatives are acylation and silylation.
| Derivatization Technique | Reagent Example | Advantages | Disadvantages |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Rapid and quantitative reaction; produces stable and volatile derivatives; enhances sensitivity for ECD.[7] | Can generate acidic by-products that may degrade the GC column. |
| Heptafluorobutyric Anhydride (HFBA) | Similar to TFAA, produces highly fluorinated derivatives with excellent chromatographic properties and high sensitivity. | Reaction conditions may need optimization to avoid side reactions. | |
| 4-Carbethoxyhexafluorobutyryl Chloride | Forms stable derivatives with strong molecular ions in the mass spectrum, aiding in identification.[8] | May require more stringent reaction conditions (e.g., heating). | |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Highly reactive and produces volatile and thermally stable derivatives; reagents are generally less harsh than acylating agents.[9] | Silylating reagents and their derivatives are highly sensitive to moisture, requiring anhydrous conditions.[6] |
Experimental Protocol: Purity Analysis of a Substituted Aniline via TFAA Derivatization
This protocol provides a detailed, step-by-step methodology for the purity analysis of a hypothetical substituted aniline, 4-chloro-2-methylaniline, using Trifluoroacetic Anhydride (TFAA) derivatization.
1. Materials and Reagents:
-
4-chloro-2-methylaniline (analytical standard, >99.5% purity)
-
Trifluoroacetic Anhydride (TFAA), >99% purity
-
Ethyl acetate (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
2 mL autosampler vials with PTFE-lined caps
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-chloro-2-methylaniline standard and dissolve it in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with ethyl acetate to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the 4-chloro-2-methylaniline sample to be analyzed and dissolve it in 10 mL of ethyl acetate.
3. Derivatization Procedure:
-
Transfer 100 µL of each standard solution and the sample solution into separate 2 mL autosampler vials.
-
Add 100 µL of ethyl acetate to each vial.
-
Add 50 µL of TFAA to each vial.
-
Immediately cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 60°C for 30 minutes in a heating block or water bath.[7]
-
Cool the vials to room temperature.
-
Evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of dichloromethane for GC-MS analysis.[7]
Causality Behind Experimental Choices:
-
TFAA as the Derivatizing Agent: TFAA is chosen for its rapid and quantitative reaction with the primary amino group of the aniline derivative, forming a stable and volatile N-trifluoroacetyl derivative. The fluorine atoms also enhance the sensitivity of the analysis.[7]
-
Heating during Derivatization: Heating at 60°C ensures the derivatization reaction proceeds to completion in a reasonable timeframe.[7]
-
Solvent Evaporation and Reconstitution: Evaporation removes the excess derivatizing agent and reaction by-products that could interfere with the chromatographic analysis. Reconstitution in a volatile solvent like dichloromethane is ideal for GC injection.
4. GC-MS Instrumental Parameters:
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | 50-500 m/z |
Rationale for Parameter Selection:
-
HP-5ms Column: This is a versatile, low-polarity column suitable for the analysis of a wide range of semi-volatile organic compounds, including the derivatized aniline.
-
Oven Temperature Program: The temperature program is designed to provide good separation of the main component from potential impurities with varying boiling points.
Data Analysis and Impurity Identification
Mass Spectral Fragmentation: The identification of impurities relies on the interpretation of their mass spectra. For the trifluoroacetyl derivative of 4-chloro-2-methylaniline, the molecular ion (M+) will be observed, and characteristic fragmentation patterns will aid in structural elucidation. The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring, leading to a prominent molecular ion peak.[10] Alpha-cleavage is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[10]
Impurity Profiling: The purity of the sample is typically determined by area percent normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram. For the quantification of specific impurities, calibration curves are used.
Common impurities in aniline synthesis can include unreacted starting materials, by-products from side reactions, and degradation products from storage, such as oxidation products.[1]
Performance Comparison of Analytical Approaches
The following table summarizes typical performance characteristics for the analysis of aniline derivatives using different GC-MS approaches. The values are illustrative and can vary depending on the specific analyte, instrumentation, and method optimization.
| Parameter | Direct Injection (Polar Aniline) | Derivatization (e.g., TFAA) | GC-MS/MS (Derivatized) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL | 0.005 - 0.05 µg/mL |
| Linearity (R²) | >0.99 | >0.995 | >0.999 |
| Precision (%RSD) | <15% | <10% | <5% |
As the table indicates, derivatization significantly improves sensitivity and precision compared to direct injection. The use of tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity by an order of magnitude, making it suitable for trace-level impurity analysis.[4]
Experimental Workflow Diagram
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Ich guidelines for impurity profile [wisdomlib.org]
- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Comparative Reactivity of Substituted Aniline Derivatives
An in-depth guide by a Senior Application Scientist
Aniline and its derivatives are foundational building blocks in modern chemistry, pivotal to industries ranging from pharmaceuticals and agrochemicals to dyes and polymers. The reactivity of the aniline scaffold is exquisitely sensitive to the nature of the substituents on its aromatic ring. A deep, quantitative understanding of these substituent effects is not merely academic; it is a prerequisite for rational molecular design, reaction optimization, and the development of novel chemical entities.
This guide provides a comprehensive framework for studying and comparing the reactivity of substituted aniline derivatives. We will move beyond theoretical discussions to provide a robust, validated experimental protocol, demonstrate how to interpret the resulting data, and explain the underlying chemical principles that govern the observed reactivity trends.
The Electronic Influence of Substituents: A Tale of Two Effects
The reactivity of a substituted aniline is primarily dictated by the electronic properties of the substituent. These properties modulate the electron density of the aromatic ring and the nucleophilicity of the amino group (-NH2) through a combination of two fundamental electronic mechanisms: the Inductive Effect (I) and the Mesomeric Effect (M) , also known as the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens (-Cl) pull electron density away from the ring (-I effect), deactivating it. Electron-donating groups (EDGs) like alkyl groups (-CH3) push electron density towards the ring (+I effect), activating it.
-
Mesomeric Effect (M): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of lone pairs or pi electrons. Substituents with lone pairs adjacent to the ring, such as methoxy (-OCH3) and the amino group itself (-NH2), can donate electron density into the ring via resonance (+M effect), powerfully activating it. Conversely, groups with pi bonds to an electronegative atom, like the nitro group (-NO2), can withdraw electron density from the ring (-M effect), strongly deactivating it.
The overall influence of a substituent is the net result of these two effects. In the case of halogens like chlorine, the inductive effect (-I) is stronger than the mesomeric effect (+M), resulting in a net deactivation. For an oxygen-containing group like methoxy, the +M effect far outweighs the -I effect, leading to strong activation.
Caption: Interplay of Inductive and Mesomeric effects in substituted anilines.
Experimental Design: A Model System for Reactivity Comparison
To quantitatively compare the reactivity of different aniline derivatives, we must select a model reaction that is highly sensitive to the electron density of the aromatic ring. Electrophilic aromatic substitution is the ideal choice. For this guide, we will use the bromination of anilines .
The reaction involves the attack of an electrophile (Br+) on the electron-rich aromatic ring. The rate of this reaction serves as a direct and sensitive probe of the ring's activation or deactivation by the substituent.
Selection of Aniline Derivatives: We have selected a set of commercially available para-substituted anilines to provide a clear and unambiguous comparison, avoiding the steric complexities of ortho-substitution.
-
Aniline (Baseline reference)
-
p-Anisidine (-OCH3, strongly activating)
-
p-Toluidine (-CH3, moderately activating)
-
p-Chloroaniline (-Cl, weakly deactivating)
-
p-Nitroaniline (-NO2, strongly deactivating)
Experimental Protocol: Comparative Bromination Kinetics
This protocol is designed to measure the relative rates of bromination for the selected aniline derivatives by monitoring the disappearance of bromine using a spectrophotometer. The protocol's trustworthiness is established by its reliance on a consistent initial rate method under identical conditions for all substrates.
Materials & Equipment:
-
Aniline, p-anisidine, p-toluidine, p-chloroaniline, p-nitroaniline
-
Potassium bromate (KBrO3)
-
Potassium bromide (KBr)
-
Glacial acetic acid
-
Sulfuric acid (H2SO4), concentrated
-
UV-Vis Spectrophotometer and cuvettes
-
Volumetric flasks, pipettes, burettes
-
Stopwatch
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Reagents:
-
Substrate Solutions (0.01 M): For each aniline derivative, accurately weigh the appropriate amount and dissolve it in glacial acetic acid in a 100 mL volumetric flask.
-
Brominating Solution (0.005 M Br2): Prepare a stock solution of KBrO3 and KBr in water. The active brominating agent (Br2) is generated in situ upon acidification. The reaction is: KBrO3 + 5KBr + 3H2SO4 → 3Br2 + 3K2SO4 + 3H2O.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at the λmax of bromine in the chosen solvent system (e.g., ~400 nm).
-
Use a solution of acetic acid and sulfuric acid as the blank.
-
-
Kinetic Run (to be repeated for each aniline derivative):
-
Pipette 2.0 mL of the aniline substrate solution into a cuvette.
-
Add 1.0 mL of the acidic solvent mixture. Place the cuvette in the spectrophotometer and zero the absorbance.
-
To initiate the reaction, rapidly inject 0.5 mL of the brominating solution into the cuvette, start the stopwatch simultaneously, and mix quickly.
-
Record the absorbance at regular time intervals (e.g., every 15 seconds) for 5 minutes or until the absorbance becomes stable.
-
-
Data Processing:
-
Plot Absorbance vs. Time for each aniline derivative.
-
The initial rate of reaction is proportional to the negative of the initial slope of this curve. A steeper slope indicates a faster reaction.
-
Calculate the initial rate for each substrate.
-
Caption: Experimental workflow for kinetic analysis of aniline bromination.
Data Analysis and Interpretation
The experimental data can be summarized to provide a clear comparison of the relative reactivities. The rates are normalized to the rate of aniline for ease of comparison.
| Aniline Derivative | Substituent (-R) | Electronic Effect | Expected Relative Rate (Aniline = 1) |
| p-Anisidine | -OCH3 | Strong Activation (+M >> -I) | >1000 |
| p-Toluidine | -CH3 | Activation (+I, +M) | ~50-100 |
| Aniline | -H | Baseline | 1 |
| p-Chloroaniline | -Cl | Weak Deactivation (-I > +M) | ~0.1 |
| p-Nitroaniline | -NO2 | Strong Deactivation (-M, -I) | <0.001 |
Discussion of Results:
The trend observed in the data aligns perfectly with the principles of electronic effects.
-
p-Anisidine exhibits the highest reactivity. The methoxy group's powerful +M effect, stemming from the donation of an oxygen lone pair, floods the aromatic ring with electron density, making it extremely susceptible to electrophilic attack.
-
p-Toluidine is also significantly more reactive than aniline. The methyl group is an electron-donating group through both the inductive (+I) and hyperconjugation (+M) effects, enriching the ring's electron density.
-
p-Chloroaniline is less reactive than aniline. While chlorine can donate a lone pair (+M), its strong electronegativity results in a dominant electron-withdrawing inductive effect (-I), leading to a net deactivation of the ring.
-
p-Nitroaniline shows negligible reactivity under these conditions. The nitro group is one of the most powerful deactivating groups, withdrawing electron density through both a strong inductive effect (-I) and a strong mesomeric effect (-M). This makes the ring extremely electron-deficient and resistant to electrophilic attack.
Conclusion
This guide demonstrates that the reactivity of substituted anilines is a predictable and quantifiable property governed by the electronic nature of the ring substituents. By employing a straightforward kinetic experiment like electrophilic bromination, researchers can directly measure the impact of these substituents. This understanding is critical for professionals in drug development and synthetic chemistry, as it enables the fine-tuning of molecular properties, the prediction of reaction outcomes, and the rational design of synthetic pathways for complex target molecules.
A Comparative Guide to the Spectroscopic Quality Control of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the quality control (QC) of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride (CAS: 1073881-49-8), a key pharmaceutical intermediate.[1][2][3] We will explore the strengths and limitations of each technique, present supporting experimental data, and contrast them with alternative analytical methods, grounded in the principles of internationally recognized validation guidelines.[4][5][6][7]
The Analytical Imperative: Why Robust QC Matters
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its molecular structure combines an aniline ring, susceptible to oxidation and side reactions, with a propargyl ether group, a reactive moiety for "click" chemistry. The hydrochloride salt form enhances stability and solubility. Therefore, a stringent QC protocol is non-negotiable to ensure:
-
Identity: Confirmation of the correct molecular structure.
-
Purity: Quantitation of the main component and detection of process-related impurities or degradation products.
-
Consistency: Ensuring batch-to-batch reproducibility, a cornerstone of Good Manufacturing Practice (GMP).
Spectroscopic methods are central to modern pharmaceutical QC, offering rapid and detailed molecular characterization.[8][9]
A Tale of Two Techniques: NMR and FT-IR
While both NMR and FT-IR probe the molecular structure, they provide different, yet complementary, information. FT-IR is excellent for rapid functional group identification, while NMR provides a detailed atomic-level map of the entire molecule, making it indispensable for unequivocal structure confirmation and quantification.[8][10][11]
¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation & Purity
Proton NMR (¹H NMR) is arguably the most powerful tool for the QC of this molecule. It is a primary analytical method that provides both qualitative and quantitative data from a single experiment, often without the need for an analyte-specific reference standard (in the case of quantitative NMR or qNMR).[12][13][14]
Expected ¹H NMR Data
The expected chemical shifts for this compound in a solvent like DMSO-d₆ provide a unique fingerprint of the molecule.
| Proton Assignment (H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative No. of H) | Key Insights Provided |
| Acetylenic (C≡C-H ) | ~3.5 - 3.6 | Triplet (t) | 1 | Confirms presence of the terminal alkyne. |
| Methylene (-O-CH₂ -C≡) | ~4.8 - 4.9 | Doublet (d) | 2 | Confirms the propargyl ether linkage. |
| Aromatic Protons (Ar-H ) | ~7.0 - 7.5 | Multiplet (m) | 4 | Confirms the substitution pattern on the aniline ring. |
| Ammonium (-NH₃ ⁺) | >10 (Broad) | Singlet (s, broad) | 3 | Confirms the hydrochloride salt form. Can be exchangeable with D₂O. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Why NMR Excels for QC:
-
High Specificity: The combination of chemical shift, multiplicity, and integration is unique to the molecule's structure.[8] Any deviation signals an impurity or structural change.
-
Quantitative Power: By integrating the area under the peaks, one can determine the relative number of protons. Using an internal standard of known purity and concentration (qNMR), the absolute purity of the analyte can be determined with high accuracy.[13][15][16] This is invaluable for detecting and quantifying impurities.[16]
-
Impurity Profiling: NMR can often identify unknown impurities directly from the spectrum, a significant advantage over chromatographic techniques which require reference standards for identification.[13][16]
FT-IR Spectroscopy: Rapid Identity Confirmation
FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an exceptionally fast and simple method for confirming the presence of key functional groups.[9][17]
Expected FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Confirmed |
| ≡C-H Stretch | ~3300 - 3250 | Strong, Sharp | Terminal Alkyne[18] |
| -NH₃⁺ Stretch | ~3200 - 2800 | Strong, Broad | Ammonium Salt |
| Aromatic C-H Stretch | ~3100 - 3000 | Medium | Aromatic Ring[19] |
| C≡C Stretch | ~2150 - 2100 | Weak to Medium, Sharp | Alkyne[18] |
| Aromatic C=C Stretch | ~1600 & ~1475 | Medium to Strong | Aromatic Ring[17] |
| C-O-C Stretch (Ether) | ~1250 - 1050 | Strong | Aryl-Alkyl Ether |
| N-H Bend | ~1620 - 1550 | Medium | Primary Amine Salt[20] |
Why FT-IR is Essential for QC:
-
Speed and Simplicity: A spectrum can be acquired in under a minute using an Attenuated Total Reflectance (ATR) accessory with minimal sample preparation.
-
Identity Verification: It serves as a rapid check to confirm that the correct material has been received and that the primary functional groups are intact. It is a powerful tool for raw material identification.[9]
-
Cost-Effective: The instrumentation and operational costs are significantly lower than high-field NMR.
Comparative Analysis with Orthogonal Methods
A robust QC strategy often employs orthogonal methods—techniques that measure different chemical properties—to ensure comprehensive analysis. The International Council for Harmonisation (ICH) guidelines encourage this risk-based approach to analytical procedure validation.[4]
| Parameter | ¹H NMR Spectroscopy | FT-IR Spectroscopy | HPLC-UV | LC-MS |
| Specificity | Very High: Provides unequivocal structural confirmation.[8] | Medium: Confirms functional groups, but not specific connectivity. Isomers can be indistinguishable. | High (Separation): Separates components based on polarity. Co-elution is possible. | Very High: Combines HPLC separation with mass-to-charge ratio data for high-confidence identification. |
| Purity/Quantification | Excellent (qNMR): Primary method, high accuracy without same-substance reference standard.[14] | Poor: Non-linear response, not suitable for quantification. | Excellent: Gold standard for quantitative purity analysis, but requires a reference standard.[21] | Good: Excellent for trace analysis, but quantification can be more complex than HPLC-UV. |
| Impurity ID | Good to Excellent: Can often identify unknown structures directly from the spectrum. | Poor: Provides little to no structural information on unknown impurities. | Poor: Requires isolation or a reference standard for identification.[22] | Excellent: Provides molecular weight and fragmentation data, enabling identification of unknowns.[9] |
| Throughput | Medium: ~10-15 min/sample. | Very High: <1 min/sample. | Low to Medium: ~15-30 min/sample run time.[12] | Low to Medium: Similar to HPLC, data analysis can be more time-consuming. |
| Cost (Instrument) | High | Low | Medium | Very High |
Key Takeaway: HPLC-UV is a powerful alternative, especially for high-throughput quantitative purity assessment, but it relies on reference standards and provides less structural information than NMR.[12][23] LC-MS is unparalleled for impurity identification at trace levels.[9] However, for definitive identity and purity assessment in a single, non-destructive test, NMR is superior.[13]
Integrated QC Workflow & Experimental Protocols
A self-validating system leverages these techniques in a logical sequence.
Integrated Quality Control Workflow
This workflow ensures that both rapid identity checks and comprehensive structural and purity analyses are performed efficiently.
Caption: Integrated QC workflow for 3-(Prop-2-yn-1-yloxy)aniline HCl.
Experimental Protocol: ¹H NMR Analysis
This protocol describes a standard method for ensuring high-quality, reproducible data.
Caption: Step-by-step workflow for ¹H NMR sample preparation and analysis.
Causality Behind Protocol Choices:
-
Solvent (DMSO-d₆): Chosen for its ability to dissolve the hydrochloride salt and for its non-exchangeable residual proton peak, which is a reliable chemical shift reference.
-
Concentration (~10-15 mg): Balances obtaining a good signal-to-noise ratio with ensuring complete dissolution.
-
Shimming: This critical step homogenizes the magnetic field across the sample, ensuring sharp peaks and high resolution, which is vital for accurate integration and multiplicity analysis.
Experimental Protocol: FT-IR (ATR) Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
Trustworthiness of the Protocols: These protocols are self-validating. The NMR protocol's use of a standard internal reference (the solvent peak) ensures data accuracy. The FT-IR protocol's mandatory background scan corrects for atmospheric H₂O and CO₂, preventing spectral contamination.
Conclusion
For the comprehensive quality control of this compound, ¹H NMR and FT-IR spectroscopy are not competitors but essential partners.
-
FT-IR serves as the rapid, first-line tool for identity confirmation, ideal for receiving and screening raw materials.
-
¹H NMR provides the definitive, in-depth analysis required for final batch release, confirming structural identity, assessing purity, and profiling impurities with a high degree of confidence.
While methods like HPLC are vital for specific quantitative tasks, the rich, unambiguous structural information from NMR makes it the cornerstone of a modern, robust QC strategy, fully aligned with the principles of scientific integrity and regulatory expectations.[5][6] The combination of these techniques provides a self-validating system that ensures the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. This compound 97% | CAS: 1073881-49-8 | AChemBlock [achemblock.com]
- 2. targetmol.cn [targetmol.cn]
- 3. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride_TargetMol [targetmol.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. database.ich.org [database.ich.org]
- 8. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Quality Control [chem.ch.huji.ac.il]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. instanano.com [instanano.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
Establishing a Reference Standard for 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Reference Standard
In the landscape of pharmaceutical development and chemical research, the unequivocal characterization of a compound is paramount. A reference standard serves as a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a sample. For 3-(Prop-2-yn-1-yloxy)aniline hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), establishing a robust reference standard is a non-negotiable prerequisite for regulatory compliance and ensuring the reproducibility of scientific outcomes.[1][2]
This guide provides a comprehensive framework for the establishment of a reference standard for this compound. It delves into the essential analytical techniques, presents comparative data, and offers detailed experimental protocols. The methodologies outlined herein are designed to provide a self-validating system, ensuring the scientific integrity of the reference standard.
Structural and Physicochemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₉H₁₀ClNO
-
Molecular Weight: 183.64 g/mol
-
CAS Number: 1073881-49-8
-
Structure:
(Image generated for illustrative purposes)
Analytical Characterization Workflow
The establishment of a reference standard necessitates a multi-pronged analytical approach to ascertain its identity, purity, and stability. The following workflow illustrates the logical sequence of analyses.
Caption: Workflow for establishing a reference standard.
I. Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation. Both ¹H and ¹³C NMR should be performed to confirm the molecular structure of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms.
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic Protons: Signals in the range of 6.5-7.5 ppm, exhibiting splitting patterns characteristic of a meta-substituted benzene ring.
-
Methylene Protons (-O-CH₂-): A singlet or doublet around 4.7 ppm.[3]
-
Alkyne Proton (-C≡CH): A triplet around 2.5 ppm.[3]
-
Amine Protons (-NH₃⁺): A broad singlet which may be exchangeable with D₂O.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Expected Chemical Shifts (δ, ppm):
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C spectra at 25 °C. For ¹H NMR, use a standard single-pulse sequence with 16-64 scans. For ¹³C NMR, use a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Reference the spectra to the residual solvent peak. Integrate the signals in the ¹H NMR spectrum to confirm the proton ratios.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Expected m/z: The positive ion mode should show a peak corresponding to the protonated molecule [M+H]⁺ of the free base at approximately m/z 148.07.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in methanol or acetonitrile, with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Use an ESI-MS system, which can be coupled with liquid chromatography (LC-MS).
-
Data Acquisition: Infuse the sample directly or inject it into the LC-MS system. Acquire the mass spectrum in the positive ion mode over a suitable mass range.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
N-H Stretch (Amine Salt): Broad absorption in the range of 2800-3200 cm⁻¹.
-
C≡C-H Stretch (Alkyne): A sharp peak around 3300 cm⁻¹.
-
C≡C Stretch (Alkyne): A weak absorption around 2100-2200 cm⁻¹.
-
C-O Stretch (Ether): A strong band in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ range, indicative of the substitution pattern.[4][5]
-
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
II. Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the reference standard and for identifying and quantifying any impurities. A reverse-phase method is generally suitable for aniline derivatives.
Comparative Data: HPLC Purity of Aromatic Amines
| Compound | Column | Mobile Phase | Purity (%) |
| Aniline Homologs | C18 | Methanol/Water | >99 |
| Nitroanilines | C18 | Acetonitrile/Buffer | >98 |
| Substituted Anilines | ODP-50 | Acetonitrile/Water | >99 |
Data adapted from representative methods for aniline analysis.[6][7][8][9][10]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. Purity is typically determined by the area percentage of the main peak.
Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining the exact purity (assay) of a reference standard without the need for a specific reference standard of the same compound.
Experimental Protocol: qNMR Assay
-
Internal Standard: Select a suitable, stable, and non-volatile internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve them in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Calculation: The purity of the analyte is calculated based on the integral ratio of a specific analyte proton signal to a specific internal standard proton signal, taking into account their respective molecular weights and the number of protons.[8][11][12][13]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine. This is a fundamental test to confirm the empirical formula and assess purity.
Theoretical vs. Experimental Composition
| Element | Theoretical % | Acceptance Criteria |
| Carbon (C) | 58.87% | ± 0.4% |
| Hydrogen (H) | 5.49% | ± 0.4% |
| Nitrogen (N) | 7.63% | ± 0.4% |
| Chlorine (Cl) | 19.31% | ± 0.4% |
Experimental Protocol: Elemental Analysis
-
Instrumentation: Use a CHN analyzer for carbon, hydrogen, and nitrogen. Chlorine content can be determined by methods such as ion chromatography after combustion.
-
Sample Preparation: An accurately weighed sample is combusted in a high-oxygen environment.
-
Analysis: The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Residual Solvents by Gas Chromatography (GC)
GC with a headspace sampler is the standard method for identifying and quantifying residual solvents from the synthesis and purification process, following ICH Q3C guidelines.
Experimental Protocol: GC for Residual Solvents
-
Instrumentation: A GC system equipped with a headspace autosampler and a flame ionization detector (FID).
-
Column: A column suitable for separating common organic solvents (e.g., a G43 phase).
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.
-
Analysis: The vial is heated to allow volatile solvents to partition into the headspace, which is then injected into the GC.
III. Physicochemical Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide information about the thermal properties of the compound, including its melting point, decomposition temperature, and the presence of solvates.
-
DSC: A sharp endotherm should be observed corresponding to the melting point of the crystalline solid. The presence of multiple thermal events may indicate impurities or polymorphism.
-
TGA: The TGA thermogram will show the weight loss of the sample as a function of temperature. Significant weight loss before the decomposition temperature may indicate the presence of residual solvents or water. The thermal decomposition of propargyl compounds can be complex.[14][15][16]
Experimental Protocol: DSC/TGA
-
Instrumentation: A simultaneous DSC/TGA instrument.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (2-5 mg) in an aluminum pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Caption: Decision pathway for purity assessment.
Conclusion
The establishment of a well-characterized reference standard for this compound is a meticulous process that underpins the quality and reliability of research and drug development activities. By employing a combination of spectroscopic and chromatographic techniques as outlined in this guide, a comprehensive profile of the compound's identity, purity, and physicochemical properties can be established. This multi-faceted approach ensures the creation of a robust reference standard that meets stringent scientific and regulatory requirements.
References
- 1. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. shodex.com [shodex.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
- 10. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of Thermal Decomposition of N-Propargyl Derivatives of 7<i>H</i>-Difurazanofuxanoazepine and 7<i>H</i>-Trifurasanoazepine - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride
This document provides essential, in-depth guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 3-(Prop-2-yn-1-yloxy)aniline hydrochloride (CAS No. 1073881-49-8). Adherence to these protocols is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide moves beyond a simple checklist, offering a scientifically grounded rationale for each procedural step, reflecting a commitment to best practices in chemical management.
Hazard Assessment: Understanding the Risks
A thorough understanding of the inherent hazards of this compound is fundamental to its safe handling and disposal. The molecule's structure incorporates three key functional groups, each contributing to its overall risk profile: an aniline moiety, a propargyl group, and a hydrochloride salt.
-
Aniline Moiety: Aniline and its derivatives are known for their systemic toxicity.[1][2] Aniline is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][3] Exposure can occur through inhalation, ingestion, or skin absorption.[1][2]
-
Propargyl Group: The terminal alkyne of the propargyl group introduces a degree of chemical reactivity. Propargyl compounds can be flammable and may undergo vigorous or explosive polymerization under certain conditions, such as exposure to heat, light, or incompatible materials.[4]
-
Hydrochloride Salt: The hydrochloride form generally increases water solubility, which can influence its environmental mobility if not disposed of correctly.
The Safety Data Sheet (SDS) for this compound classifies it with the following hazards[5]:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.
Given this hazard profile, this compound must be treated as hazardous waste .[6] Under no circumstances should it be disposed of down the drain or in regular trash.[7]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can cause irritation and potential systemic absorption.[2][8] |
| Body Protection | A lab coat, long pants, and closed-toe shoes | Minimizes the risk of skin exposure to spills and contamination.[8] |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood | Avoids inhalation of dust or vapors, which can cause respiratory tract irritation.[5][8] |
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions within waste containers.[9][10] The propargyl group in this compound makes it particularly important to avoid contact with incompatible materials.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste.[11]
-
Container Compatibility: The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[11][12] Avoid metal containers, as the acidic nature of the hydrochloride salt could cause corrosion.[10]
-
Labeling: Immediately label the waste container with the following information[7]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date waste was first added to the container
-
The associated hazard pictograms (e.g., harmful/irritant)
-
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, spatulas), and contaminated PPE (e.g., gloves, absorbent pads) in the designated container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[4]
-
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially strong oxidizing agents, strong bases, or other reactive chemicals.[8][9]
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[9]
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from sources of ignition.[11][12]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[13]
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or acetone) at least three times.[13][14]
-
Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container for this compound.[13][14]
-
Deface Label: Completely remove or deface the original label on the container to avoid any confusion.[13]
-
Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[13]
Emergency Spill Procedures
In the event of a spill, a prompt and informed response is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[4]
-
Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel or requires emergency response.[11]
-
Control the Spill: For minor spills, and if you are trained to do so, contain the spill by creating a dike with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) around the spill's perimeter.[1][15]
-
Absorb the Spill: Apply absorbent material over the spill, working from the outside in.[1]
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution. All materials used for cleanup must be disposed of as hazardous waste.[1][2]
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][16]
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the chemical's hazards, adhering to strict protocols for PPE, waste segregation, and container management, and being prepared for emergencies, researchers can ensure a safe working environment and maintain environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal by a licensed hazardous waste contractor.
References
- 1. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 2. acs.org [acs.org]
- 3. bsu.edu [bsu.edu]
- 4. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 5. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. westlab.com [westlab.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. scribd.com [scribd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
